3-Ethylmorpholine-3-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJZQDDNOFFEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethylmorpholine-3-carboxylic Acid
Foreword: The Significance of Substituted Morpholines in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and target binding affinity, contributing to an improved pharmacokinetic profile.[3][4] Specifically, the introduction of substituents at the 3-position of the morpholine ring, particularly chiral carboxylic acid moieties, creates complex building blocks with significant potential for developing novel therapeutics. 3-Ethylmorpholine-3-carboxylic acid, the subject of this guide, represents a unique scaffold that combines the benefits of the morpholine ring with a chiral quaternary center, offering a three-dimensional architecture of interest for probing protein binding pockets. This guide provides a comprehensive overview of a plausible synthetic route and a detailed characterization workflow for this promising, yet underexplored, molecule.
Part 1: A Proposed Synthetic Pathway for this compound
1.1: Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, an α-amino nitrile, which can be synthesized via a Strecker-type reaction. The morpholine ring can then be formed through an intramolecular cyclization. This approach allows for the introduction of the ethyl and carboxylate functionalities at the α-position of a nitrogen-containing precursor.
1.2: Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(bis(2-hydroxyethyl)amino)butanenitrile
This initial step involves a modified Strecker reaction using butanal, potassium cyanide, and diethanolamine.
-
Reaction Rationale: The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. Here, we utilize diethanolamine as the amine source, which will later form the morpholine ring. Butanal provides the ethyl group at the desired position.
-
Experimental Protocol:
-
To a stirred solution of diethanolamine (1.0 eq.) in a mixture of water and methanol (1:1) at 0 °C, add potassium cyanide (1.1 eq.) portion-wise.
-
Once the potassium cyanide has dissolved, add butanal (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(bis(2-hydroxyethyl)amino)butanenitrile.
-
Step 2: Intramolecular Cyclization to form Ethyl 3-Ethylmorpholine-3-carboxylate
The α-amino nitrile is then subjected to acidic hydrolysis and esterification, followed by a base-mediated intramolecular cyclization.
-
Reaction Rationale: The nitrile group is first hydrolyzed to a carboxylic acid under acidic conditions. Subsequent treatment with ethanol in the presence of an acid catalyst will form the corresponding ethyl ester. The morpholine ring is then formed via an intramolecular nucleophilic substitution, where one of the hydroxyl groups attacks the carbon bearing the other hydroxyl group (which is a good leaving group after protonation). For the sake of a more direct cyclization, an alternative approach is presented below which involves direct cyclization of the amino diol. A more direct cyclization can be achieved by treating the amino diol with a dehydrating agent like sulfuric acid.
-
Experimental Protocol:
-
Dissolve the crude 2-(bis(2-hydroxyethyl)amino)butanenitrile from the previous step in a solution of concentrated sulfuric acid in ethanol (1:5 v/v) at 0 °C.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-ethylmorpholine-3-carboxylate.
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Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Reaction Rationale: Basic hydrolysis of the ester is a standard and efficient method to obtain the corresponding carboxylic acid.
-
Experimental Protocol:
-
Dissolve the purified ethyl 3-ethylmorpholine-3-carboxylate in a mixture of ethanol and water (2:1).
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.
-
The product can be isolated by lyophilization or by extraction into a suitable organic solvent, followed by evaporation.
-
1.3: Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Part 2: A Comprehensive Characterization Protocol
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach is recommended for unambiguous structure elucidation.[5][6]
2.1: Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the molecular structure of organic compounds.[6][7] For this compound, both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the morpholine ring protons (complex multiplets), and the carboxylic acid proton (a broad singlet). The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts.[8][9] The integration of these signals will correspond to the number of protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Key signals to identify include the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the quaternary carbon at the 3-position, the carbons of the ethyl group, and the four carbons of the morpholine ring.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of this compound should exhibit a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[12] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[11] Additionally, C-O stretching bands for the ether linkage in the morpholine ring and C-N stretching bands will be present in the fingerprint region.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14][15]
-
Expected Results: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of this compound. The fragmentation pattern can provide further structural information. For cyclic molecules, tandem mass spectrometry (MS/MS) can be employed to induce ring-opening and generate characteristic fragment ions.[16][17]
2.2: Chromatographic and Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.[5][18]
-
Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is suitable for analyzing this polar compound. The purity is determined by the area percentage of the main peak.
Elemental Analysis
Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₇H₁₃NO₃.
2.3: Summary of Expected Characterization Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), morpholine ring protons (multiplets), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbon, ethyl carbons, and four distinct morpholine ring carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch (2500-3300), strong C=O stretch (~1710), C-O and C-N stretches in the fingerprint region. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₇H₁₃NO₃. |
| HPLC | A single major peak indicating high purity (>95%). |
| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₇H₁₃NO₃. |
2.4: Visualizing the Characterization Workflow
Caption: A comprehensive workflow for the characterization of this compound.
Conclusion
This technical guide outlines a plausible and robust strategy for the synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages well-established chemical transformations, ensuring a high probability of success. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a framework for the unambiguous confirmation of the structure and purity of this novel compound. For researchers and drug development professionals, this guide serves as a valuable resource for accessing and exploring the potential of unique substituted morpholine scaffolds in the quest for new and improved therapeutic agents. The principles and methodologies described herein are broadly applicable to the synthesis and analysis of other complex heterocyclic molecules.
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An In-Depth Technical Guide to 3-Ethylmorpholine-3-carboxylic Acid: A Privileged Scaffold for Innovation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethylmorpholine-3-carboxylic Acid (CAS Number: 1519210-56-0), a unique α,α-disubstituted amino acid derivative. While specific peer-reviewed literature on this exact molecule is limited, its structural motifs—the morpholine ring and the α-ethyl-α-amino acid core—are of significant interest in medicinal chemistry, agrochemicals, and materials science. This document synthesizes established principles and experimental data from analogous compounds to provide a robust framework for researchers looking to leverage this promising building block.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine moiety is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve key drug-like properties, including:
-
Aqueous Solubility: The ether oxygen and the tertiary amine of the morpholine ring can act as hydrogen bond acceptors, often leading to improved solubility.
-
Pharmacokinetics: The morpholine ring can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Its relative metabolic stability can lead to an improved half-life of a drug candidate.
-
Blood-Brain Barrier Permeability: The physicochemical properties of morpholine can aid in the penetration of the blood-brain barrier, making it a valuable component for centrally acting nervous system (CNS) drug candidates.[4]
-
Biological Activity: The morpholine ring is not merely a passive scaffold; it can actively participate in binding to biological targets and contribute to a molecule's overall efficacy.[1][3]
This compound combines this privileged scaffold with an α,α-disubstituted amino acid, a structural class known for inducing specific conformational constraints in peptides and other molecules.[5][6] This unique combination makes it a compelling building block for the synthesis of novel compounds with tailored properties.
Physicochemical Properties and Structural Features
While experimental data for this compound is not widely published, its key properties can be inferred from its structure.
| Property | Value/Information | Source |
| CAS Number | 1519210-56-0 | N/A |
| Molecular Formula | C₇H₁₃NO₃ | N/A |
| Molecular Weight | 159.18 g/mol | N/A |
| SMILES | CCC1(COCCN1)C(=O)O | N/A |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to have some solubility in water and polar organic solvents | Inferred |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis Strategies: A Roadmap for Preparation
Retrosynthetic Analysis Workflow:
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biological activity of morpholine derivatives
The morpholine scaffold continues to be a highly valuable asset in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, offering promising avenues for the development of new therapeutics to address a wide range of diseases. Future research will likely focus on the synthesis of novel morpholine-containing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. [31]The application of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of the next generation of morpholine-based drugs. [32][33][34]
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A Technical Guide to Unveiling the Therapeutic Potential of 3-Ethylmorpholine-3-carboxylic Acid: A Hypothesis-Driven Approach to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its advantageous physicochemical properties often confer improved solubility, metabolic stability, and bioavailability to parent molecules.[3] This guide focuses on a specific, under-investigated derivative, 3-Ethylmorpholine-3-carboxylic Acid. While direct biological targets for this compound are not yet elucidated in published literature, its structural features—a chiral center, a carboxylic acid moiety, and an ethyl group—provide a compelling basis for a hypothesis-driven exploration of its therapeutic potential. This document outlines a structured, multi-pronged research strategy to identify and validate potential therapeutic targets for this compound, leveraging insights from the broader class of morpholine-containing bioactive molecules.
Introduction to this compound: Structural and Physicochemical Rationale
This compound is a heterocyclic compound featuring a six-membered morpholine ring with an ethyl and a carboxylic acid group attached to the same carbon atom (C3). The morpholine ring itself is a versatile scaffold, capable of engaging in various intermolecular interactions, which is a key reason for its prevalence in drug design.[2] The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group and the morpholine's secondary amine) and acceptor (the carboxylic acid's carbonyl oxygen and the morpholine's ether oxygen) suggests the potential for multiple points of interaction with biological macromolecules.
The introduction of the ethyl group at the C3 position is significant. It adds lipophilicity to that region of the molecule, potentially influencing its binding affinity and selectivity for specific protein pockets. Furthermore, the C3 carbon is a chiral center, meaning this compound exists as two enantiomers. It is a well-established principle in pharmacology that enantiomers can have different biological activities and metabolic profiles. Therefore, stereospecific synthesis and testing of the (R)- and (S)-enantiomers will be a critical aspect of any drug discovery program.
Hypothesis-Driven Target Exploration
Given the wide range of biological activities reported for morpholine derivatives, we will explore three primary, hypothesis-driven therapeutic avenues for this compound.[1][4] These are based on extrapolations from structurally related compounds and represent areas of significant unmet medical need.
Hypothesis 1: Targeting Neuroinflammation via Kinase Inhibition in CNS Disorders
Rationale: The morpholine scaffold is a key component of several molecules targeting the central nervous system (CNS), partly due to its ability to improve blood-brain barrier permeability.[3] Furthermore, various morpholine-containing compounds have been identified as potent kinase inhibitors, a class of drugs with significant therapeutic implications in neuroinflammatory and neurodegenerative diseases.[4] We hypothesize that this compound may act as an inhibitor of kinases involved in neuroinflammatory signaling pathways, such as p38 MAP kinase or Glycogen Synthase Kinase 3β (GSK-3β).
Experimental Workflow:
Caption: Workflow for kinase inhibitor validation.
Hypothesis 2: Antiviral Activity via Inhibition of Viral Entry or Replication
Rationale: Certain morpholine derivatives have demonstrated antiviral properties.[1][5] For instance, some compounds are known to interfere with viral glycoproteins involved in host cell entry. The structural features of this compound, particularly its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for disrupting protein-protein interactions at the virus-host interface. We hypothesize that it could inhibit the entry or replication of enveloped viruses, such as influenza or coronaviruses.
Experimental Workflow:
Caption: Workflow for antiviral drug discovery.
Hypothesis 3: Anticancer Activity through Modulation of Tumor Metabolism
Rationale: The altered metabolism of cancer cells presents a promising therapeutic window. Morpholine-containing compounds have been investigated as anticancer agents.[1][3] The carboxylic acid moiety of our lead compound is particularly interesting in this context, as it could mimic or compete with endogenous carboxylic acids like lactate or pyruvate, which are key players in cancer cell metabolism. We hypothesize that this compound could inhibit key transporters or enzymes in the glycolytic or glutaminolytic pathways, leading to cancer cell death.
Experimental Workflow:
Caption: Workflow for identifying metabolic anticancer targets.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase identified in the primary screen.
-
Materials:
-
Recombinant human kinase (e.g., p38α).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound (and its enantiomers) dissolved in DMSO.
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 100 µM to 1 nM.
-
In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO in buffer).
-
Add 10 µL of a solution containing the kinase and its peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a Kinase Detection Reagent and measuring luminescence.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Plaque Reduction Neutralization Assay
-
Objective: To quantify the antiviral activity of this compound by measuring the reduction in viral plaques.
-
Materials:
-
Host cell line permissive to the virus (e.g., MDCK for influenza).
-
Virus stock of known titer.
-
This compound.
-
Cell culture medium (e.g., DMEM).
-
Agarose or methylcellulose overlay.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed host cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the virus dilutions with an equal volume of the compound dilutions (or vehicle control) for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with 200 µL of the virus-compound mixture for 1 hour at 37°C, allowing for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of a semi-solid overlay medium (e.g., 2X DMEM mixed with 1.2% agarose) containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control.
-
Data Summary and Interpretation
The following table outlines the key experiments and their potential outcomes, which would guide the progression of the research program.
| Hypothesis | Key Experiment | Primary Endpoint | Favorable Outcome for Progression |
| Neuroinflammation | Kinase Panel Screen | % Inhibition at 10 µM | >50% inhibition of one or more kinases in a relevant pathway. |
| Cell-Based Cytokine Assay | IC50 for TNF-α/IL-6 reduction | Potent inhibition (IC50 < 1 µM) with low cytotoxicity. | |
| Antiviral | Plaque Reduction Assay | EC50 (Effective Concentration) | EC50 significantly lower than CC50 (Cytotoxic Concentration), indicating a favorable therapeutic index. |
| Time-of-Addition Assay | Inhibition at specific time points | Inhibition during the early stages (0-2 hours post-infection) suggests a viral entry mechanism. | |
| Anticancer | NCI-60 Cell Line Screen | GI50 (Growth Inhibition) | Selective growth inhibition in specific cancer cell subtypes (e.g., those known to be highly glycolytic). |
| Seahorse Flux Analysis | ECAR/OCR Ratio | A significant decrease in the Extracellular Acidification Rate (ECAR) would suggest inhibition of glycolysis. |
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for the initial stages of a drug discovery campaign focused on this compound. The proposed workflows are designed to systematically probe its potential as a therapeutic agent in neuroinflammation, virology, and oncology. Positive results in any of these areas would trigger a more intensive investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed ADME/Tox profiling, and eventual proof-of-concept studies in relevant animal models. The versatility of the morpholine scaffold suggests that this compound is a promising starting point for the development of novel therapeutics.
References
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Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. [Link]
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New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
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The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants - MDPI. MDPI. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences. [Link]
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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MORPHOLINE-3-CARBOXYLIC ACID - ChemBK. ChemBK. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate. [Link]
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Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]
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Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem - NIH. National Center for Biotechnology Information. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. National Center for Biotechnology Information. [Link]
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Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem - NIH. National Center for Biotechnology Information. [Link]
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- 5. mdpi.com [mdpi.com]
3-Ethylmorpholine-3-carboxylic Acid structural analogues and derivatives
An In-Depth Technical Guide to 3-Ethylmorpholine-3-carboxylic Acid: Structural Analogues and Derivatives
This guide provides a comprehensive technical overview of this compound, its structural analogues, and derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential biological applications of this emerging class of compounds. This document emphasizes the causal relationships in experimental design and provides robust, self-validating protocols.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, including metabolic stability, aqueous solubility, and the ability to modulate lipophilicity, which can lead to improved pharmacokinetic profiles.[1][2] The morpholine moiety can engage in various molecular interactions, acting as a hydrogen bond acceptor and influencing the conformational rigidity of a molecule.[3] Specifically, substitution at the 3-position of the morpholine ring offers a vector for introducing chemical diversity and fine-tuning biological activity. The presence of both an ethyl group and a carboxylic acid at the C3 position, as in this compound, creates a chiral center and presents unique opportunities for developing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders where morpholine-containing compounds have shown significant promise.[4][5]
Core Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1519210-56-0 | [6] |
| Molecular Formula | C₇H₁₃NO₃ | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Canonical SMILES | CCC1(C(=O)O)COCCN1 | - |
Synthesis of 3-Alkyl-Morpholine-3-Carboxylic Acids: A Representative Protocol
The synthesis of 3-alkyl-morpholine-3-carboxylic acids is not widely documented in publicly available literature. However, a robust synthetic strategy can be devised based on established methods for the synthesis of substituted morpholines and related amino acids.[7][8] The following is a proposed, detailed protocol for the synthesis of this compound, designed to be self-validating through in-process controls and characterization at each step.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-protection of 2-Amino-2-ethyl-1,3-propanediol
-
Rationale: Protection of the amino group with a tert-butyloxycarbonyl (Boc) group prevents its participation in the subsequent tosylation and cyclization steps, ensuring the desired regioselectivity.
-
Procedure:
-
To a stirred solution of 2-amino-2-ethyl-1,3-propanediol (1.0 eq) in tetrahydrofuran (THF, 10 mL/g), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-2-amino-2-ethyl-1,3-propanediol.
-
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Step 2: Selective Monotosylation
-
Rationale: Selective tosylation of one of the primary hydroxyl groups activates it for nucleophilic attack by the protected amino group in the subsequent cyclization step. The use of low temperatures and slow addition of the tosylating agent favors monotosylation.
-
Procedure:
-
Dissolve the N-Boc protected diol (1.0 eq) in pyridine (15 mL/g) and cool to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in pyridine dropwise over 1-2 hours, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC. Upon completion, quench the reaction with cold water.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous CuSO₄, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the O-monotosyl intermediate.
-
-
Validation: Confirm the structure via ¹H NMR (presence of tosyl aromatic protons and a shift in the proton signal of the tosylated CH₂ group) and Mass Spectrometry.
Step 3: Intramolecular Cyclization
-
Rationale: A strong base, such as sodium hydride, deprotonates the remaining hydroxyl group, which then acts as a nucleophile, displacing the tosylate in an intramolecular Sₙ2 reaction to form the morpholine ring.
-
Procedure:
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry THF, add a solution of the O-monotosyl intermediate (1.0 eq) in dry THF dropwise at 0°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool to 0°C and carefully quench with methanol, followed by water.
-
Extract the product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain (N-Boc-3-ethylmorpholin-3-yl)methanol.
-
-
Validation: Confirm the formation of the morpholine ring using ¹H and ¹³C NMR (characteristic shifts for morpholine ring protons and carbons) and Mass Spectrometry.
Step 4: Oxidation to Carboxylic Acid
-
Rationale: The primary alcohol is oxidized to a carboxylic acid. Pyridinium dichromate (PDC) is a suitable oxidizing agent for this transformation.
-
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add pyridinium dichromate (PDC, 2.0 eq) and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield N-Boc-3-ethylmorpholine-3-carboxylic acid.
-
-
Validation: Confirm the formation of the carboxylic acid by IR spectroscopy (broad O-H stretch and a C=O stretch) and ¹³C NMR (appearance of a carboxyl carbon signal).
Step 5: Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the final product.
-
Procedure:
-
Dissolve the N-Boc protected carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
Filter and dry the solid to obtain this compound.
-
-
Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Structural Analogues and Derivatives
The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR).
Key Analogues
-
(3R)- and (3S)-morpholine-3-carboxylic acid: These enantiomerically pure analogues can be synthesized from L- or D-serine.[8] They serve as important controls to understand the stereochemical requirements for biological activity.
-
Thiomorpholine-3-carboxylic acid: The replacement of the oxygen atom with sulfur can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability.[9][10] L-Thiomorpholine-3-carboxylic acid has been studied for its cytotoxicity and bioactivation by L-amino acid oxidase.[9]
-
N-Substituted derivatives: The nitrogen atom of the morpholine ring is a key point for derivatization. Alkylation, acylation, or sulfonylation can modulate the compound's basicity, polarity, and ability to interact with biological targets.
-
Analogues with varying C3-alkyl chains: Replacing the ethyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket of a potential biological target.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on this compound are not available, general principles for morpholine-containing compounds can be applied.[11]
Caption: Key structural modifications and their potential impact on biological properties.
Potential Biological Activity and Experimental Evaluation
Given the prevalence of morpholine-containing compounds in CNS drug discovery, it is hypothesized that this compound and its analogues may exhibit activity as modulators of CNS targets.[4][5] The gem-disubstituted pattern at the C3 position may confer unique conformational properties that could be exploited for targeting enzymes or receptors.
Hypothesized Target Class: Neuromodulatory Enzymes and Receptors
Morpholine derivatives have been investigated as inhibitors of enzymes like monoamine oxidase and as ligands for various neurotransmitter receptors.[3] The carboxylic acid moiety could serve as a key binding element, for instance, by mimicking an amino acid substrate.
Representative Protocol: In Vitro Enzyme Inhibition Assay (e.g., Monoamine Oxidase A)
This protocol outlines a representative fluorescence-based assay to screen for inhibitory activity against a relevant CNS enzyme.
-
Principle: The activity of MAO-A is measured by its ability to oxidize a substrate, leading to the production of hydrogen peroxide, which is then detected by a fluorescent probe.
-
Materials:
-
Recombinant human MAO-A
-
MAO-A substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compound (this compound)
-
Known inhibitor (e.g., clorgyline) as a positive control
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of the test compound or control inhibitor.
-
Add the MAO-A enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Self-Validation:
-
The positive control should yield an IC₅₀ value within the expected range.
-
The Z'-factor for the assay should be > 0.5, indicating a robust assay.
-
The dose-response curve should have a clear sigmoidal shape.
-
Conclusion and Future Directions
This compound represents a novel, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique gem-disubstituted morpholine core provides a foundation for the development of a new class of therapeutic agents. This guide has provided a framework for its synthesis, characterization, and initial biological evaluation. Future work should focus on the stereoselective synthesis of its enantiomers, a systematic exploration of its SAR through the synthesis of analogues, and screening against a broader panel of biological targets to elucidate its mechanism of action and therapeutic potential.
References
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives.
-
This compound. MySkinRecipes. [Link]
- Morpholines. Synthesis and Biological Activity.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed.
- Biological activities of morpholine derivatives and molecular targets involved.
-
Morpholine-3-carboxylic acid hydrochloride. PubChem. [Link]
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. PubMed Central.
-
3-Ethylmorpholine. PubChem. [Link]
-
Supporting Information. pubs.rsc.org. [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
- Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases.
- Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Semantic Scholar.
-
Structure Activity Relationships. Drug Design Org. [Link]
- Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed.
-
Thiomorpholine-3-carboxylic acid. PubChem. [Link]
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in silico modeling and docking of 3-Ethylmorpholine-3-carboxylic Acid
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 3-Ethylmorpholine-3-carboxylic Acid
Foreword: The Computational Microscope in Modern Drug Discovery
In the intricate dance of molecular biology, understanding how a potential drug molecule interacts with its target protein is paramount. Before committing to costly and time-consuming wet-lab experiments, computational methods provide a powerful "microscope" to predict and analyze these interactions. This guide offers a comprehensive walkthrough of the in silico workflow, from initial molecule setup to the nuanced interpretation of binding interactions. We will use the novel compound, this compound, as our case study to navigate the principles and practices of molecular docking—a cornerstone of structure-based drug design.[1][2] This document is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale that underpins each step, ensuring a robust and self-validating computational experiment.
Section 1: The Ligand - Characterization and Preparation of this compound
The journey begins with the ligand, the small molecule we intend to study. The accuracy of our entire simulation hinges on a chemically correct and energetically favorable representation of this molecule.
Defining the Ligand Structure
This compound is a morpholine derivative characterized by the presence of both an ethyl and a carboxylic acid group attached to the same carbon atom (C3) of the morpholine ring. The first step is to generate a 3D representation of this structure using molecular modeling software such as Avogadro, ChemDraw, or the PubChem Sketcher.
The Principle of Energy Minimization and the Role of Force Fields
A 2D sketch is insufficient for docking; we require a low-energy 3D conformation. This is achieved through energy minimization, a process guided by a force field . A force field is a collection of equations and associated parameters that calculate the potential energy of a molecule based on the positions of its atoms.[3][4] It accounts for various interactions, including:
-
Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.
-
Angle Bending: The energy associated with deforming a bond angle.
-
Torsional Strain: The energy barrier to rotating around a single bond.
-
Non-Bonded Interactions: Van der Waals forces and electrostatic interactions between atoms that are not directly bonded.[3][5]
For small, drug-like organic molecules, several force fields are widely used. The choice of force field is critical as it dictates the quality of the final ligand geometry.[4][6][7]
| Force Field | Developer | Key Strengths & Applications |
| MMFF94/MMFF94s | Merck | Excellent for a wide range of organic and drug-like molecules; parameterized using high-quality quantum calculations. The 's' variant is optimized for geometries that match crystal structures.[5][8][9] |
| GAFF/GAFF2 | (AMBER) | The General AMBER Force Field is designed for compatibility with the AMBER force fields used for proteins and nucleic acids, making it ideal for protein-ligand simulations.[7][10] |
| CGenFF | (CHARMM) | The CHARMM General Force Field provides broad coverage for drug-like molecules and is designed to be compatible with the CHARMM family of biomolecular force fields.[3][4][11] |
For our ligand, the MMFF94 force field is an excellent choice due to its robust parameterization for diverse organic compounds.[5][10]
Ligand Preparation Protocol: A Step-by-Step Workflow
The objective is to convert the initial 3D sketch into a docking-ready format (e.g., PDBQT for AutoDock Vina) with correct atom types and partial charges.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw this compound and save it in a suitable format (e.g., MOL or SMILES).
-
Convert to 3D: Use a program like Open Babel to generate an initial 3D conformation.
-
Energy Minimization: Apply the MMFF94 force field to find a low-energy conformer. This step corrects unrealistic bond lengths and angles.
-
Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is crucial for evaluating electrostatic interactions during docking.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.
-
Save in PDBQT Format: Convert the final, prepared ligand structure into the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type information.[12]
Caption: Workflow for preparing a small molecule ligand for docking.
Section 2: The Target - Selection and Preparation of the Protein Receptor
With a prepared ligand, our next task is to identify and prepare a suitable protein target. The choice of target is fundamental and should be driven by a clear biological hypothesis.
Strategies for Target Identification
Since this compound is a novel compound, we must employ computational strategies to propose a potential target.[13] These include:
-
Similarity Searching: Identify known drugs or bioactive molecules with structural similarity and investigate their established protein targets.
-
Reverse Docking/Pharmacophore Screening: Screen the ligand against a library of known protein binding sites to find potential matches.
-
Machine Learning Approaches: Utilize models trained on known drug-target interactions to predict novel interactions.[14]
For the purpose of this guide, we will select a well-characterized target to demonstrate the docking protocol. We choose Human Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle and a prominent cancer drug target. We will use the PDB structure 1HCK from the RCSB Protein Data Bank.
The Imperative of Receptor Preparation
Raw PDB files are not suitable for docking. They are experimental snapshots that often contain non-essential molecules (water, ions, co-solvents) and lack hydrogen atoms, which are critical for defining the interaction environment.[15]
Experimental Protocol: Protein Receptor Preparation
-
Download PDB Structure: Obtain the crystal structure of the target protein (e.g., 1HCK) from the .
-
Clean the Structure:
-
Remove all water molecules (HOH). These are typically not modeled in standard docking procedures.
-
Remove any co-crystallized ligands and cofactors unless they are essential for the binding site's structural integrity.
-
-
Add Hydrogens: Add hydrogen atoms to the protein structure. It is crucial to add only polar hydrogens —those attached to heteroatoms like oxygen and nitrogen—as they are the primary participants in hydrogen bonding.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in PDBQT Format: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format.
Caption: The core process of executing a molecular docking simulation.
Section 4: Post-Docking Analysis - From Data to Insight
Running the simulation is only half the battle. The true scientific value lies in the rigorous analysis and interpretation of the results. [16]
Quantitative Analysis: Scores and Poses
The primary output from Vina is a set of binding poses, each with an associated binding affinity score in kcal/mol.
-
Binding Affinity: This score estimates the free energy of binding. More negative values indicate stronger, more favorable binding . [17]It is the first metric used to rank and filter poses.
-
Pose Clustering and RMSD: The poses are often clustered based on their conformational similarity. The root-mean-square deviation (RMSD) is used to measure the difference between poses. A low RMSD (< 2.0 Å) between the top-ranked poses suggests a well-defined and confident prediction. [16][17] Hypothetical Docking Results for this compound against CDK2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | LEU83, LYS33, ASP86 |
| 2 | -8.2 | 1.15 | LEU83, LYS33, GLN131 |
| 3 | -7.9 | 1.89 | LEU83, PHE80, ASP86 |
| ... | ... | ... | ... |
Qualitative Analysis: Visualizing Interactions
Quantitative scores must be contextualized with a visual inspection of the binding mode. [18]This step validates the plausibility of the docked pose and reveals the specific molecular interactions driving the binding. We use molecular visualization software like PyMOL or UCSF Chimera for this purpose. [19][20][21] Protocol: Interaction Visualization in PyMOL
-
Load Structures: Open PyMOL and load the receptor PDBQT file and the output file containing the docked ligand poses.
-
Focus on the Best Pose: Select and display only the top-ranked pose (Mode 1).
-
Identify Interactions: Use PyMOL's tools to find and display key interactions between the ligand and the protein's binding site residues.
-
Hydrogen Bonds: These are critical for specificity and affinity. Visualize them as dashed lines.
-
Hydrophobic Interactions: Identify contacts between nonpolar groups on the ligand and hydrophobic residues in the pocket (e.g., LEU, ILE, PHE).
-
Ionic Interactions: Look for salt bridges between the ligand's carboxylate and charged residues like LYS or ARG.
-
-
Generate Publication-Quality Image: Customize the representation (e.g., protein as a surface, ligand as sticks) and coloring to clearly illustrate the binding hypothesis. [22][23] This visual analysis is a critical sanity check. A high-scoring pose that makes no chemical sense (e.g., buried polar groups with no hydrogen bond partners) should be treated with skepticism. The combination of a strong binding score and a chemically logical interaction network provides the highest confidence in a docking prediction. [17][18]
Conclusion: A Foundation for Rational Drug Design
This guide has detailed a complete in silico workflow for modeling and docking this compound. We have navigated the critical steps of ligand and protein preparation, the execution of a molecular docking simulation, and the essential analysis of the resulting data. Molecular docking does not provide definitive answers but rather generates powerful, testable hypotheses. [1][24]The predicted binding mode and affinity for our novel compound against CDK2 serve as a robust starting point for further computational refinement—such as molecular dynamics simulations—and, ultimately, for experimental validation. By integrating these computational techniques early in the discovery pipeline, researchers can significantly accelerate the journey from a promising molecule to a potential therapeutic.
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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has emerged as a uniquely privileged scaffold in medicinal chemistry.[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The moiety's advantageous physicochemical properties—including its ability to enhance aqueous solubility, metabolic stability, and target engagement—make it a powerful tool for drug designers.[3][4] This guide provides a deep insight into the multifaceted role of morpholine in bioactive molecules, exploring its impact on pharmacokinetics, detailing key synthetic strategies, and examining its function in market-leading drugs across major therapeutic areas. Through detailed case studies of Gefitinib and Linezolid, we illustrate the profound influence of this versatile heterocycle, from kinase inhibition in oncology to protein synthesis disruption in infectious disease.
Introduction: The Unassuming Power of a Privileged Scaffold
In the vast lexicon of chemical structures available to medicinal chemists, certain motifs appear with remarkable frequency. These "privileged structures" serve as versatile frameworks capable of binding to multiple biological targets with high affinity.[3] The morpholine ring is a quintessential example of such a scaffold.[1]
1.1. Physicochemical and Structural Properties
Morpholine is a saturated heterocycle with a chair-like conformation. The presence of an oxygen atom opposite the nitrogen atom confers a unique set of properties:
-
Basicity: The nitrogen atom is weakly basic (pKa of ~8.5 for morpholinium ion), which can be crucial for forming salt forms and improving solubility.[5]
-
Polarity and Solubility: The oxygen atom acts as a hydrogen bond acceptor, significantly improving the aqueous solubility of parent molecules—a critical factor for oral bioavailability.[5][6]
-
Metabolic Stability: The morpholine ring itself is relatively resistant to oxidative metabolism. Its incorporation can block metabolically liable sites on a drug molecule, prolonging its half-life.[7][8]
-
Conformational Flexibility: Its flexible chair conformation allows it to act as a non-obtrusive scaffold, orienting key pharmacophoric groups toward their binding targets with minimal steric hindrance.[6]
These attributes collectively address several key challenges in drug design, particularly in optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]
Synthetic Strategies for Incorporating the Morpholine Moiety
The value of the morpholine scaffold is amplified by the existence of robust and versatile synthetic routes for its incorporation. These methods range from classical cyclization reactions to modern catalytic approaches, allowing for the creation of diverse molecular libraries.[4][9]
A common and effective strategy involves the intramolecular cyclization of an intermediate derived from an amino alcohol and an α-halo acid chloride.[10] This multi-step, one-pot approach is highly efficient for generating substituted morpholines.
Below is a generalized workflow for this synthetic strategy.
Caption: General workflow for substituted morpholine synthesis.
Causality Behind Experimental Choices:
-
Step 1 (Amide Formation): The reaction is run at low temperature (-10°C) to control the exothermicity of the acylation and prevent side reactions. A mixed solvent system (THF/water) accommodates the solubility of both the organic and inorganic reagents.[10]
-
Step 2 (Cyclization): A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the alcohol, initiating the intramolecular Williamson ether synthesis. This step is highly efficient in forming the heterocyclic ring.[10]
-
Step 3 (Reduction): A powerful reducing agent like Lithium Aluminium Hydride (LiAlH4) is required to reduce the amide carbonyl of the morpholinone to a methylene group, yielding the final morpholine product.[10]
This methodology is highly adaptable, allowing for the synthesis of mono-, di-, and tri-substituted morpholines by starting with appropriately substituted amino alcohols.[10] Other advanced methods, such as palladium-catalyzed carboamination, offer alternative routes to complex morpholine structures.[11]
Therapeutic Landscape of Morpholine-Based Drugs
The impact of the morpholine scaffold is evident across a wide spectrum of therapeutic areas. Its ability to impart favorable drug-like properties has made it a component of numerous blockbuster drugs.[1][3]
Oncology: Targeting Kinase Signaling
Case Study: Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[12][13] The morpholine moiety in Gefitinib is critical to its pharmacokinetic profile.
-
Role of Morpholine: The terminal morpholine group on the propoxy side chain significantly enhances the aqueous solubility of the otherwise lipophilic quinazoline core. This improvement is essential for achieving the oral bioavailability required for a daily dosed medication.[14]
-
Mechanism of Action: EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[12] This triggers autophosphorylation and initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) that drive cell proliferation and survival.[12][14] Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and preventing its activation.[12][13] This blockade halts the downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[13][15]
Caption: Gefitinib's mechanism of action on the EGFR pathway.
Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the inhibitory potency (IC50) of a compound like Gefitinib against the EGFR kinase.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant EGFR enzyme. The amount of phosphorylation is quantified, often using an ATP-dependent luciferase system.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
EGFR Enzyme: Dilute recombinant human EGFR (catalytic domain) to the desired concentration in kinase buffer.
-
Peptide Substrate: Dilute a synthetic poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.
-
ATP Solution: Prepare ATP at a concentration close to the Km for EGFR (typically 2-10 µM) in kinase buffer.
-
Test Compound: Prepare a serial dilution of Gefitinib (e.g., from 100 µM to 1 nM) in 100% DMSO, then dilute further in kinase buffer.
-
Detection Reagent: Use a commercial kit like Kinase-Glo® which contains luciferase and luciferin.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound dilution or vehicle control (DMSO in kinase buffer) to appropriate wells.
-
Add 10 µL of EGFR enzyme solution to all wells and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/peptide substrate mix to all wells.
-
Incubate the plate for 60 minutes at room temperature, allowing phosphorylation to occur.
-
Stop the reaction and measure remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (more phosphorylation = less ATP remaining = lower signal).
-
Calculate the percent inhibition for each Gefitinib concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validating System:
-
Positive Control: A known potent, broad-spectrum kinase inhibitor like Staurosporine should be run in parallel to confirm assay performance.
-
Negative Control: Wells containing vehicle (DMSO) but no inhibitor define the maximum kinase activity.
-
Z'-factor: The statistical separation between positive and negative controls should be calculated to ensure the assay is robust (Z' > 0.5 is considered excellent).
Infectious Diseases: Disrupting Bacterial Protein Synthesis
Case Study: Linezolid (Zyvox®)
Linezolid is a synthetic antibiotic from the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[7][16]
-
Role of Morpholine: The morpholine ring in Linezolid is a key structural feature. It is metabolized via oxidation to two inactive metabolites.[7] While a site of metabolism, its presence is crucial for the overall structure and activity. More importantly, modifications to this part of the molecule were critical in optimizing its safety profile, particularly in reducing the potential for myelosuppression (bone marrow suppression) seen in earlier analogues.
-
Mechanism of Action: Linezolid has a unique mechanism of action among protein synthesis inhibitors.[17] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[7][16] This binding action prevents the formation of a functional 70S initiation complex, which is the very first step of bacterial translation.[7][] By inhibiting protein synthesis at this early initiation stage, Linezolid effectively stops bacteria from producing the essential proteins needed for growth and multiplication.[17] This mechanism is distinct from other antibiotic classes like macrolides or tetracyclines, which typically interfere with later elongation steps, meaning cross-resistance is uncommon.[17][19]
Central Nervous System (CNS) Disorders
The physicochemical properties of the morpholine ring make it particularly valuable for CNS drug candidates, where crossing the blood-brain barrier (BBB) is a major hurdle.[6][20] Its balanced lipophilic-hydrophilic profile and reduced pKa value contribute to improved brain permeability.[5][6]
-
Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used for major depressive disorder.[21][22] The morpholine ring is a central part of its pharmacophore, contributing to its selective binding at the norepinephrine transporter.[21][23]
-
Aprepitant (Emend®): A selective neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[24][25] Its complex structure, which includes a morpholine core, allows it to cross the BBB and act on NK1 receptors in the brain's vomiting center.[25][26]
Pharmacokinetic Profile: The Morpholine Advantage
A key reason for the prevalence of the morpholine scaffold is its generally positive impact on the pharmacokinetic properties of a molecule.
| Drug | Primary Use | Role of Morpholine | Key PK/ADME Advantages |
| Gefitinib | NSCLC (Oncology) | Enhances solubility | Good oral bioavailability, enabling daily oral dosing.[13][14] |
| Linezolid | Gram+ Infections | Integral to structure; metabolism site | High (near 100%) oral bioavailability allowing IV-to-oral switch.[16][19] |
| Aprepitant | CINV (CNS) | Aids BBB penetration | Orally active, crosses the blood-brain barrier effectively.[25][27] |
| Reboxetine | Depression (CNS) | Core pharmacophore | Selective for norepinephrine transporter, suitable for twice-daily dosing.[22][28] |
Future Perspectives and Conclusion
The morpholine scaffold is far from being a legacy structure. Its utility continues to be explored in the development of novel therapeutic agents for a wide range of diseases, including new anticancer agents, antivirals, and treatments for neurodegenerative disorders.[6][29] Researchers are continually devising new synthetic methods to create more complex and diverse morpholine-containing molecules.[30][31]
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Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
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Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-580. [Link]
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Sharma, A., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 399, 02012. [Link]
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Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-580. [Link]
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Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-580. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4483-4486. [Link]
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A Methodological Guide to the Spectroscopic Characterization of 3-Ethylmorpholine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Ethylmorpholine-3-carboxylic Acid, a heterocyclic amino acid analog with potential applications in medicinal chemistry and drug development.[1] Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource. It is designed to guide researchers in acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By combining theoretical principles, detailed experimental protocols, and predicted spectral data based on analogous structures, this guide equips scientists with the necessary tools for unambiguous structure elucidation and quality control.
Molecular Structure and Analytical Strategy
The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure to identify key functional groups and predict their spectroscopic behavior.
Structure: this compound
Caption: Labeled structure of this compound.
Key Functional Groups for Analysis:
-
Morpholine Ring: A saturated six-membered heterocycle containing nitrogen and oxygen. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns.
-
Carboxylic Acid (-COOH): This group has highly characteristic signals in both IR (broad O-H and C=O stretches) and NMR (deshielded carboxyl proton and carbon).
-
Quaternary Carbon (C3): The carbon at position 3 is a quaternary center, which will be evident in the ¹³C NMR spectrum as a signal with no attached protons (determined via DEPT).
-
Ethyl Group (-CH₂CH₃): This group will produce a classic triplet and quartet pattern in the ¹H NMR spectrum.
-
Secondary Amine (N-H): The amine proton and adjacent methylene protons will be observable in the ¹H NMR spectrum.
Our analytical workflow integrates these techniques to provide orthogonal data, ensuring a high-confidence structure confirmation.
Caption: Workflow for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will discuss the acquisition and interpretation of ¹H, ¹³C, and 2D correlation spectra.
Experimental Protocol: NMR Data Acquisition
Rationale: Deuterated methanol (CD₃OD) is a suitable solvent as it readily dissolves the polar carboxylic acid and amine functionalities. It also allows for the exchange of the acidic N-H and O-H protons, which simplifies the spectrum by removing their signals and associated couplings.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of methanol-d₄ (CD₃OD).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 (or more, as the quaternary carbon signal may be weak).
-
-
2D NMR (COSY & HSQC): Acquire standard gradient-selected COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
Predicted NMR Data and Interpretation
The following data are predicted based on known chemical shift ranges for similar functional groups.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CD₃OD)
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale & Expected Correlations (COSY/HSQC) |
| -COOH | Signal absent (exchanged with D) | ~175-180 | The carboxylic acid carbon is highly deshielded. No HSQC correlation. |
| C2-H₂ | ~3.8 - 4.2 (m, 2H) | ~68-72 | Protons are adjacent to the ring oxygen, causing significant deshielding. Correlates with C2 in HSQC. No expected COSY correlations. |
| C3 | N/A | ~60-65 | Quaternary carbon. Its signal will be weak and show no HSQC correlation. |
| C5-H₂ | ~3.6 - 4.0 (m, 2H) | ~65-70 | Protons are adjacent to the ring oxygen, causing deshielding. Correlates with C5 in HSQC. Correlates with C6-H₂ in COSY. |
| C6-H₂ | ~2.8 - 3.2 (m, 2H) | ~45-50 | Protons are adjacent to the ring nitrogen. Correlates with C6 in HSQC. Correlates with C5-H₂ in COSY. |
| N-H | Signal absent (exchanged with D) | N/A | The amine proton is labile and will exchange with the deuterated solvent. |
| -CH₂CH₃ | ~1.8 - 2.2 (q, 2H, J ≈ 7.5 Hz) | ~30-35 | Methylene protons of the ethyl group. Correlates with the methyl protons in COSY and its attached carbon in HSQC. |
| -CH₂CH₃ | ~0.9 - 1.2 (t, 3H, J ≈ 7.5 Hz) | ~8-12 | Methyl protons of the ethyl group. Correlates with the methylene protons in COSY and its attached carbon in HSQC. |
graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124", fontsize=10]; edge [color="#EA4335", style=dashed, constraint=false, len=1.5];// Node definitions with positions H_C2 [label="H-C2", pos="1.5,1.5!"]; H_C5 [label="H-C5", pos="2.5,-1.5!"]; H_C6 [label="H-C6", pos="0,-1.5!"]; H_Et_CH2 [label="H-CH2(Et)", pos="-1,0!"]; H_Et_CH3 [label="H-CH3(Et)", pos="-2,0!"]; // COSY Correlations H_C5 -- H_C6 [label=" COSY"]; H_Et_CH2 -- H_Et_CH3 [label=" COSY"];
}
Caption: Predicted ¹H-¹H COSY correlations for the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid identification of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Rationale: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
Predicted IR Data and Interpretation
The spectrum will be dominated by features from the carboxylic acid and the C-H and C-O bonds.[4][5]
Table 2: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity & Shape | Rationale |
| 2500-3300 | O-H stretch (carboxylic acid) | Strong, Very Broad | This extremely broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a key identifying feature.[3][6] |
| 2850-3000 | C-H stretch (aliphatic) | Medium-Strong, Sharp | Arises from the C-H bonds of the morpholine ring and the ethyl group.[2] |
| ~1700-1725 | C=O stretch (carboxylic acid) | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position confirms the presence of a saturated carboxylic acid.[7][8][9] |
| ~1210-1320 | C-O stretch (carboxylic acid) | Strong | Associated with the C-O single bond of the carboxylic acid group.[6] |
| ~1050-1150 | C-O-C stretch (ether) | Strong | Characteristic stretching vibration of the ether linkage within the morpholine ring. |
| ~3200-3400 | N-H stretch (secondary amine) | Medium, Broad | This peak may be present but is often obscured by the much broader O-H stretch of the carboxylic acid.[2] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight, allowing for the unambiguous calculation of the molecular formula.
Experimental Protocol: HRMS Analysis
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, minimizing fragmentation and maximizing the intensity of the molecular ion.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrument: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Ionization Mode:
-
Positive Mode (ESI+): The molecule is expected to readily protonate at the nitrogen atom. The expected ion is the protonated molecule [M+H]⁺.
-
Negative Mode (ESI-): The molecule can be deprotonated at the carboxylic acid. The expected ion is [M-H]⁻.
-
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₇H₁₃NO₃
-
Monoisotopic Mass: 159.0895 g/mol
Table 3: Predicted High-Resolution Mass Spectrometry Ions
| Ionization Mode | Expected Ion | Calculated Exact Mass (m/z) |
| ESI Positive | [M+H]⁺ | 160.0968 |
| ESI Negative | [M-H]⁻ | 158.0823 |
Interpretation: The primary goal is to observe an ion whose measured m/z value matches the calculated exact mass to within 5 ppm. This provides definitive confirmation of the elemental composition. For instance, in positive mode, observing a high-intensity signal at m/z 160.0968 would confirm the molecular formula C₇H₁₃NO₃. Further fragmentation (MS/MS) experiments could be performed on the parent ion to probe the structure, with an expected initial loss of the carboxyl group (a loss of 45 Da).
Conclusion
While experimental data for this compound is not readily published, a combination of predictive analysis and standard analytical protocols provides a clear and reliable path to its characterization. By following the methodologies outlined in this guide, researchers can confidently acquire and interpret NMR, IR, and MS data. The integration of these techniques—confirming the carbon-hydrogen framework by NMR, identifying key functional groups by IR, and verifying the elemental composition by HRMS—constitutes a robust, self-validating system for the unambiguous structural elucidation of this and similar novel chemical entities.
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Methodological & Application
Application Note: Quantitative Analysis of 3-Ethylmorpholine-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylmorpholine-3-carboxylic Acid is a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. Its unique structure, combining a morpholine ring and a carboxylic acid moiety, presents specific analytical challenges. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, offering detailed protocols and validation strategies. Given the limited availability of published methods for this specific molecule, the following protocols are adapted from established methods for structurally similar compounds, namely morpholine derivatives and carboxylic acids.[1][2] These methods serve as a robust starting point for developing a validated analytical procedure.
Analytical Approaches: A Comparative Overview
The choice of analytical technique for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Two primary chromatographic techniques are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is suitable for volatile and thermally stable compounds.[3] However, due to the polarity of the carboxylic acid and the secondary amine in the morpholine ring, direct analysis of this compound by GC-MS is challenging.[4] A derivatization step is necessary to increase its volatility and thermal stability.[5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds in complex matrices.[8][9] This method can often be employed without derivatization, simplifying sample preparation.[10] For carboxylic acids, electrospray ionization (ESI) in negative ion mode is typically effective, as the carboxyl group readily forms a [M-H]⁻ ion.[9]
Recommended Analytical Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the derivatization of the secondary amine of the morpholine ring to form a more volatile and stable compound suitable for GC-MS analysis.[5][6][7]
Principle of Derivatization:
The secondary amine in the morpholine structure can react with a suitable derivatizing agent, such as sodium nitrite under acidic conditions, to form a stable N-nitroso derivative.[5][6][7] This process enhances the volatility of the analyte for GC analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Experimental Protocol:
-
Sample Preparation (Aqueous Matrix):
-
To 1 mL of the sample, add an internal standard (e.g., morpholine-d8).
-
Acidify the sample to pH 2-3 with hydrochloric acid.[5]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[5]
-
After cooling, neutralize the solution with a suitable base.
-
-
Liquid-Liquid Extraction:
-
Extract the derivatized analyte using an appropriate organic solvent (e.g., dichloromethane).[1][5]
-
Vortex the mixture vigorously and centrifuge to separate the layers.[1]
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[11]
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, ramped to 250°C at 20°C/min, and held for 5 minutes.[5]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.
-
Quantitative Data Summary (Based on Morpholine Analysis):
| Parameter | Expected Performance | Reference |
| Linearity Range | 10 - 500 µg/L | [1][5] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 1 - 10 µg/L | [1][5] |
| Limit of Quantification (LOQ) | 4 - 25 µg/L | [1][5] |
| Recovery | 88% - 109% | [1][5] |
| Precision (RSD%) | < 10% | [1][5] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers direct analysis of this compound with high sensitivity and specificity, making it ideal for complex biological matrices.[8][12]
Caption: Workflow for LC-MS/MS analysis.
Experimental Protocol:
-
Sample Preparation:
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
-
Solid Phase Extraction (SPE) (for urine or complex matrices): Condition a mixed-mode cation exchange SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent mixture (e.g., methanol with 5% ammonium hydroxide). Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For enhanced retention of this polar compound, a HILIC or mixed-mode column could be explored.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase concentration to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be determined by infusion and optimization.
-
Quantitative Data Summary (Based on Carboxylic Acid Analysis):
| Parameter | Expected Performance | Reference |
| Linearity Range | 0.1 - 100 µM | [13] |
| Correlation Coefficient (R²) | > 0.99 | [13] |
| Limit of Detection (LOD) | High femtomole to low picomole on-column | [14] |
| Limit of Quantification (LOQ) | High femtomole to low picomole on-column | [14] |
| Accuracy | 89.5 to 114.8% | [14] |
| Precision (CV%) | ≤ 15% | [13] |
Method Validation: Ensuring Data Integrity
A thorough method validation is essential to ensure that the chosen analytical procedure is fit for its intended purpose.[15][16][17] The validation should be performed according to established guidelines (e.g., ICH, FDA).
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[16] This is assessed by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.[15]
-
Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with known concentrations (spiked matrix samples) at different levels within the linear range.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]
Caption: Key parameters for analytical method validation.
Conclusion
References
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-
Paull, B., et al. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A, 1233, 119-124. Available from: [Link]
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-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available from: [Link]
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ResearchGate. The derivatization reaction of morpholine. Available from: [Link]
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ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. Available from: [Link]
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Schwaiger, M., et al. (2020). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 412(28), 7869-7880. Available from: [Link]
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Nojiri, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 787-801. Available from: [Link]
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Han, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1211, 123485. Available from: [Link]
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Han, J., & Borchers, C. H. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2891-2900. Available from: [Link]
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Application Note: A Framework for High-Throughput Screening of Novel Therapeutics Using a 3-Ethylmorpholine-3-carboxylic Acid Scaffold
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This application note presents a comprehensive framework for utilizing 3-Ethylmorpholine-3-carboxylic Acid, a novel functionalized building block, in high-throughput screening (HTS) campaigns aimed at discovering new chemical probes and drug candidates. We provide detailed protocols for assay development, primary screening, and hit validation, emphasizing the scientific rationale behind each step to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.
Introduction: The Scientific Rationale
The strategic integration of specific chemical motifs is central to successful drug discovery. The morpholine ring is frequently employed to enhance aqueous solubility, modulate pKa, and improve metabolic stability, making it a desirable feature in a wide array of therapeutic agents.[2][3] The addition of a carboxylic acid group introduces a key interaction point for targeting proteins, while the ethyl substitution provides a vector for further chemical modification or can influence binding orientation. This compound thus represents a valuable starting point for building libraries of novel small molecules.
High-throughput screening (HTS) is the engine of modern hit identification, allowing for the rapid, automated testing of thousands to millions of compounds against a specific biological target.[4][5] The primary objective of an HTS campaign is to identify "hits"—compounds that interact with the target in a desired manner—which then serve as the starting point for lead optimization.[6][7] This document outlines a validated workflow for incorporating compounds derived from the this compound scaffold into this process.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1519210-56-0 | [8] |
| Molecular Formula | C₇H₁₃NO₃ | [8] |
| Molecular Weight | 159.18 g/mol | [8] |
| Primary Use | Organic synthesis intermediate for pharmaceuticals and agrochemicals. | [8] |
| Storage | Room temperature, dry conditions. | [8] |
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process, progressing from initial assay development to the confirmation of validated hits.[9] This staged approach is designed to maximize efficiency and minimize false positives.[6]
Caption: A flowchart for processing HTS data to identify validated hits. [10][11] Protocol 3: Dose-Response Confirmation and Validation
-
Hit Selection: From the primary screen, select "hits" based on a predefined activity threshold. A common method is to select all compounds with a signal greater than 3 standard deviations from the mean of the negative control wells (Z-score ≥ 3). [10]2. Compound Re-acquisition: Obtain fresh, dry powder samples of the selected hit compounds.
-
Rationale: This step is critical to confirm that the activity is due to the compound itself and not a contaminant or degradation product in the original library plate. [9]3. Serial Dilution: Create an 8- or 10-point, 3-fold serial dilution for each confirmed hit, typically starting from a high concentration (e.g., 50 µM).
-
-
Dose-Response Assay: Run the standard assay with the full dilution series for each compound, including appropriate controls.
-
Curve Fitting: Plot the percent activity versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the potency (IC₅₀ or EC₅₀).
-
Rationale: A dose-response curve confirms the compound's activity and establishes its potency, a key parameter for prioritizing compounds for further development. [12]6. Counter-Screening: Test validated hits in assays designed to identify common false positives, such as compounds that interfere with the detection technology (e.g., autofluorescence) or act non-specifically. [13]
-
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High variability in control wells; low signal-to-background ratio. | Optimize reagent concentrations, mixing steps, and incubation times. Ensure liquid handling is precise. |
| High Plate-to-Plate Variability | Inconsistent reagent preparation; temperature or timing fluctuations between batches. | Prepare a single, large batch of reagents for the entire screen. Strictly control incubation times and temperatures. [14] |
| Systematic Plate "Edge Effects" | Uneven temperature distribution during incubation; evaporation from outer wells. | Use lidded plates, ensure proper incubator humidity, and consider excluding data from the outermost rows/columns if the effect persists. |
| High False Positive Rate | Assay is sensitive to promiscuous inhibitors; library contains reactive compounds. | Implement counter-screens early in the workflow. Use computational filters to flag problematic chemical structures before screening. |
Conclusion
The this compound scaffold offers a promising entry point for the discovery of novel chemical probes and potential therapeutics. By following the structured, multi-phase approach detailed in this application note—from rigorous assay development and validation to systematic hit confirmation—researchers can effectively and efficiently screen compound libraries derived from this scaffold. Adherence to these protocols, with a focus on quality control and data integrity, will maximize the probability of identifying high-quality, validated hits worthy of advancement into lead optimization programs.
References
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- Parham, F., et al. Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
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- The Scientist. An Overview of High Throughput Screening.
- LabKey.
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- Wikipedia. High-throughput screening.
- Schuffenhauer, A., et al.
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- Horn, T., et al. Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- E3S Web of Conferences.
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Application Notes and Protocols for 3-Ethylmorpholine-3-carboxylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 3-Ethylmorpholine-3-carboxylic Acid
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of approved and experimental drugs. Its advantageous physicochemical properties, metabolic stability, and versatile synthetic accessibility have established it as a reliable scaffold in drug design. Morpholine derivatives have demonstrated a vast spectrum of biological activities, modulating targets from enzymes to complex receptor systems, with significant applications in oncology, neurodegenerative diseases, and central nervous system (CNS) disorders.[1][2]
This compound is a novel, uncharacterized derivative of this important scaffold. The introduction of an ethyl group and a carboxylic acid moiety at the 3-position presents a unique chemical architecture. The carboxylic acid group, in particular, can dramatically alter the molecule's polarity, solubility, and potential for new molecular interactions (e.g., hydrogen bonding, salt bridge formation) within a biological target's active site, a feature that can be challenging for cell permeability but offers unique therapeutic possibilities.[3][4]
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound (referred to herein as "the compound"). The following protocols are designed as a starting point for researchers to assess its cytotoxic and anti-proliferative potential in cancer cell lines, establishing a foundational dataset for further mechanistic studies.
PART 1: Compound Handling and Preparation
The successful evaluation of any novel compound begins with its proper handling and solubilization. Inaccurate concentration determination due to poor solubility is a primary source of experimental variability and erroneous structure-activity relationship (SAR) data.[3][5]
Physicochemical Properties (To Be Determined)
A critical first step is to determine the compound's solubility. This will dictate the choice of solvent for stock solutions and the maximum achievable concentration in aqueous cell culture media.
| Property | Value | Method |
| Molecular Weight | TBD | Calculated from Structure |
| Purity | >95% | HPLC, LC-MS |
| Aqueous Solubility | TBD | Kinetic or Equilibrium Assay[6] |
| DMSO Solubility | TBD | Serial Dilution & Visual Inspection |
| pKa | TBD | Computational or Potentiometric Titration |
Protocol: Preparation of Master Stock Solution
This protocol describes the preparation of a high-concentration master stock, typically in dimethyl sulfoxide (DMSO), which is a common solvent for novel compounds in initial screening.[7]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, conical-bottom microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.[8]
-
Weighing: On a calibrated analytical balance, carefully weigh a precise amount of the compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the tube.
-
Calculation Example: For a 10 mM stock of a compound with a MW of 173.19 g/mol , you would dissolve 1.7319 mg in 1 mL of DMSO.
-
-
Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[9] Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting & Storage: Dispense the master stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber tubes. This is critical to avoid degradation from repeated freeze-thaw cycles.[8]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store aliquots at -80°C for long-term stability.
PART 2: Foundational Experiment - Determining Cytotoxicity
The first biological assessment for a potential anti-cancer agent is to determine its effect on cell viability and proliferation. This establishes the compound's potency and the appropriate concentration range for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as a proxy for viability.
Hypothetical Mechanism of Action
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical kinase (e.g., a member of the PI3K/Akt pathway), a common target for morpholine-containing anticancer drugs.[1] Inhibition of this pathway would lead to a downstream reduction in cell proliferation and survival signals.
Caption: General workflow for in vitro evaluation of a novel compound.
Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well plate format.
Materials:
-
Cancer cell line of interest in logarithmic growth phase
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile PBS, pH 7.4
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well.
-
Dispense 100 µL of cell suspension into each well of a 96-well plate. Leave a few wells with medium only to serve as a background control. [10] * Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere. [11]2. Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM.
-
Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%, as higher concentrations can be toxic to cells. [7] * Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentration or vehicle control (medium with 0.5% DMSO).
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the crystals. [12] * Gently mix by pipetting or placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis and Interpretation
The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. [4]
-
Normalize Data: Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. [13] Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Incubation Time | IC₅₀ (µM) |
| MCF-7 (Breast) | 48 hours | 12.5 |
| A549 (Lung) | 48 hours | 28.1 |
| HCT116 (Colon) | 48 hours | 8.9 |
| HEK293 (Normal) | 48 hours | >100 |
Interpretation: In this hypothetical dataset, the compound shows selective cytotoxicity towards cancer cell lines, with the highest potency against HCT116 cells. Its high IC₅₀ value in the non-cancerous HEK293 cell line suggests a favorable preliminary therapeutic window. [14]
PART 3: Secondary Assay - Assessing Impact on Cell Migration
If the compound shows promising anti-proliferative activity, a logical next step is to investigate its effect on other cancer hallmarks, such as metastasis. A scratch (or wound healing) assay is a straightforward method to assess cell migration in vitro.
Protocol: Scratch (Wound Healing) Assay
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Imaging system (microscope with a camera)
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate at a density that will allow them to reach 90-100% confluency within 24-48 hours. A confluent monolayer is essential for this assay.
-
Create the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.
-
Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh medium containing the compound at a non-lethal concentration (e.g., at or below its IC₅₀ value determined from the MTT assay). Also include a vehicle control well.
-
-
Imaging:
-
Immediately after treatment (Time 0), capture images of the scratch in predefined locations in each well.
-
Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
-
Analysis:
-
Measure the area of the scratch at each time point using image analysis software (like ImageJ).
-
Calculate the percentage of wound closure relative to the initial (Time 0) area.
-
Compare the rate of closure between treated and control wells. A significant reduction in closure rate indicates an inhibitory effect on cell migration.
-
Conclusion
This document provides a foundational guide for the initial in vitro characterization of this compound. By systematically determining its solubility, assessing its cytotoxic and anti-proliferative effects, and investigating its impact on cell migration, researchers can build a robust preliminary dataset. Positive findings from these protocols would justify advancing the compound to more complex mechanistic studies, such as cell cycle analysis, apoptosis assays, and target engagement studies, to fully elucidate its therapeutic potential.
References
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Bassetto, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Galli, U., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Feng, Y., et al. (2025). Fast Release of Carboxylic Acid inside Cells. ChemMedChem. Available at: [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
-
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from [Link]
-
Sorger Lab, Harvard Medical School. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
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Application Notes & Protocols: 3-Ethylmorpholine-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylmorpholine-3-carboxylic acid is a unique, non-proteinogenic amino acid analogue that offers significant potential as a building block in modern organic synthesis. Its distinct structural architecture, characterized by a sterically hindered α,α-disubstituted amino acid embedded within a morpholine ring, provides a valuable scaffold for the design of novel therapeutics and complex organic molecules. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1] The ethyl group at the C3 position introduces a specific conformational constraint, making this building block particularly useful for probing and defining the structure-activity relationships (SAR) of bioactive peptides and small molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its incorporation into organic molecules, with a particular focus on peptide synthesis.
Introduction: The Strategic Advantage of this compound
The rational design of complex organic molecules, particularly in the realm of drug discovery, hinges on the availability of diverse and structurally unique building blocks. This compound (CAS 1519210-56-0) emerges as a compelling scaffold for several key reasons:
-
Conformational Rigidity: As a cyclic and α,α-disubstituted amino acid, it introduces significant conformational constraints into a peptide backbone or small molecule. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target and reducing the entropic penalty upon binding.
-
Improved Pharmacokinetic Profile: The morpholine ring is a well-established bioisostere for various functional groups and is known to enhance the aqueous solubility and metabolic stability of parent compounds, thereby improving their drug-like properties.[2]
-
Vectorial Display of Functionality: The defined stereochemistry of the morpholine ring allows for the precise spatial orientation of substituents, enabling the systematic exploration of chemical space in SAR studies.
-
Peptidomimetic Potential: Its structure can serve as a mimic of dipeptide units or to induce specific secondary structures, such as β-turns, in peptides.[3]
The primary synthetic utility of this compound lies in the formation of amide bonds, incorporating its unique structure into larger molecules. However, its sterically hindered nature presents a synthetic challenge that requires carefully optimized coupling protocols.
Core Applications and Synthetic Strategies
The primary application of this compound is as a specialized building block in the synthesis of:
-
Novel Peptides and Peptidomimetics: To introduce conformational constraints and improve pharmacokinetic properties.
-
Heterocyclic Scaffolds: As a starting point for the elaboration of more complex morpholine-containing molecules.[4]
-
Small Molecule Drug Candidates: Where the morpholine moiety can serve as a key pharmacophore.
The key synthetic transformation involving this building block is amide bond formation . Due to the steric hindrance around the carboxylic acid, standard coupling conditions may prove inefficient. The following sections provide detailed protocols for achieving successful coupling reactions.
Protocols for Amide Bond Formation
The successful incorporation of the sterically hindered this compound into a target molecule via an amide linkage is contingent on the choice of appropriate coupling reagents and reaction conditions. The following protocols are based on established methods for coupling sterically hindered α,α-disubstituted amino acids.
Protocol 1: Solution-Phase Amide Coupling using High-Activity Uranium/Aminium Reagents
This protocol is recommended for small-scale synthesis where purification by chromatography is feasible. Reagents such as HATU and HBTU are highly effective for coupling sterically hindered amino acids.
Diagrammatic Workflow:
Sources
Application Notes & Protocols: The Morpholine Scaffold in Modern Drug Design
Introduction: The Morpholine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether linkage, is a quintessential example of such a scaffold.[1][2][3] Its prevalence in drug design is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.
The genius of the morpholine moiety lies in its duality. The oxygen atom acts as a potent hydrogen bond acceptor, facilitating crucial interactions with protein targets.[1] Simultaneously, the basic nitrogen atom, with its typical pKa value, can be protonated at physiological pH, enhancing aqueous solubility and aiding in the formulation of stable salts.[4][5] This balanced hydrophilic-lipophilic profile is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including the ability to cross the blood-brain barrier (BBB) for CNS-active drugs.[1][4][6] Furthermore, the morpholine ring is generally stable to metabolic degradation, offering a robust anchor point for molecular elaboration.[2][3] These attributes have propelled medicinal chemists to incorporate this versatile heterocycle into a wide array of therapeutic agents, from antibiotics to anticancer drugs.[7][8]
This guide will provide an in-depth exploration of the application of morpholine derivatives in drug design, highlighting key examples, their mechanisms of action, and detailed protocols for their synthesis and evaluation.
Part 1: Case Studies of Morpholine-Containing Drugs
The versatility of the morpholine scaffold is best illustrated through its incorporation into several clinically successful drugs.
Linezolid: An Oxazolidinone Antibiotic
Linezolid is a landmark antibiotic, the first of the oxazolidinone class, used to treat serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9]
-
Role of the Morpholine Ring: The N-acetyl-N-aryl-morpholine moiety is a critical component of Linezolid's structure. The morpholine ring contributes to the drug's overall physicochemical properties, including solubility and metabolic stability. Its primary role, however, is structural, properly orienting the acetamide group which is crucial for its binding to the bacterial ribosome.
-
Mechanism of Action: Unlike many antibiotics that interfere with later stages of protein synthesis, Linezolid has a unique mechanism. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[10][11] This binding event prevents the formation of a functional 70S initiation complex, effectively halting bacterial protein synthesis at the very first step.[10][11][12][] This novel mechanism is a key reason for its effectiveness against bacteria that have developed resistance to other classes of antibiotics.[12]
Gefitinib: An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a targeted cancer therapy used primarily in the treatment of non-small cell lung cancer (NSCLC) in patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[14][15]
-
Role of the Morpholine Ring: In Gefitinib, the morpholine ring is appended to the quinazoline core via a propyl ether linkage. This terminal morpholine group significantly enhances the aqueous solubility of the molecule, a critical factor for oral bioavailability.[4] It serves as a "solubilizing tail," allowing the otherwise hydrophobic molecule to be effectively absorbed and distributed.
-
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and inhibiting apoptosis.[16] In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[14] Gefitinib acts as a selective inhibitor by competing with adenosine triphosphate (ATP) for the binding site within the tyrosine kinase domain of EGFR.[14][17] By blocking ATP binding, Gefitinib prevents the autophosphorylation and activation of the receptor, thereby shutting down the pro-survival signaling cascades.[14][17]
EGFR Signaling Pathway and Gefitinib Inhibition
Caption: Iterative workflow for the development of morpholine-based therapeutics.
Conclusion
The morpholine ring is a testament to the power of a well-chosen scaffold in drug design. Its unique physicochemical properties provide a solid foundation for building molecules with favorable pharmacokinetics and potent biological activity. F[2]rom inhibiting bacterial growth to blocking oncogenic signaling, derivatives of this simple heterocycle have made a profound impact on medicine. The continued exploration of novel synthetic routes and a deeper understanding of its structure-activity relationships will undoubtedly lead to the development of the next generation of morpholine-based therapeutics.
***
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Available at: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). Journal of Medicinal Chemistry. Available at: [Link]
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Title: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3-Ethylmorpholine-3-carboxylic Acid in Human Plasma
An Application Note and Protocol from a Senior Application Scientist
Abstract
This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Ethylmorpholine-3-carboxylic Acid in human plasma. Given the polar and zwitterionic nature of the analyte, traditional reversed-phase chromatography is ineffective. This guide details a strategy employing Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. The protocol covers in-depth procedures for mass spectrometry optimization, chromatographic development, a streamlined solid-phase extraction (SPE) sample preparation protocol, and a full method validation compliant with international regulatory guidelines.
Introduction: The Analytical Challenge
This compound is a small polar molecule with a molecular weight of 159.18 g/mol and the formula C₇H₁₃NO₃[1]. Its structure contains both a basic morpholine nitrogen and an acidic carboxylic acid group, making it zwitterionic at physiological pH. The quantification of such polar, hydrophilic compounds from complex biological matrices like plasma presents a significant analytical challenge. Conventional reversed-phase liquid chromatography (RP-LC) often fails to provide adequate retention for these molecules, leading to elution in or near the solvent front and poor sensitivity due to matrix effects[2][3].
To overcome these issues, alternative chromatographic strategies are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds[4][5]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. Water acts as the strong eluting solvent, and retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase[6]. This approach not only provides excellent retention for polar analytes but also offers the advantage of using high-organic mobile phases, which promotes efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.
This guide provides a comprehensive walkthrough of the method development process, from initial mass spectrometer tuning to full bioanalytical method validation, following the principles outlined by the FDA and EMA (ICH M10)[7][8][9][10][11].
Mass Spectrometry Method Development
The foundation of any quantitative LC-MS/MS method is the sensitive and specific detection of the target analyte. This is achieved by optimizing the mass spectrometer parameters using direct infusion of the analyte before chromatographic development.
Analyte Infusion and Source Parameter Optimization
The goal is to find the most stable and intense precursor ion and to optimize the electrospray ionization (ESI) source conditions for maximum signal. Given the presence of both acidic and basic functional groups, the analyte can be ionized in either positive or negative mode. Both should be evaluated.
-
Rationale for ESI: ESI is the preferred ionization technique for polar molecules that are already ionized or can be easily ionized in solution[12].
-
Optimization Protocol:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) and another without acid (for negative mode).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan (Q1 scan) in both positive and negative ionization modes to identify the most abundant precursor ion. For this molecule, the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode are the most likely candidates.
-
Systematically adjust ESI source parameters—such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature—to maximize the intensity of the chosen precursor ion[12][13][14]. It is critical to avoid overly harsh conditions that could lead to in-source fragmentation[15][16].
-
MRM Transition Optimization
Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity for quantification[17][18]. This process involves selecting a precursor ion, fragmenting it in the collision cell, and monitoring specific product ions.
-
Rationale for MRM: By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, improving the signal-to-noise ratio and ensuring that only the analyte of interest is quantified[19].
-
Optimization Protocol:
-
With the optimized source conditions, perform a product ion scan for the selected precursor ion ([M+H]⁺ or [M-H]⁻). This will reveal the most abundant and stable fragment ions.
-
Select at least two of the most intense product ions. One will serve as the "quantifier" for concentration calculations, and the other as the "qualifier" to confirm identity[20].
-
For each precursor → product ion pair (transition), optimize the collision energy (CE). This is the voltage applied to the collision cell that controls the degree of fragmentation. A range of CE values should be tested to find the optimum that produces the highest product ion intensity[21]. Automated software tools can streamline this process[17][20].
-
Optimized Mass Spectrometry Parameters
The following table summarizes hypothetical but plausible optimized parameters for this compound.
| Parameter | Optimized Value | Rationale |
| Ionization Mode | Positive ESI | The morpholine nitrogen is readily protonated, often leading to higher sensitivity in positive mode. |
| Capillary Voltage | 3500 V | Balances ionization efficiency with source stability. |
| Nebulizer Pressure | 45 psi | Ensures optimal droplet formation for the given flow rates. |
| Drying Gas Flow | 10 L/min | Facilitates efficient solvent evaporation. |
| Drying Gas Temp. | 320 °C | Provides sufficient energy for desolvation without causing thermal degradation. |
| Precursor Ion (Q1) | m/z 160.1 | Corresponds to the [M+H]⁺ ion of the analyte. |
| Product Ion (Q3) | m/z 114.1 (Quant) | A stable, high-intensity fragment resulting from a characteristic loss. |
| Collision Energy | 15 eV (Quant) | Empirically determined to yield maximum fragment intensity for the quantifier transition. |
| Product Ion (Q3) | m/z 86.1 (Qual) | A secondary fragment used for identity confirmation. |
| Collision Energy | 25 eV (Qual) | Empirically determined for the qualifier transition. |
Chromatographic Method Development
With a sensitive detection method established, the next step is to develop a chromatographic method that retains the analyte, separates it from matrix interferences, and provides a sharp, symmetrical peak shape.
Column and Mobile Phase Selection
-
Chromatography Mode Rationale: As established, HILIC is the ideal choice for this polar analyte[22][23]. An amide- or amino-bonded stationary phase is a good starting point, as these phases offer robust retention for a wide range of polar compounds[2][4][6].
-
Mobile Phase Rationale: HILIC mobile phases consist of a high percentage of a non-polar solvent (acetonitrile) and a small percentage of an aqueous buffer. Ammonium formate or ammonium acetate are excellent choices as they are volatile and highly compatible with mass spectrometry. The pH of the aqueous portion should be controlled to ensure consistent ionization state of the analyte and good peak shape. For a zwitterionic compound, a slightly acidic pH (e.g., pH 3-4 with formic acid) often yields good results by keeping the carboxylic acid neutral and the amine protonated.
Chromatographic Workflow Diagram
The following diagram outlines the logical workflow for HILIC method development.
Caption: Workflow for HILIC method optimization.
Protocol for Chromatographic Optimization
-
Column Installation: Install a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) and equilibrate with the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% aqueous buffer) for at least 20 column volumes.
-
Initial Gradient: Start with a shallow gradient to survey the retention behavior. A typical starting point is a linear gradient from 95% to 60% acetonitrile over 5-7 minutes.
-
Injection and Evaluation: Inject a pure standard of the analyte. Evaluate the retention factor (k'). An ideal k' is between 2 and 10. Also, assess peak asymmetry and width.
-
Refinement:
-
If retention is poor: Increase the initial percentage of acetonitrile or use a shallower gradient.
-
If retention is too strong: Decrease the initial percentage of acetonitrile or use a steeper gradient.
-
If peak shape is poor (tailing/fronting): Adjust the pH or ionic strength of the aqueous mobile phase component. Small changes can have a significant impact on the ionization state and interaction with the stationary phase.
-
Sample Preparation
The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and contaminate the LC-MS system, while efficiently recovering the analyte[24].
Technique Selection
-
Protein Precipitation (PPT): Simple and fast but often results in "dirty" extracts with significant matrix effects[25].
-
Liquid-Liquid Extraction (LLE): Can be very clean, but recovery for highly polar analytes is often low unless more complex variations like salt-assisted LLE are used[25][26].
-
Solid-Phase Extraction (SPE): Offers the best combination of cleanliness and high recovery. A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties is ideal for capturing a zwitterionic analyte while allowing interfering components to be washed away[26][27].
Sample Preparation Workflow Diagram
This diagram illustrates the decision process for selecting a sample preparation technique.
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The Strategic Application of 3-Ethylmorpholine-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Morpholine Scaffold as a Privileged Element in Drug Design
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold".[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for enhancing the pharmacokinetic profile of a drug candidate.[1][3] The incorporation of a carboxylic acid group, particularly at the 3-position, introduces a key functional handle for molecular recognition, allowing for critical interactions with biological targets. This guide provides a detailed exploration of the potential applications and experimental protocols surrounding the novel compound, 3-Ethylmorpholine-3-carboxylic Acid, a structure poised for investigation in contemporary drug discovery programs. While specific literature on this exact molecule is emerging, this document leverages the extensive knowledge base of analogous substituted morpholine carboxylic acids to provide robust, actionable insights for researchers.
The Significance of the 3-Ethyl-3-Carboxylic Acid Substitution
The geminal substitution at the C3 position with both an ethyl group and a carboxylic acid is a deliberate design choice aimed at exploring new chemical space and modulating biological activity. The introduction of an alkyl group at this position can lead to an increase in anticancer activity, as suggested by structure-activity relationship (SAR) studies of similar morpholine derivatives.[4] The carboxylic acid, a common feature in over 450 marketed drugs, serves as a crucial pharmacophoric element, often engaging in hydrogen bonding and electrostatic interactions within the active sites of target proteins.[5][6] However, the acidic nature of this group can sometimes lead to poor membrane permeability. The presence of the adjacent ethyl group in this compound may influence the pKa of the carboxylic acid and the local steric environment, potentially offering a unique balance of target engagement and pharmacokinetic properties.
Proposed Synthetic Pathways for this compound
Below is a generalized workflow for the synthesis of 3-substituted morpholine-3-carboxylic acids, adapted from known procedures for similar heterocyclic systems.
Caption: A generalized synthetic workflow for 3-substituted morpholine-3-carboxylic acids.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of a 3-Alkyl-3-Carboxymorpholine Derivative (Illustrative)
This protocol is a hypothetical adaptation based on the synthesis of related morpholine structures.
Materials:
-
Protected amino acid derivative (e.g., N-Boc-2-amino-2-ethyl-3-hydroxypropanoic acid)
-
A suitable dihaloethane (e.g., 1,2-dibromoethane)
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Acid for deprotection (e.g., Trifluoroacetic acid - TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Protected Amino Alcohol Preparation: The synthesis would likely commence with a suitable N-protected amino alcohol precursor bearing the desired ethyl and carboxylic acid (or ester) functionalities at the alpha position.
-
Cyclization: The protected amino alcohol is dissolved in an anhydrous solvent like THF. A strong base, such as sodium hydride, is added portion-wise at 0°C to deprotonate the hydroxyl and amine groups.
-
Following deprotonation, a dihaloalkane like 1,2-dibromoethane is added to facilitate the intramolecular cyclization, forming the morpholine ring. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is then purified using column chromatography.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final this compound.
-
Characterization: The final product should be thoroughly characterized by NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Potential Applications in Medicinal Chemistry & Associated Protocols
The unique structural features of this compound make it an attractive candidate for screening against a variety of biological targets where morpholine-containing compounds have shown promise.
Application Area 1: Anticancer Drug Discovery
Morpholine derivatives have been successfully developed as inhibitors of key signaling molecules in cancer, such as PI3K and mTOR.[4] The ethyl group at the C3 position could potentially enhance binding affinity and selectivity for these kinase targets.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of cancer-related kinases (e.g., PI3K, mTOR, AKT).
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates and ATP
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known PI3K inhibitor)
-
Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates and a plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the appropriate assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | PI3Kα (IC₅₀, nM) | mTOR (IC₅₀, nM) | AKT1 (IC₅₀, nM) |
| This compound | Experimental | Experimental | Experimental |
| Positive Control | Known Value | Known Value | Known Value |
Table 1: Hypothetical data table for summarizing kinase inhibition results.
Application Area 2: Development of Anti-Inflammatory Agents
Certain morpholine derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators like iNOS and COX-2.
Protocol 3: Cellular Anti-Inflammatory Assay
Objective: To evaluate the ability of this compound to suppress the inflammatory response in a cellular model.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Positive control (e.g., Dexamethasone)
-
Cell culture medium and supplements
-
Griess Reagent for nitrite measurement (as an indicator of NO production)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite in the supernatant using the Griess Reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Assess cell viability using an appropriate assay (e.g., MTT) to rule out cytotoxicity.
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound and determine the IC₅₀ values.
Caption: A simplified diagram of a potential anti-inflammatory mechanism of action.
Conclusion and Future Directions
This compound represents a novel and promising scaffold for medicinal chemistry exploration. Its unique substitution pattern offers the potential for enhanced biological activity and favorable pharmacokinetic properties. The protocols and application areas outlined in this guide provide a solid foundation for researchers to begin investigating the therapeutic potential of this and related compounds. Future work should focus on the efficient synthesis and thorough characterization of this compound, followed by comprehensive screening in a variety of disease-relevant assays. The insights gained from these studies will undoubtedly contribute to the ever-expanding role of the morpholine scaffold in the development of next-generation therapeutics.
References
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Bari, S. B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 12(3), 82-97. [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
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Wang, L., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular diversity, 23(3), 681–696. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Ballatore, C., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
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Di Martino, R. M. C., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 8(10), 2099–2113. [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 58(10), 4367–4378. [Link]
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de Souza, A. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current topics in medicinal chemistry, 22(12), 1018–1045. [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
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Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Mini reviews in medicinal chemistry, 22(1), 38–53. [Link]
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Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(11), 3252. [Link]
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Application Notes & Protocols: A Strategic Framework for Elucidating the Bioactivity of 3-Ethylmorpholine-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for the initial characterization of 3-Ethylmorpholine-3-carboxylic Acid, a novel heterocyclic compound with undetermined biological activity. Given that direct bioactivity data for this specific molecule is not publicly available, we present a strategic, multi-tiered approach for in vitro assay development. This guide is built on the established principle that the morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules targeting enzymes and cellular receptors.[1][2] Our framework is designed to first broadly assess the compound's impact on cell health and then to investigate a mechanistically-driven hypothesis based on its chemical scaffold. We provide detailed, self-validating protocols for cytotoxicity assessment and a representative enzyme inhibition assay, complete with the scientific rationale behind experimental choices, data interpretation guidelines, and visual workflows to ensure robust and reproducible results.
Introduction & Strategic Rationale
This compound is a synthetic building block whose structure features a morpholine ring, a common scaffold in drug discovery known for conferring favorable physicochemical and metabolic properties.[1][3][4] Molecules incorporating the morpholine moiety have demonstrated a wide array of pharmacological activities, acting as everything from enzyme inhibitors to receptor antagonists.[1][5]
The absence of established biological targets for this compound necessitates a logical and efficient screening cascade. A common strategy in early-stage drug discovery, which we will adopt here, is to move from a broad, phenotypic screen to more specific, target-based assays.[6][7]
Our proposed workflow is as follows:
-
Tier 1: Foundational Cytotoxicity Screening. Determine if the compound exhibits any general cytotoxic or cytostatic effects on cultured cells. This is a critical first step to establish a therapeutic window and guide concentrations for subsequent assays.
-
Tier 2: Hypothesis-Driven Mechanistic Assay. Based on the prevalence of morpholine-containing molecules as enzyme inhibitors, we will detail a protocol for screening the compound against a representative enzyme class, such as protein kinases.[3][8]
This strategic approach ensures that resources are used efficiently while systematically exploring the compound's potential bioactivity.
Tier 1 Protocol: General Cytotoxicity Assessment using a Resazurin-Based Assay
The resazurin (e.g., alamarBlue™) assay is a robust, fluorescent/colorimetric method to quantify metabolically active cells. Viable cells continuously reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in this conversion is indicative of cytotoxicity or inhibition of metabolic activity.
Scientific Principle
This assay measures the reducing environment of the cytoplasm of viable cells. A dose-dependent decrease in resorufin formation in the presence of this compound suggests that the compound interferes with cellular metabolic function, which is a proxy for cell viability or proliferation. This provides a foundational understanding of the compound's potency and its effective concentration range.
Experimental Workflow
Caption: Workflow for the Resazurin-based cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Culture: Culture a human cell line (e.g., HeLa or A549) in appropriate media until it reaches ~80% confluency.
-
Cell Seeding: Trypsinize, count, and resuspend cells to a density of 1 x 10^5 cells/mL. Seed 100 µL per well into a clear-bottom, black 96-well plate (10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this, create a 2X working concentration serial dilution series in culture media (e.g., from 200 µM down to 0.2 µM).
-
Treatment: Carefully remove 100 µL of media from each well and add 100 µL of the 2X compound dilutions. Also include:
-
Vehicle Control: Media with the highest concentration of DMSO used (e.g., 0.5%).
-
Positive Control: Media with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
No-Cell Control: Media only, for background subtraction.
-
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).
-
Assay Readout: Add 20 µL of resazurin reagent to each well. Incubate for 1-4 hours, or until the vehicle control wells have turned a distinct pink.
-
Data Acquisition: Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis & Interpretation
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Calculate the percent viability for each compound concentration: (% Viability) = (Sample_Fluorescence / Vehicle_Control_Fluorescence) * 100.
-
Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Example Value | Purpose |
| Cell Line | HeLa | A robust, commonly used human cancer cell line. |
| Seeding Density | 10,000 cells/well | Ensures cells are in logarithmic growth phase. |
| Compound Conc. Range | 0.1 µM - 100 µM | A wide range to capture the full dose-response curve. |
| Treatment Duration | 48 hours | Allows sufficient time for cytotoxic effects to manifest. |
| Vehicle | DMSO (≤0.5%) | Solvent for the compound; must be tested for toxicity. |
| Positive Control | Doxorubicin (10 µM) | Validates that the assay can detect cytotoxicity. |
An IC₅₀ value in the low micromolar range or below suggests significant biological activity and warrants further investigation.
Tier 2 Protocol: Screening for Kinase Inhibition Activity
Scientific Rationale
The morpholine ring is a key structural feature in several potent kinase inhibitors (e.g., GDC-0941, a PI3K inhibitor).[3] Kinases are a large family of enzymes that play central roles in cell signaling and are major targets in drug discovery. Therefore, screening this compound against a representative kinase is a logical next step to test a specific mechanistic hypothesis. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle of the Assay
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols for the Safe Handling and Storage of 3-Ethylmorpholine-3-carboxylic Acid
Abstract: This document provides a detailed guide to the safe handling and storage procedures for 3-Ethylmorpholine-3-carboxylic Acid (CAS No. 1519210-56-0). Recognizing the limited availability of specific safety data for this compound, these protocols are established based on the known hazard profiles of structurally related morpholine derivatives and general principles of chemical safety. These guidelines are intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of experimental work.
Introduction: Understanding the Compound
This compound is a substituted morpholine derivative. Its molecular structure, containing both a morpholine ring and a carboxylic acid functional group, suggests its utility as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The morpholine moiety is a well-established pharmacophore, and its derivatives are known to exhibit a range of biological activities.
The carboxylic acid group imparts acidic properties and potential for hydrogen bonding, which can influence its solubility and reactivity.[2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The safety protocols outlined herein are extrapolated from data on analogous compounds such as morpholine and other N-substituted morpholines.[3][4] These related compounds are often classified as corrosive, flammable, and capable of causing severe skin and eye damage. Therefore, it is prudent to handle this compound with a high degree of caution.
Hazard Assessment and Anticipated Risks
Based on the toxicological data of structurally similar compounds, the following hazards should be anticipated for this compound. This information is for guidance and should be supplemented by a thorough risk assessment before commencing any experimental work.
| Anticipated Hazard | GHS Classification (Presumed) | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Morpholine and its derivatives can be harmful if ingested. |
| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns and eye damage / Causes skin irritation) | Morpholine is known to be corrosive to the skin. |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Direct contact with morpholine derivatives can cause irreversible eye damage.[3][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of vapors or dusts of morpholine compounds can irritate the respiratory tract.[5] |
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE, with explanations to ensure a comprehensive understanding of the protective measures.
| Protection Type | Specifications | Justification and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough time data. | To prevent skin contact. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[6][7] |
| Eye and Face Protection | Tight-sealing safety goggles and a full-face shield. | To protect against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[3][6] |
| Skin and Body Protection | A chemical-resistant lab coat, closed-toe shoes, and long pants. | To protect the skin from accidental spills. A lab coat should be buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosolization is likely or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation of dust or vapors.[7] |
Safe Handling Protocols
Adherence to a strict handling protocol is crucial for minimizing exposure risk and maintaining the purity of the compound.
General Handling Workflow
The following diagram illustrates the logical flow of operations when handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Review Safety Information: Thoroughly review the safety information for morpholine and other available morpholine derivatives.[3][4][8]
-
Don PPE: Put on all required personal protective equipment as detailed in Section 3.
-
Prepare Work Area: Ensure a chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Keep a spill kit readily accessible.
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a tared, sealed container to transport the compound to the balance.
-
Handle the solid with a clean, designated spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing the desired amount.
3. Dissolution and Transfer:
-
Add the solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
When transferring the solution, use a funnel to prevent spills.
-
All transfers should be conducted within the fume hood.
4. Cleanup and Decontamination:
-
Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a water rinse.
-
Dispose of all contaminated materials, including bench paper and gloves, in a designated hazardous waste container.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Storage Procedures
Proper storage is essential for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Storage Condition Guidelines
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8] | Elevated temperatures can promote degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be air-sensitive. | While not confirmed, some morpholine derivatives can be sensitive to air and moisture.[9] |
| Container | Keep in a tightly sealed, properly labeled container.[8] | To prevent contamination and accidental exposure. The label should include the compound name, CAS number, and any known hazards. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[9] | Morpholine derivatives can react exothermically with acids and oxidizing agents.[10] |
Logical Flow for Storage Management
Caption: Decision-making process for the storage of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. If the spill is small, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, contact the institution's emergency response team. Ensure adequate ventilation during cleanup. |
Conclusion
References
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet - 2-Phenoxyethanol. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-PHENOXYETHANOL FOR SYNTHESIS. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
- 10. redox.com [redox.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylmorpholine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Ethylmorpholine-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules to enhance their pharmacological properties. Its synthesis, while conceptually straightforward, can present several challenges. A common and effective strategy involves the construction of the morpholine ring from a suitably substituted amino acid precursor. This guide will focus on a likely synthetic pathway and address the potential hurdles you may encounter.
A plausible synthetic route starts with an α-amino acid ester bearing a hydroxyl group, which is then N-alkylated, followed by an intramolecular cyclization to form the morpholine ring. Subsequent hydrolysis of the ester yields the final carboxylic acid.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing a systematic approach to diagnose and resolve them.
Problem 1: Low Yield in the Intramolecular Cyclization Step
Symptoms:
-
The reaction to form the morpholine ring results in a low yield of the desired product.
-
TLC or LC-MS analysis shows a significant amount of starting material remaining or the presence of multiple byproducts.
Possible Causes and Solutions:
| Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS at regular intervals. | Increase the reaction time or temperature. Ensure your reagents, particularly the base, are fresh and active. | Cyclization reactions can be slow, and ensuring the reaction goes to completion is crucial for maximizing yield.[1] |
| Competing Intermolecular Reactions | Analyze the byproducts by LC-MS and NMR to identify dimers or polymers. | Perform the cyclization under high-dilution conditions. This can be achieved by the slow addition of the substrate to a heated solution of the base and solvent. | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.[2] |
| Incorrect Base or Solvent | Review the literature for optimal base and solvent combinations for similar cyclizations. | Screen different bases (e.g., NaH, K2CO3, t-BuOK) and solvents (e.g., THF, DMF, Toluene). | The choice of base and solvent is critical for promoting the intramolecular reaction and can significantly impact the yield.[3] |
| Steric Hindrance | Build a molecular model of your substrate to visualize potential steric hindrance. | Consider a different synthetic route that forms the C-O bond before the C-N bond, or vice versa, to alleviate steric strain in the transition state. | The ethyl group at the 3-position can introduce steric hindrance that disfavors the cyclization. |
Problem 2: Difficulty in Purifying the Final Zwitterionic Product
Symptoms:
-
The isolated product is contaminated with salts.
-
The product is highly soluble in water, making extraction with organic solvents inefficient.
-
Recrystallization attempts fail to yield pure product.
Possible Causes and Solutions:
| Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Zwitterionic Nature | Measure the pH of a solution of your product. It should be near the isoelectric point. | Utilize ion-exchange chromatography. Use a strong cation exchange resin to bind your product, wash away neutral impurities and salts, and then elute with a volatile base like aqueous ammonia.[4][5] | Zwitterionic compounds have both acidic and basic functional groups, leading to high polarity and salt-like behavior, making them challenging to purify by traditional methods.[6] |
| High Water Solubility | Attempt to precipitate the product from an aqueous solution by adding a water-miscible organic solvent like acetone or ethanol. | After purification by ion-exchange chromatography and elution with aqueous ammonia, lyophilize the solution to obtain the pure zwitterionic product. | Lyophilization (freeze-drying) removes water without heating, which can prevent degradation of the product. |
| Incomplete Removal of Salts | Check for the presence of inorganic salts by techniques like ion chromatography or by observing a non-volatile residue after combustion. | If ion-exchange is not an option, consider dialysis to remove small salt molecules if your product is of sufficient molecular weight. For smaller molecules, repeated trituration with a solvent in which the salts are insoluble but the product has minimal solubility can be effective. | Salts can interfere with subsequent reactions and biological assays, so their complete removal is essential. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is a derivative of serine, specifically 2-amino-2-(hydroxymethyl)butanoic acid. The ethyl group is already in place at the alpha-carbon. This precursor contains the necessary amine and alcohol functionalities for the formation of the morpholine ring.[7][8]
Q2: How can I monitor the progress of the N-alkylation and cyclization reactions?
Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation of the starting material, intermediate, and product. Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: Are there any specific analytical techniques for characterizing the final product?
Yes, for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. You should acquire both ¹H and ¹³C NMR spectra. The proton NMR should show characteristic signals for the ethyl group and the methylene protons of the morpholine ring. The carbon NMR will confirm the number of unique carbon atoms. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of your synthesized molecule.[9][10][11][12][13][14]
Q4: What are the potential side reactions to be aware of during the synthesis?
During N-alkylation with a dihaloethane, over-alkylation to form a quaternary ammonium salt is a possibility. Using a stoichiometric amount of the alkylating agent can help minimize this. During the cyclization step, as mentioned in the troubleshooting guide, intermolecular reactions leading to dimers or polymers are the main concern, especially at high concentrations.[15][16]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(N-(2-hydroxyethyl)amino)-2-ethylbutanoate
-
To a solution of ethyl 2-amino-2-ethylbutanoate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 2-bromoethanol (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated amino alcohol.
Protocol 2: Intramolecular Cyclization to form Ethyl 3-Ethylmorpholine-3-carboxylate
-
Prepare a solution of the N-alkylated amino alcohol (1 equivalent) in a large volume of anhydrous THF (to achieve high dilution, e.g., 0.01 M).
-
In a separate flask, prepare a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Heat the sodium hydride suspension to reflux.
-
Slowly add the solution of the N-alkylated amino alcohol to the refluxing sodium hydride suspension over several hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture and monitor by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydrolysis to this compound
-
Dissolve the ethyl 3-ethylmorpholine-3-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is no longer visible.
-
Neutralize the reaction mixture with 1M HCl to a pH of approximately 7.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The resulting aqueous solution contains the zwitterionic product and salts. Purify using ion-exchange chromatography as described in the troubleshooting section.
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yield.
References
- Hanson, J. R. (2013). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry.
- Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 783-819.
- Gérardy, R., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Reddit. (2023). Isolation/purification of zwitterionic phospholipid. r/Chempros.
- Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry.
- Ortiz, K. G., et al. (2024).
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros.
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]
- Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4258-4261.
- Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry.
- D'hooghe, M., et al. (2007).
- Kovács, L., et al. (2023). Diastereoselective Synthesis of (–)
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]
- Szakonyi, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Hanson, J. R. (2013). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry.
- Szakonyi, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
ResearchGate. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
- Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601.
- Reddy, R. P., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
- Ortiz, K. G., et al. (2024).
- E3S Web of Conferences. (2024).
- Chemistry LibreTexts. (2021). 2.1: Baldwin's Rule for Ring Closure Reactions.
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation. Retrieved from [Link]
- ACG Publications. (2014).
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
- PubMed Central. (n.d.).
-
ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]
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optimizing yield and purity of 3-Ethylmorpholine-3-carboxylic Acid
Technical Support Center: 3-Ethylmorpholine-3-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis and purification of this valuable heterocyclic building block. As a molecule incorporating both a tertiary amine and a carboxylic acid, its synthesis presents unique challenges that require a nuanced understanding of reaction mechanisms and purification science. This document synthesizes established chemical principles with field-proven insights to help you navigate these complexities, enhance your experimental outcomes, and achieve superior yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters controlling the yield and purity in the synthesis of this compound?
A: The synthesis is most sensitive to three main factors: temperature control, stoichiometry of reactants, and the pH of the reaction and workup environment. Inadequate temperature control can lead to the formation of side products or decomposition.[1] The stoichiometry is crucial in multi-component reactions to avoid excess starting materials that complicate purification. Finally, the amphoteric nature of the product (containing both an acidic carboxyl group and a basic morpholine nitrogen) makes its solubility and stability highly pH-dependent, which is a critical factor during both reaction workup and purification.
Q2: What is a realistic target yield and purity for this compound before and after purification?
A: For a multi-step synthesis or a one-pot, three-component reaction, a crude yield of 50-70% is a respectable starting point. However, crude products are often contaminated with unreacted starting materials or byproducts. After a robust purification protocol, such as recrystallization or column chromatography, a final yield of 40-60% with a purity of >98% (as determined by HPLC and NMR) is an achievable and excellent result.
Q3: Which analytical techniques are essential for monitoring reaction progress and final purity?
A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is invaluable for rapid, real-time reaction monitoring. For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard.[2][3] Structural confirmation and purity assessment should be performed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion, and the primary materials remain unconsumed. What are the likely causes?
A: Low conversion is a common issue that can often be traced back to several key areas:
-
Inadequate Temperature: Many cyclization reactions require a specific temperature threshold to proceed efficiently. A temperature drop of even 10-15°C can significantly reduce the reaction rate and final yield.[1] Conversely, excessive heat can cause degradation. It is crucial to use a calibrated thermometer and a reliable heating system.
-
Catalyst Inactivity: If your synthesis involves a catalyst (e.g., an acid or base catalyst for cyclization, or a metal catalyst), its activity is paramount. Ensure the catalyst is fresh, has been stored correctly, and is not poisoned by impurities in the starting materials or solvent.
-
Ineffective Reducing Agent: In syntheses involving a reductive amination step, the choice of reducing agent is critical. Mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion without prematurely reducing the ketone/aldehyde starting material.[1]
-
Solvent Choice: The solvent can dramatically influence reaction rates and equilibria. For multi-component reactions, the choice of solvent is critical for ensuring all reactants are sufficiently soluble and stable. A screening of solvents like acetonitrile, ethanol, or THF may be necessary to find the optimal medium.[4]
Issue 2: Complex Product Mixture and Byproduct Formation
Q: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks, making purification difficult. How can I improve the reaction's selectivity?
A: The formation of a complex mixture suggests that side reactions are competing with your desired pathway. Consider these points:
-
Order of Addition: In multi-component reactions, the order and rate of reagent addition can be critical. For example, pre-mixing an amine and an aldehyde to form the iminium ion before adding the nucleophile can prevent undesired side reactions.[4]
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. An excess of one component can lead to the formation of dimers or other byproducts. Aim for near-equimolar amounts unless a specific excess is mechanistically required.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired intramolecular cyclization over intermolecular side reactions. However, this must be balanced against potential solubility and heat transfer issues.
Issue 3: Challenges in Product Purification
Q: I am struggling to isolate the pure product. Recrystallization yields an oil or fails to crystallize, and column chromatography results in poor separation or product degradation.
A: Purifying zwitterionic or amphoteric compounds like this compound requires specific strategies.
-
Recrystallization Issues:
-
Solvent Selection: The key to successful recrystallization is finding a solvent system where the product is soluble when hot but sparingly soluble when cold.[5] For this compound, consider solvent systems like isopropanol/water, ethanol/ether, or acetone/hexane. Use a minimal amount of hot solvent to dissolve the compound to ensure good recovery upon cooling.[5]
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try cooling the solution more slowly or adding a seed crystal to induce crystallization.
-
-
Chromatography Issues:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause strong binding or even degradation of basic compounds like morpholines. This leads to significant peak tailing and poor recovery. To mitigate this, you can either neutralize the silica by preparing a slurry with a small amount of triethylamine (e.g., 0.1-1%) in your eluent or use commercially available deactivated silica gel.[6]
-
Alternative Stationary Phases: If normal-phase chromatography is problematic, reversed-phase (C18) flash chromatography is an excellent alternative for polar compounds like carboxylic acids.[7] A mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.[7]
-
Ion Exchange Chromatography: Anion exchange chromatography is a highly effective method specifically for purifying carboxylic acids.[8] In this technique, the anionic carboxylate form of the product binds to a positively charged resin, allowing neutral or basic impurities to be washed away. The pure product can then be eluted by changing the pH or using a high-concentration salt buffer.[8]
-
Visualized Workflows and Decision Processes
Troubleshooting Low Yield and Purity
The following diagram outlines a logical workflow for diagnosing and resolving common issues related to yield and purity.
Caption: A workflow for troubleshooting low yield and purity issues.
Purification Method Selection
This diagram provides a decision tree for selecting the most appropriate purification strategy based on the scale of your experiment and the nature of the impurities.
Caption: A decision tree for selecting a purification method.
Data Presentation: Optimizing Reaction & Purification
The following tables summarize key parameters and compare purification techniques to guide your experimental design.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Optimal Range | Impact on Yield | Impact on Purity | Rationale & Key Considerations |
| Temperature | 60-100 °C (Solvent Dependent) | High | High | Controls reaction rate vs. decomposition. Must be tightly controlled.[1] |
| Solvent | Acetonitrile, Ethanol, THF | Medium | High | Affects solubility and reaction pathway; MeCN is often a good starting point.[4] |
| pH (Workup) | 4.0 - 5.0 | High | Medium | Isolate the product at its isoelectric point to maximize precipitation and minimize solubility in aqueous and organic layers. |
| Reaction Time | 12-24 hours | High | Medium | Requires monitoring (TLC/LC-MS) to ensure completion without significant byproduct formation.[1] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Scalable, cost-effective, high purity possible.[5] | Can be time-consuming, risk of oiling out, may not remove all impurities. | Crude product that is already >90% pure; large-scale purification. |
| Silica Gel Chromatography | Good for removing non-polar impurities. | Product may streak or decompose on acidic silica.[6] | Small-scale purification where impurities are significantly less polar than the product. |
| Reversed-Phase (C18) Chromatography | Excellent for polar compounds, good resolution.[7] | Requires aqueous mobile phases, may be more expensive on a large scale. | Complex mixtures where normal-phase fails; analytical purity assessment. |
| Anion Exchange Chromatography | Highly specific for carboxylic acids, excellent for removing neutral/basic impurities.[8] | Requires specific resins and buffer systems, may be less common in organic synthesis labs. | Removing stubborn basic impurities or for high-purity applications. |
Detailed Experimental Protocols
Protocol 1: Proposed Synthesis via a Three-Component Reaction
This protocol describes a plausible one-pot synthesis. Note: This is a representative procedure and may require optimization.
-
Reaction Setup: To a solution of 2-aminobutanol (1.0 eq) in acetonitrile (5 mL per mmol) in a round-bottom flask, add glyoxylic acid (1.05 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion can be monitored by LC-MS if desired.
-
Cyclization: Add paraformaldehyde (1.1 eq) and heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Stir the reaction at 80 °C for 18 hours, monitoring its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Isolation: Redissolve the residue in a minimal amount of hot isopropanol. Slowly add water until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.
-
Filtration: Collect the resulting solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of ~10 mg of crude product in various hot solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate) and solvent mixtures. A good solvent will fully dissolve the product when hot but show low solubility when cold.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[5]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small portion of ice-cold solvent. Dry the crystals under vacuum.
Protocol 3: Purification by Reversed-Phase (C18) Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMF). If solubility is low, the sample can be adsorbed onto a small amount of C18 silica for solid loading.
-
Column Equilibration: Equilibrate a C18 flash column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% TFA).
-
Loading and Elution: Load the sample onto the column and begin elution with a gradient. A typical gradient might be from 5% to 50% acetonitrile in water (both containing 0.1% TFA) over 20-30 column volumes.[7]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an appropriate organic solvent after adjusting the pH to isolate the final product.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. 7
-
Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography. 8
-
Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. 9
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. 10
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. 6
-
PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. 11
-
Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. 1
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. 12
-
MySkinRecipes. (n.d.). This compound. 13
-
Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative. 14
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. 5
-
ResearchGate. (n.d.). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. 15
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. 4
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. 16
-
Chem-Impex. (n.d.). Morpholine-3-carboxylic acid. 17
-
Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. 18
-
Longdom. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. 2
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 9. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound [myskinrecipes.com]
- 14. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
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- 17. chemimpex.com [chemimpex.com]
- 18. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
Technical Support Center: Purification of Morpholine-Based Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with morpholine-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of molecules. Our guidance is grounded in established scientific principles and practical, field-tested experience to ensure you can confidently navigate your purification workflows.
Introduction: The Morpholine Moiety Challenge
The morpholine ring, a common scaffold in medicinal chemistry, introduces a unique set of physicochemical properties that can complicate purification. Its basic nitrogen atom, high polarity, and potential for hydrogen bonding can lead to issues such as peak tailing in chromatography, co-elution with polar impurities, and unexpected reactivity. This guide is designed to help you understand and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why do my morpholine-containing compounds exhibit significant peak tailing during reverse-phase HPLC analysis?
Peak tailing is a common issue when analyzing basic compounds like morpholine derivatives by reverse-phase HPLC. This is primarily due to strong interactions between the basic nitrogen of the morpholine ring and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a competing base to the mobile phase.
-
Triethylamine (TEA): Add 0.1-0.5% TEA to your mobile phase. TEA is a stronger base than morpholine and will preferentially interact with the acidic silanol groups, effectively masking them from your analyte.
-
Ammonium Salts: Using buffers like ammonium formate or ammonium acetate can also improve peak shape.
-
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., 2.5-3.5) using additives like formic acid or trifluoroacetic acid (TFA) will protonate the morpholine nitrogen. This protonated species will then be repelled by any residual protonated silanol groups, reducing unwanted secondary interactions.
-
Column Selection:
-
End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column where the residual silanol groups are already chemically deactivated.
-
Hybrid Silica Columns: Columns with hybrid silica-polymer particles often have fewer exposed silanol groups and can provide better peak shapes for basic compounds.
-
Diagram: Mechanism of Peak Tailing and Mitigation
Technical Support Center: Improving the Solubility of Carboxylic Acid-Containing Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of carboxylic acid-containing drugs. Our goal is to provide you with the scientific rationale behind various solubility enhancement techniques to empower you to make informed decisions during your experimental work.
The information herein is grounded in established pharmaceutical science principles and aligns with guidelines from regulatory bodies like the International Council on Harmonisation (ICH).[1][2]
Foundational Principle: The Role of pH and pKa
The solubility of a carboxylic acid-containing drug is fundamentally governed by its ionization state, which is dependent on the pH of the solution and the drug's pKa. The Henderson-Hasselbalch equation is a critical tool for predicting this relationship.[3][4]
Frequently Asked Questions (FAQs)
Q1: My carboxylic acid-containing drug has poor aqueous solubility. What is the first and most fundamental step to improve it?
A1: The initial and most crucial step is to adjust the pH of your solution. The carboxylic acid group (-COOH) is ionizable. By increasing the pH of the medium above the drug's pKa, you deprotonate the carboxylic acid, forming a more soluble carboxylate salt (-COO⁻).[5][6]
-
Causality: The ionized carboxylate form is more polar and can form more favorable interactions with water molecules, leading to a significant increase in aqueous solubility.[7] The un-ionized form, prevalent at a pH below the pKa, is less polar and thus less soluble in water.
Q2: How do I determine the optimal pH for solubilizing my drug?
A2: The optimal pH is typically 1 to 2 pH units above the pKa of your carboxylic acid drug. At a pH equal to the pKa, the drug will be 50% ionized. By increasing the pH further, you shift the equilibrium towards the more soluble ionized form. A systematic pH-solubility profile study is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drug precipitates out of solution after initial pH adjustment. | The pH has drifted back down, or the solubility limit of the salt form has been exceeded. | Re-verify and buffer the pH of your solution. If precipitation persists, you may have reached the intrinsic solubility limit of the salt form at that concentration. |
| I'm concerned about the chemical stability of my drug at a higher pH. | High pH can sometimes lead to hydrolysis or other degradation pathways for certain molecules.[6] | Conduct a short-term stability study at the target pH. If degradation is observed, consider alternative solubility enhancement methods or a compromise pH that balances solubility and stability. |
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of your solid drug to a fixed volume of each buffer.
-
Equilibrate the samples (typically with agitation) for a set period (e.g., 24-48 hours) to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (concentration) as a function of pH to determine the optimal pH range.
Visualization
Caption: Relationship between pH, pKa, and the solubility of a carboxylic acid drug.
Salt Formation: A Powerful Strategy
When pH adjustment alone is insufficient or not feasible, forming a stable, solid-state salt of the carboxylic acid drug is a widely used and effective approach to enhance solubility and dissolution rate.[8][9][10]
Frequently Asked Questions (FAQs)
Q3: How does forming a salt improve solubility more permanently than just adjusting the pH of a solution?
A3: Salt formation creates a new solid form of the active pharmaceutical ingredient (API) with its own distinct physicochemical properties, including a higher intrinsic solubility.[8] When this salt is introduced to an aqueous environment, it dissolves to a greater extent than the free acid form before potentially converting back to the less soluble free acid, depending on the local pH.
Q4: What should I consider when selecting a counterion to form a salt with my carboxylic acid drug?
A4: The selection of a suitable counterion is a critical step. Key considerations include:
-
pKa of the counterion: A general rule of thumb is that the pKa of the basic counterion should be at least 2-3 units higher than the pKa of the carboxylic acid drug to ensure a stable salt is formed.[11]
-
Safety and Toxicity: The counterion must be non-toxic and pharmaceutically acceptable. It's best to use counterions that are Generally Recognized as Safe (GRAS).[12][13][14]
-
Physicochemical Properties of the Resulting Salt: The salt form should ideally be crystalline, non-hygroscopic, and chemically stable.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| The salt I formed is amorphous and difficult to handle. | The chosen counterion may not be conducive to forming a stable crystal lattice with your drug. | Screen a variety of counterions. Different counterions can lead to salts with vastly different crystalline properties.[15][16] |
| My salt is highly hygroscopic (absorbs moisture from the air). | The salt form has a high affinity for water, which can affect its stability and handling.[8] | Consider a different counterion. Sometimes, more complex or bulkier counterions can yield less hygroscopic salts.[15][16] Store the salt under controlled humidity conditions. |
| The salt disproportionates (converts back to the free acid) in my formulation. | The pH of the formulation is too low, causing the protonation of the carboxylate. | Ensure the pH of your formulation is maintained above the pKa of the drug. The presence of a common ion can also sometimes lead to precipitation.[17] |
Experimental Protocol: Salt Screening
-
Dissolve the carboxylic acid drug in a suitable solvent.
-
In separate experiments, add equimolar amounts of different basic counterions (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine) dissolved in the same or a miscible solvent.
-
Allow the solutions to crystallize (this can be aided by slow evaporation, cooling, or the addition of an anti-solvent).
-
Isolate the resulting solids by filtration and dry them.
-
Characterize the solids using techniques like X-ray powder diffraction (XRPD) to confirm salt formation and assess crystallinity, and dynamic vapor sorption (DVS) to evaluate hygroscopicity.
-
Determine the aqueous solubility of each salt form.
Visualization
Caption: A typical workflow for salt screening to improve drug solubility.
Formulation Strategies: Co-solvents and Complexation
If pH adjustment and salt formation are not sufficient or desirable, various formulation-based approaches can be employed.
Co-solvency
Q5: What is co-solvency and how can it help with my carboxylic acid-containing drug?
A5: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble drug.[18][19][20] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[21]
-
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the less polar, un-ionized form of the carboxylic acid drug to dissolve.[21] They can also disrupt the hydrogen bonding network of water, which can further aid in solubilization.
Troubleshooting Co-solvency
| Issue | Potential Cause | Recommended Action |
| Drug precipitates upon dilution with an aqueous buffer. | The concentration of the co-solvent has dropped below the level required to maintain solubility. | This is a common issue. It's crucial to determine the solubility of your drug in the final, diluted medium. You may need to limit the stock concentration or increase the co-solvent percentage in the final formulation. |
| High concentrations of co-solvent are causing toxicity in my cell-based assay. | Many organic solvents can be toxic to cells at higher concentrations. | Perform a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent for your specific assay. Consider using less toxic co-solvents like PEG 400 or glycerin. |
Complexation with Cyclodextrins
Q6: I've heard about using cyclodextrins. How do they work to improve the solubility of a carboxylic acid drug?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22][23] They can encapsulate the non-polar parts of a drug molecule, like the parent structure of a carboxylic acid, forming an inclusion complex.[23][24]
-
Causality: The exterior of the cyclodextrin is water-soluble, so the entire drug-cyclodextrin complex has significantly improved aqueous solubility.[25][26] This is a powerful technique for increasing the apparent solubility of a drug without chemically modifying it.
Troubleshooting Cyclodextrin Complexation
| Issue | Potential Cause | Recommended Action |
| The solubility enhancement is less than expected. | The drug may not be a good "fit" for the size of the cyclodextrin cavity. The stoichiometry of the complex may not be 1:1. | Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which have different cavity sizes and solubilities. |
| The cost of cyclodextrins is a concern for my project. | Some modified cyclodextrins can be expensive. | Optimize the concentration of cyclodextrin used to achieve the desired solubility. Often, a combination of techniques (e.g., pH adjustment and a lower concentration of cyclodextrin) can be a cost-effective solution. |
Experimental Protocol: Co-solvent Solubility Determination
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% ethanol in water).
-
Add an excess amount of your drug to each mixture.
-
Equilibrate the samples with agitation.
-
Filter the samples and analyze the drug concentration in the filtrate.
-
Plot solubility as a function of co-solvent percentage.
Advanced Techniques: Solid Dispersions
For very challenging compounds, more advanced formulation strategies like solid dispersions may be necessary.
Q7: What is a solid dispersion, and when should I consider using this technique?
A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer.[27][28][29] This technique can enhance the dissolution rate and solubility by presenting the drug in an amorphous (non-crystalline) state and/or as very fine particles upon dissolution of the carrier.[28][30]
-
Causality: The amorphous form of a drug has a higher energy state than its crystalline form, which leads to increased apparent solubility and a faster dissolution rate.[28] The carrier also helps to improve the wettability of the drug particles.[27]
-
When to Consider: This is a more advanced technique, often employed when other methods have failed to provide the desired level of solubility enhancement, particularly for oral drug delivery. It is a key strategy for many Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[18][30]
Troubleshooting Solid Dispersions
| Issue | Potential Cause | Recommended Action |
| The amorphous drug recrystallizes over time, losing the solubility advantage. | The solid dispersion is physically unstable. The chosen polymer may not be effectively inhibiting crystallization. | Screen different polymers and drug-to-polymer ratios. Proper storage in low humidity conditions is also critical. |
| The manufacturing method (e.g., solvent evaporation, hot-melt extrusion) is difficult to scale. | These are complex processes requiring specialized equipment. | This is a significant consideration for later-stage development. At the research stage, focus on demonstrating proof-of-concept with a lab-scale method like solvent evaporation. |
This technical guide is intended to provide a structured approach to solving solubility challenges with carboxylic acid-containing drugs. A thorough understanding of the underlying scientific principles, as outlined in authoritative resources and regulatory guidelines, is paramount for successful drug development.[31][32][33]
References
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). National Institutes of Health.
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020, March 14). Universal Journal of Pharmaceutical Research.
-
Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
- View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Universal Journal of Pharmaceutical Research.
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline. (2024, December 15). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30). ADMET and DMPK. Retrieved January 20, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). IntechOpen. Retrieved January 20, 2026, from [Link]
-
Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library. Retrieved January 20, 2026, from [Link]
- US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.). Google Patents.
-
ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency. Retrieved January 20, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University. Retrieved January 20, 2026, from [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). McGraw Hill Medical. Retrieved January 20, 2026, from [Link]
-
Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
ICH Guidelines Explained | A Complete Overview for Pharmaceutical Professionals. (2025, May 1). YouTube. Retrieved January 20, 2026, from [Link]
-
ICH Draft Guidance: Q8(R1) Pharmaceutical Development Revision 1 - GovInfo. (n.d.). GovInfo. Retrieved January 20, 2026, from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). University of Alberta. Retrieved January 20, 2026, from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved January 20, 2026, from [Link]
-
(PDF) Principles of Salt Formation - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Patsnap. Retrieved January 20, 2026, from [Link]
-
What Are GRAS Substances? A Complete Guide - Quality Smart Solutions. (2023, October 26). Quality Smart Solutions. Retrieved January 20, 2026, from [Link]
-
Q8(R2) Pharmaceutical Development November 2009 - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9). MDPI. Retrieved January 20, 2026, from [Link]
-
Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri - Taylor & Francis eBooks. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). GSC Online Press. Retrieved January 20, 2026, from [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Aston Research Explorer. (n.d.). Aston University. Retrieved January 20, 2026, from [Link]
-
Absorption of drugs - Vetscraft. (n.d.). Vetscraft. Retrieved January 20, 2026, from [Link]
-
Pharmaceutical salts with aryl monocarboxylic acid counterions... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). IntechOpen. Retrieved January 20, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC - NIH. (2023, September 9). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Better GRAS than sorry: Excipient toxicity in pulmonary formulations. (2025, August 8). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. Retrieved January 20, 2026, from [Link]
-
(PDF) Formulation additives used in Pharmaceutical Products: Emphasis on regulatory perspectives and GRAS - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
FAQs About Excipients - International Pharmaceutical Excipients Council of the Americas. (n.d.). IPEC-Americas. Retrieved January 20, 2026, from [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharma. Retrieved January 20, 2026, from [Link]
Sources
- 1. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
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- 4. vetscraft.com [vetscraft.com]
- 5. longdom.org [longdom.org]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
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- 9. research.aston.ac.uk [research.aston.ac.uk]
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- 13. pharmaexcipients.com [pharmaexcipients.com]
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- 16. research.aston.ac.uk [research.aston.ac.uk]
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- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 20. Cosolvent - Wikipedia [en.wikipedia.org]
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- 24. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
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- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. govinfo.gov [govinfo.gov]
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Technical Support Center: Preventing Degradation of 3-Ethylmorpholine-3-carboxylic Acid in Solution
Introduction: Welcome to the technical support center for 3-Ethylmorpholine-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The stability of this compound in solution is paramount for achieving reproducible and accurate results. Degradation can lead to a loss of active compound, the introduction of impurities, and confounding experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of your solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure—an α,α-disubstituted N-heterocyclic amino acid—two primary degradation pathways are of concern:
-
Decarboxylation: This is the most probable non-biological degradation pathway. It involves the loss of the carboxylic acid group as carbon dioxide (CO₂), particularly under thermal stress or at non-optimal pH.[1] The resulting primary degradant would be 3-ethylmorpholine. The stability of the carboxyl group is influenced by adjacent functional groups; electron-donating groups, like the ethyl group, can destabilize the carboxylate anion and potentially facilitate decarboxylation under certain conditions.[2][3][4]
-
Oxidative Ring Opening: The morpholine ring, while generally stable, can be susceptible to oxidation. This process can be initiated by reactive oxygen species, trace metal contaminants, or exposure to high-energy light. Similar to the biodegradation of morpholine, this could involve cleavage of the C-N bond, leading to a variety of ring-opened impurities.[5][6]
Q2: My solution of this compound shows decreasing purity over time. What are the likely causes?
A2: A gradual loss of purity is typically attributable to one or more of the following factors:
-
Improper pH: The compound has both a basic nitrogen atom and an acidic carboxylic acid group. At extreme pH values, the molecule's overall stability is compromised, accelerating degradation.
-
Elevated Temperature: Storage at room temperature or higher significantly increases the rate of chemical degradation, especially decarboxylation.[7]
-
Light Exposure: Solutions exposed to UV or even ambient laboratory light can undergo photochemical degradation.
-
Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation of the morpholine ring.
-
Solvent Reactivity: While common solvents are generally inert, some may contain impurities (e.g., peroxides in older ethers) that can initiate degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your this compound solutions, we recommend adhering to the conditions outlined in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (>1 month). 2-8°C for short-term storage (<1 month). | Reduces the rate of all chemical degradation pathways. |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. | Prevents photochemical degradation. |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (e.g., Argon or Nitrogen) before sealing. | Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.[8][9] |
| Container | Use tightly sealed, high-quality glass vials (e.g., borosilicate). | Prevents solvent evaporation and contamination.[8][10] |
| pH | Maintain solution pH between 5.0 and 7.0 using a non-reactive buffer system if necessary. | This range typically represents the point of maximum stability for amino acid-like zwitterions. |
Q4: Which solvents are recommended for preparing stock solutions, and are there any I should avoid?
A4: The choice of solvent is critical for stability.
-
Recommended:
-
DMSO (Dimethyl sulfoxide): Excellent for creating high-concentration stock solutions. Ensure use of high-purity, anhydrous grade.
-
Water (with pH control): Suitable for working solutions, but pH must be controlled. Use ultrapure (Type I) water.
-
Aqueous Buffers (pH 5.0-7.0): Phosphate or citrate buffers can be used, but compatibility with your experimental system must be verified.
-
-
Use with Caution:
-
Alcohols (e.g., Ethanol, Methanol): Can be used, but there is a potential for esterification of the carboxylic acid over long-term storage, especially under acidic conditions.
-
-
Avoid:
-
Reactive Solvents: Avoid solvents that may contain peroxides (e.g., aged THF or dioxane) or are inherently reactive.
-
Q5: How can I monitor the stability of my solution and detect degradation products?
A5: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method . A properly developed method will separate the parent this compound peak from its potential degradation products. Coupling the chromatograph to a mass spectrometer (LC-MS) is highly recommended, as it allows for the identification of degradants by their mass-to-charge ratio, confirming the degradation pathway.[11][12] ¹H-NMR spectroscopy can also be a powerful tool for identifying and quantifying degradation products directly in the solution.[5][6]
Section 2: Troubleshooting Guide
Problem: Rapid Purity Loss or Appearance of Extra Peaks in HPLC Analysis
| Potential Cause | Verification Steps | Corrective Actions & Solutions |
| Thermal Degradation | 1. Confirm the storage temperature of the solution. 2. Review the handling procedure: Was the solution left at room temperature for an extended period? | 1. Store all solutions at ≤ -20°C. 2. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize time at room temperature. |
| Incorrect pH | 1. Carefully measure the pH of the aqueous solution using a calibrated pH meter. 2. If using a buffer, confirm its concentration and pH are correct. | 1. Adjust the pH to the 5.0-7.0 range. 2. If preparing aqueous solutions, use a suitable buffer (e.g., 10 mM sodium phosphate) to maintain pH stability. |
| Photodegradation | 1. Check if the solution was exposed to direct sunlight or left on the benchtop under ambient light. | 1. Switch to amber vials or wrap containers in foil. 2. Minimize light exposure during all handling steps. |
| Oxidative Degradation | 1. Were solvents degassed before use? 2. Was the vial properly sealed? | 1. Use solvents that have been sparged with nitrogen or argon. 2. After preparing the solution, flush the vial headspace with an inert gas before capping. |
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Procedure for Preparing a Stable Stock Solution
-
Preparation: Work in a clean, dry environment, minimizing exposure to ambient light and air.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid heating.
-
Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace atmospheric oxygen.
-
Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in amber glass vials. Seal the vials tightly.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and your initials. Place immediately in a -20°C or -80°C freezer for long-term storage.
Protocol 3.2: General Stability-Indicating HPLC-MS Method
This method provides a starting point for monitoring the stability of this compound. Optimization may be required for your specific equipment and application.
-
Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detection:
-
UV/PDA: 200-300 nm (as the compound lacks a strong chromophore, this may have low sensitivity).
-
MS (ESI+): Scan for the parent mass [M+H]⁺ and the potential decarboxylated degradant mass.
-
Section 4: Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a solution stability study.
Section 5: References
-
Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
-
Poupin, N., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
-
CHEM-GUIDE. Effect of constituents on the acidic strength of carboxylic acid.
-
Weiss, R. L., & Chang, C. C. (2023). Decarboxylation in Natural Products Biosynthesis. Molecules, 28(11), 4488. [Link]
-
Scribd. Factors Affecting Acidic Strength of Carboxylic Acids. [Link]
-
Brainly.in. (2018, June 26). What are the factors affecting strength of carboxylic acids?[Link]
-
Radford, J. B., et al. (2022). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 27(21), 7247. [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry.
-
BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives. [Link]
-
Clark, L. W. (1969). Studies on the Decarboxylation of Amino Acids with Glyoxal. The Chemistry of Carboxylic Acids and Esters.
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022, September 27). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry.
-
Tzara, A., et al. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022, October 4). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry.
-
Ksendzova, E. A., et al. (2023, September 27). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. [Link]
-
Cartwright, K. C., Lang, S., & Tunge, J. (2019). Decarboxylative Elimination of N-Acyl Amino Acids via Photoredox/Cobalt Dual Catalysis. The Journal of Organic Chemistry. [Link]
-
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(1), 318-323. [Link]
Sources
- 1. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 3. CHEM-GUIDE: Effect of constituents on the acidic strength of carboxylic acid [chem-guide.blogspot.com]
- 4. brainly.in [brainly.in]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
Technical Support Center: Navigating the Analysis of Reactive Carboxylic Acids
Welcome to the Technical Support Center dedicated to overcoming the common challenges in the analysis of reactive carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these often-tricky but vital molecules. Instead of a rigid manual, you'll find a series of troubleshooting guides and frequently asked questions (FAQs) drawn from real-world laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to build robust and reliable analytical methods.
I. Foundational Challenges in Carboxylic Acid Analysis
Reactive carboxylic acids are prone to a variety of issues that can compromise analytical results. Understanding these foundational challenges is the first step toward effective troubleshooting.
FAQ 1: Why are my carboxylic acid peaks tailing or completely absent in my GC-MS analysis?
Answer:
This is a classic problem stemming from the inherent polarity and low volatility of many carboxylic acids. The carboxyl group (-COOH) readily forms hydrogen bonds, leading to several issues in a gas chromatography (GC) system:
-
Poor Volatility: The strong intermolecular hydrogen bonds prevent the carboxylic acid from easily vaporizing in the hot GC inlet, leading to incomplete transfer to the column.
-
Adsorption: The polar carboxyl group can interact strongly with active sites (e.g., silanol groups) on the surfaces of the injector liner and the GC column. This causes peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.
-
Thermal Instability: Some reactive carboxylic acids, particularly β-keto acids, can decompose (decarboxylate) at the high temperatures of the GC inlet, leading to a loss of the target analyte and the appearance of unexpected peaks.[1][2][3]
Solution: The most effective solution is derivatization . This chemical process modifies the carboxylic acid group to make it less polar and more volatile. The two most common methods are silylation and esterification.[4][5][6][7]
II. Troubleshooting Derivatization Reactions
Derivatization is a critical step, but it is also a frequent source of error. The following Q&A section addresses common pitfalls in this process.
FAQ 2: My derivatization reaction seems incomplete. What are the likely causes and how can I fix it?
Answer:
Incomplete derivatization is a common issue that can lead to poor reproducibility and inaccurate quantification. Several factors can contribute to this problem:
-
Presence of Water: Many derivatization reagents, especially silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), are highly sensitive to moisture.[8] Water will react with the reagent, consuming it and preventing it from reacting with your carboxylic acid.
-
Troubleshooting:
-
Ensure all glassware is scrupulously dried in an oven before use.
-
Use anhydrous solvents and reagents.
-
Evaporate the sample to complete dryness before adding the derivatization reagent.[5]
-
-
-
Insufficient Reagent: The derivatization reaction is a stoichiometric process. You need to ensure a molar excess of the derivatization reagent to drive the reaction to completion.
-
Troubleshooting:
-
Calculate the molar amount of your analyte and add a significant excess of the derivatization reagent (e.g., 10-50 fold molar excess).
-
-
-
Suboptimal Reaction Conditions: Derivatization reactions often require specific temperatures and incubation times to proceed to completion.
-
Troubleshooting:
-
Consult the literature or the reagent manufacturer's guidelines for the recommended temperature and time for your specific carboxylic acid and reagent.
-
For silylation with reagents like BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[4]
-
For Fischer esterification, using an excess of the alcohol and an acid catalyst, along with heating, is necessary to drive the equilibrium towards the ester product.[9][10][11]
-
-
Experimental Protocol: General Procedure for Silylation of Carboxylic Acids with BSTFA for GC-MS Analysis
-
Sample Preparation: Accurately weigh or measure your sample containing the carboxylic acid into a clean, dry reaction vial.
-
Drying: If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: Add an appropriate volume of an anhydrous solvent (e.g., acetonitrile, pyridine) to dissolve the sample. Then, add a molar excess of the silylating reagent (e.g., BSTFA with 1% TMCS catalyst).[4][12]
-
Reaction: Tightly cap the vial and heat it at the recommended temperature (e.g., 60-70°C) for the specified time (e.g., 30-60 minutes).[4]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
FAQ 3: I'm seeing multiple derivatized peaks for a single carboxylic acid. What's happening?
Answer:
The appearance of multiple peaks can be perplexing. Here are a few potential causes:
-
Incomplete Derivatization: As discussed above, if the reaction is not complete, you will see a peak for the underivatized acid (if it makes it through the GC system), as well as the desired derivative.
-
Side Reactions: The derivatization reagent may react with other functional groups on your molecule (e.g., hydroxyl, amine groups), leading to multiple derivatization products.
-
Formation of Different Derivatives: Some reagents can form different types of derivatives. For example, silylating agents can sometimes add more than one silyl group if there are multiple active hydrogens.
-
Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected by the GC-MS.
Troubleshooting:
-
Optimize your derivatization conditions to ensure complete reaction.
-
Choose a derivatization reagent that is more specific to the carboxyl group if other reactive functional groups are present.
-
Analyze a blank sample containing only the solvent and derivatization reagent to identify any reagent-related peaks.
Visualization: Troubleshooting Incomplete Derivatization
Below is a flowchart to guide your troubleshooting process for incomplete derivatization.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Scaling Up the Synthesis of 3-Ethylmorpholine-3-carboxylic Acid
Introduction
3-Ethylmorpholine-3-carboxylic Acid is a substituted morpholine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Morpholine scaffolds are prevalent in numerous FDA-approved drugs and bioactive molecules, valued for their favorable physicochemical properties and ability to engage in biological interactions.[1][2] The successful transition from bench-scale discovery to preclinical and clinical studies hinges on the development of a robust, scalable, and economically viable synthetic route.
This guide provides in-depth technical support for researchers, chemists, and drug development professionals embarking on the scale-up synthesis of this compound. We will address common challenges, provide detailed troubleshooting in a question-and-answer format, and present a validated, scalable protocol. Our focus is on the practical aspects of process chemistry, emphasizing safety, efficiency, and product quality.
Proposed Scalable Synthetic Route
The synthesis of substituted morpholines can be achieved through various methods, often starting from 1,2-amino alcohols, aziridines, or epoxides.[3] For the target molecule, a practical and scalable approach begins with the commercially available starting material 2-amino-2-ethylpropane-1,3-diol. The proposed three-step synthesis involves N-alkylation followed by an intramolecular cyclization.
// Nodes for Reactants, Intermediates, and Product SM [label="2-Amino-2-ethylpropane-1,3-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; INT1 [label="Intermediate (A)\nN-(2-chloroethyl)-2-amino-2-ethylpropane-1,3-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; PRODUCT [label="3-Ethylmorpholine-3-methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; FINAL [label="Final Product\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Reaction Steps STEP1 [label="Step 1: N-Alkylation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; STEP2 [label="Step 2: Intramolecular Cyclization\n(Williamson Ether Synthesis)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; STEP3 [label="Step 3: Oxidation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Reactants, Intermediates, and Product SM [label="2-Amino-2-ethylpropane-1,3-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; INT1 [label="Intermediate (A)\nN-(2-chloroethyl)-2-amino-2-ethylpropane-1,3-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; PRODUCT [label="3-Ethylmorpholine-3-methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; FINAL [label="Final Product\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Reaction Steps STEP1 [label="Step 1: N-Alkylation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; STEP2 [label="Step 2: Intramolecular Cyclization\n(Williamson Ether Synthesis)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; STEP3 [label="Step 3: Oxidation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges to define the flow SM -> STEP1; STEP1 -> INT1 [label=" 2-Chloroethanol,\n Base (e.g., K₂CO₃)"]; INT1 -> STEP2; STEP2 -> PRODUCT [label=" Strong Base (e.g., NaH, t-BuOK)"]; PRODUCT -> STEP3; STEP3 -> FINAL [label=" Oxidizing Agent (e.g., KMnO₄, Jones)"]; } Caption: Proposed synthetic pathway for this compound.
General Scale-Up Considerations
Transitioning a synthesis from a laboratory bench to a pilot plant introduces challenges that are often physical rather than purely chemical.[4] Understanding these principles is critical for a successful scale-up.
-
Heat Management: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor.[4] The surface-area-to-volume ratio decreases dramatically upon scale-up, hindering efficient heat dissipation. A thorough thermal safety assessment (e.g., using reaction calorimetry) is essential.
-
Mass Transfer and Mixing: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and lower yields.[4][5] The choice of reactor, impeller type, and stirring speed are critical parameters that must be optimized.
-
Reagent Addition Rates: The rate of adding a reagent, especially in exothermic or fast reactions, becomes a crucial control parameter at scale. Slow, controlled addition is often necessary to manage temperature and minimize impurity formation.
-
Solvent and Reagent Selection: Solvents and reagents that are convenient at the lab scale may be impractical or unsafe at an industrial scale due to cost, toxicity, high volatility, or difficult handling.[6] For instance, switching from dichloromethane to a higher-boiling, less toxic solvent like 2-methyl-THF might be necessary.
-
Workup and Isolation: Procedures like extractions and filtrations can be time-consuming and cumbersome at a large scale. The process should be designed to minimize manual handling and facilitate efficient phase separation and product isolation. Crystallization is often the preferred method for purification at scale as it can deliver high purity in a single step.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Question: My N-alkylation reaction (Step 1) is showing significant di-alkylation product, reducing the yield of Intermediate (A). How can I improve selectivity?
Answer: This is a common issue in alkylation reactions with primary amines. Several factors can be adjusted:
-
Stoichiometry and Addition: Use a slight excess of the starting amino alcohol relative to 2-chloroethanol. More importantly, add the 2-chloroethanol slowly and under controlled temperature to the solution of the amine and base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Base Selection: A mild, heterogeneous base like potassium carbonate (K₂CO₃) is often preferred over strong, soluble bases for this step. It is less likely to deprotonate the alcohol groups, and its solid nature can help moderate the reaction rate.
-
Temperature Control: Running the reaction at a lower temperature will slow down the rate of both the desired and undesired reactions. Since the second alkylation step often has a higher activation energy, lowering the temperature can significantly improve selectivity for the mono-alkylated product.
Question: The intramolecular cyclization (Step 2) is slow and incomplete, even with a strong base. What could be the cause?
Answer: Incomplete cyclization often points to issues with the base, solvent, or residual impurities.
-
Base Strength and Solubility: A very strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the hydroxyl group for the intramolecular SN2 reaction. Ensure the base is fresh and has not been deactivated by atmospheric moisture. The choice of solvent is critical; a polar aprotic solvent like THF or DMF is needed to solvate the alkoxide intermediate.
-
Water Content: The presence of water will quench the strong base, halting the reaction. Ensure all reagents and the solvent are anhydrous.[5] Using freshly distilled solvents and drying the intermediate thoroughly before this step is crucial.
-
Leaving Group: While chloride is an adequate leaving group, converting it to a better leaving group like iodide (by adding a catalytic amount of NaI or KI) can sometimes accelerate the reaction via the Finkelstein reaction.
Question: The oxidation of the primary alcohol (Step 3) to the carboxylic acid is producing multiple byproducts and the yield is low. How can I optimize this step?
Answer: Oxidation of primary alcohols can be challenging, especially in the presence of a tertiary amine which can also be oxidized.
-
Choice of Oxidant: Strong, non-selective oxidants like potassium permanganate under harsh conditions can cleave the morpholine ring. A more controlled oxidation is preferable. Consider a two-step process: first, a selective oxidation to the aldehyde using a reagent like PCC or a Swern/Moffatt oxidation, followed by a second oxidation to the carboxylic acid using sodium chlorite (NaClO₂). Alternatively, modern catalytic systems using TEMPO with a co-oxidant can be highly selective and efficient.
-
pH Control: During the oxidation, the pH of the reaction mixture can be critical. For example, when using KMnO₄, maintaining basic conditions can sometimes prevent over-oxidation and ring cleavage. Careful, buffered conditions are often necessary.
-
Workup Procedure: The workup must effectively remove the oxidant byproducts. For manganese-based oxidants, a quench with sodium bisulfite is common. Proper pH adjustment is then needed to isolate the amphoteric amino acid product.
Question: My final product, this compound, is highly soluble in water, making extraction difficult. What are the best methods for isolation and purification?
Answer: The polar and zwitterionic nature of amino acids makes their isolation challenging.[8][9]
-
Isoelectric Point Precipitation: The most effective method is often to adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At its pI, the amino acid has a net-zero charge and its solubility in water is at a minimum, often causing it to precipitate. This requires careful, slow addition of acid or base.
-
Ion-Exchange Chromatography: For high-purity material, ion-exchange chromatography is a powerful technique.[10][11] You can use a cation-exchange resin to bind the product, wash away neutral and anionic impurities, and then elute the product by changing the pH or increasing the salt concentration.[12]
-
Reversed-Phase Chromatography: While less common for such polar molecules, reversed-phase chromatography (e.g., on a C18 column) can sometimes be used, especially if the molecule is first derivatized to make it less polar.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up this synthesis?
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon). Potassium tert-butoxide is also highly reactive and corrosive.
-
Exothermic Reactions: Both the cyclization and oxidation steps can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to prevent thermal runaway.[4]
-
Solvent Hazards: Be aware of the flammability and toxicity of all solvents used. Ensure proper ventilation and use appropriate personal protective equipment (PPE).
Q2: How can I monitor the reaction progress effectively at a larger scale?
-
In-process controls (IPCs) are essential. Small samples can be carefully withdrawn from the reactor and analyzed. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can quantify the disappearance of starting material and the appearance of the product and any major impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.[9]
Q3: My final product needs to be a single enantiomer. How does this impact the scale-up strategy?
-
If a specific stereoisomer is required, you must start with an enantiomerically pure starting material, such as (R)- or (S)-2-amino-2-ethylpropane-1,3-diol. It is critical to verify that none of the reaction steps cause racemization. Chiral HPLC analysis of the final product is mandatory to determine the enantiomeric excess (ee).[13][14][15] This involves using a chiral stationary phase or derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard achiral column.[13][16]
Detailed Experimental Protocols
Step 2: Intramolecular Cyclization to form 3-Ethylmorpholine-3-methanol
This protocol assumes a starting scale of 100g of Intermediate (A).
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser.
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Loading: To the reactor, add 100g of N-(2-chloroethyl)-2-amino-2-ethylpropane-1,3-diol (Intermediate A) and 800 mL of anhydrous tetrahydrofuran (THF). Stir until all solids are dissolved.
-
Cooling: Cool the reactor jacket to 0-5 °C.
-
Base Addition: While maintaining the internal temperature below 10 °C, add 45g of sodium hydride (60% dispersion in mineral oil) in small portions over 1-2 hours. Caution: Hydrogen gas is evolved. Ensure adequate ventilation away from ignition sources.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (~65 °C). Monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete in 12-18 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, add 50 mL of isopropanol to quench any unreacted NaH. Then, slowly add 100 mL of water.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the THF. Add 500 mL of dichloromethane (DCM) and 200 mL of water. Separate the organic layer. Extract the aqueous layer twice more with 200 mL portions of DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) |
| 1 | N-Alkylation | 2-Chloroethanol, K₂CO₃ | Acetonitrile | 80 | 24 | 75-85% | >95% |
| 2 | Cyclization | Sodium Hydride (NaH) | THF | 65 | 18 | 80-90% | >97% |
| 3 | Oxidation | TEMPO, NaOCl | DCM/Water | 0-10 | 6 | 70-80% | >98% |
Process Workflow Visualization
References
- Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. Benchchem.
- Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
- O'Neil, I. A. (1999). Isolation and chromatographic purification of reaction products from amino acids. In G. C. Barrett (Ed.), Amino Acid Derivatives: A Practical Approach. Oxford University Press.
- What technique could I use to separate polar aminoacids from natural extract in large amount? ResearchGate.
- Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. ACS Publications.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed. NIH.
- ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- Morpholine Preparation from Diethanolamine. YouTube.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit.
- 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
- Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. Benchchem.
- Morpholine synthesis. Organic Chemistry Portal.
- This compound. MySkinRecipes.
- Morpholines. Synthesis and Biological Activity. ResearchGate.
- Recent progress in the synthesis of morpholines. ResearchGate.
- Separation and Refining of Amino acids. DIAION.
- Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. ResearchGate.
- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Addressing Matrix Effects in the Bioanalysis of 3-Ethylmorpholine-3-carboxylic Acid
Welcome to the technical support center for the bioanalysis of 3-Ethylmorpholine-3-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of matrix effects in LC-MS/MS bioanalysis. The unique physicochemical properties of this compound, a polar and zwitterionic compound, can present significant analytical challenges. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the development of robust, reliable, and accurate bioanalytical methods.
I. Understanding Matrix Effects in the Bioanalysis of this compound
Matrix effects are a significant concern in LC-MS/MS bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological matrix.[1][2][3] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][3] For a polar molecule like this compound, these effects can be particularly pronounced due to its early elution in typical reversed-phase chromatography, a region often fraught with endogenous interferences like phospholipids.[4][5]
What causes matrix effects? Matrix effects are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source.[6] This competition can be influenced by several factors, including the sample matrix itself (e.g., plasma, urine), the sample preparation technique, chromatographic conditions, and the ionization mode used.[3]
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to matrix effects?
A1: The susceptibility of this compound to matrix effects stems from its inherent physicochemical properties. As a polar, zwitterionic compound, it exhibits poor retention on conventional reversed-phase HPLC columns. This often leads to its elution in the early part of the chromatogram, where a high concentration of endogenous polar interferences, such as salts and phospholipids, also elute.[4][5] This co-elution increases the likelihood of ion suppression or enhancement, impacting the reliability of quantification.
Q2: What are the most common signs of significant matrix effects in my assay?
A2: Several indicators may suggest the presence of significant matrix effects:
-
Poor reproducibility of results: High variability in analyte response across different lots of biological matrix.
-
Inaccurate quantification: QC samples consistently failing to meet acceptance criteria.
-
Reduced sensitivity: A higher limit of quantification (LOQ) than expected.
-
Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response.
-
Inconsistent internal standard response: Significant variation in the internal standard signal across samples.[7]
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A3: A quantitative assessment of matrix effects is a critical component of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.[8][9][10][11] The most widely accepted approach is the post-extraction spike method.[12] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard normalized matrix factor should be close to 1.0.[12]
Q4: What are the primary strategies to mitigate matrix effects?
A4: A multi-pronged approach is often necessary to effectively mitigate matrix effects. The core strategies include:
-
Optimized Sample Preparation: The goal is to selectively remove interfering endogenous components while efficiently recovering the analyte.[1][13]
-
Chromatographic Separation: Improving the separation of the analyte from matrix components can significantly reduce ionization competition.[14]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.
-
Chemical Derivatization: Modifying the analyte's structure can improve its chromatographic behavior and move it away from interfering matrix components.[15][16]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in the bioanalysis of this compound.
Issue 1: High Variability in QC Replicates and Inaccurate Results
This is a classic symptom of inconsistent matrix effects. The troubleshooting workflow should focus on identifying and minimizing the source of this variability.
Troubleshooting Workflow for Inconsistent Results
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. eijppr.com [eijppr.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. tandfonline.com [tandfonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
optimization of reaction conditions for Doebner hydrogen-transfer reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions for the Doebner reaction, a powerful tool for synthesizing quinoline-4-carboxylic acids. As a cornerstone reaction in medicinal chemistry, its optimization is critical for the efficient development of novel therapeutics, including agents targeting pathways like STAT3 signaling.[1]
Introduction to the Doebner Reaction
The Doebner reaction is a three-component synthesis that condenses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][3] A related transformation, the Doebner-von Miller reaction, utilizes an aniline and α,β-unsaturated carbonyl compounds to achieve quinoline synthesis.[4][5] While robust, the classic Doebner reaction can face challenges, especially with electron-deficient anilines, often resulting in low yields.[2][6] This guide focuses on the hydrogen-transfer modification and other strategies to overcome these limitations.
The reaction is believed to proceed via the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a condensation with the enol of pyruvic acid, intramolecular cyclization, and finally, a hydrogen-transfer step where an imine acts as an internal oxidant to aromatize the dihydroquinoline intermediate.[2]
Troubleshooting Guide & Optimization Protocols
This section addresses the most common experimental issues in a direct question-and-answer format, providing both the causal explanation and actionable protocols.
Problem 1: Low or No Product Yield
Question: My reaction yield is consistently low or fails completely, especially when using an aniline with electron-withdrawing groups. What are the primary causes and how can I improve the outcome?
Root Cause Analysis: Low yields are the most frequent complaint and can stem from multiple factors. Anilines with electron-withdrawing groups are inherently less nucleophilic, which slows the initial imine formation and subsequent cyclization, leading to poor yields under standard conditions.[2][4][6] Furthermore, suboptimal reaction conditions, such as incorrect temperature, catalyst choice, or reactant stoichiometry, can halt the reaction or promote side reactions.[4]
Optimization Strategies:
-
Catalyst Selection: The choice of acid catalyst is critical. While traditional conditions use Brønsted acids, Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran (BF₃·THF) have proven superior for activating electron-deficient substrates.[2][6] A screening of catalysts is highly recommended.
-
Temperature Control: The reaction often requires heating to proceed efficiently.[4] A temperature of at least 65°C is often necessary for good yields, as demonstrated in optimization studies.[4][6] However, excessively high temperatures can promote decomposition or side reactions like decarboxylation.[7] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Adjusting Stoichiometry (The Hydrogen-Transfer Solution): A key insight for improving yields with difficult substrates is to recognize the final hydrogen-transfer (oxidation) step. The imine formed from the aniline and aldehyde can serve as the hydrogen acceptor to aromatize the dihydroquinoline intermediate.[2][7] If this oxidant is not present in sufficient quantity, the reaction stalls. By increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid (the limiting reagent), you provide a sufficient reservoir of the imine oxidant, driving the reaction to completion.[6][7]
Table 1: Effect of Catalyst and Stoichiometry on Yield
| Entry | Aniline (equiv) | Aldehyde (equiv) | Pyruvic Acid (equiv) | Catalyst (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.0 | 1.0 | H₂NSO₃H (1.0) | MeCN | 65 | Low |
| 2 | 1.0 | 1.0 | 1.0 | BF₃·THF (1.0) | MeCN | 65 | Moderate |
| 3 | 1.8 | 2.0 | 0.6 | BF₃·THF (0.5) | MeCN | 65 | 86 |
Data adapted from a study on electron-deficient anilines, demonstrating the dramatic effect of adjusting stoichiometry and catalyst choice.[6]
Problem 2: Significant Tar/Polymer Formation
Question: My reaction mixture turns into a thick, dark tar, making product isolation nearly impossible. What causes this and how can it be prevented?
Root Cause Analysis: Tar formation is a notorious issue, particularly in the related Doebner-von Miller synthesis, and is caused by the acid-catalyzed self-condensation or polymerization of the aldehyde or the α,β-unsaturated carbonyl compound.[8][9][10] This is especially prevalent under harsh acidic conditions and at high temperatures.
Optimization Strategies:
-
Slow Reagent Addition: Instead of adding all reagents at once, a slow, dropwise addition of one component can maintain its low concentration, minimizing self-polymerization. For the Doebner reaction, adding the pyruvic acid solution dropwise over several hours to the heated mixture of aniline, aldehyde, and catalyst has been shown to suppress impurity formation and improve yields.[4][6][7]
-
Optimize Acid and Temperature: Use the mildest effective acid catalyst and the lowest effective temperature.[9] An overly strong acid or excessive heat will accelerate polymerization.[9] Run small-scale trials to find the balance between a reasonable reaction rate and minimal byproduct formation.
-
Consider a Biphasic System: For the Doebner-von Miller variant, using a two-phase solvent system (e.g., aqueous acid and an organic solvent like toluene) can sequester the polymerizable carbonyl compound in the organic phase, drastically reducing tar formation.[9]
Problem 3: Product Is Lost or Difficult to Isolate During Workup
Question: I see a good spot for my product on TLC, but my isolated yield after workup is very low. What am I doing wrong?
Root Cause Analysis: Product loss during workup is a common mechanical issue. Quinoline-4-carboxylic acids are amphoteric, meaning they can be soluble in both acidic and basic aqueous layers depending on the pH. Inefficient extraction or improper pH adjustment during neutralization is a frequent cause of low isolated yields.[4]
Optimization Strategies:
-
Careful pH Adjustment: After quenching the reaction, typically with a saturated sodium bicarbonate (NaHCO₃) solution, ensure the pH is optimized for your specific product's solubility in the organic phase.[1] You may need to adjust the pH to be slightly acidic or basic to ensure the product is in its neutral, most extractable form.
-
Thorough Extraction: Do not discard the aqueous layer after the first extraction. Perform multiple extractions (e.g., 3x with Ethyl Acetate or DCM) to ensure complete recovery of the product.[1]
-
Brine Wash: After combining the organic layers, wash with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions, improving the separation of the layers.[1]
Experimental Protocols & Workflows
Optimized Protocol for Doebner Hydrogen-Transfer Reaction
This protocol is adapted for challenging substrates, such as electron-deficient anilines, and incorporates key optimization principles.[1][4][6]
Materials:
-
Substituted Aniline (1.8 mmol, 1.8 equiv)
-
Substituted Aldehyde (2.0 mmol, 2.0 equiv)
-
Pyruvic Acid (0.6 mmol, 1.0 equiv, limiting reagent)
-
BF₃·THF or BF₃·OEt₂ (0.9 mmol, 0.5 equiv relative to aniline)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the aniline (1.8 mmol) and aldehyde (2.0 mmol) followed by anhydrous acetonitrile (approx. 1.0 mL).
-
Catalyst Addition: Add BF₃·THF (0.5 equiv) to the stirred solution at room temperature.
-
Initial Heating: Heat the reaction mixture to 65°C and stir for 10-60 minutes.[4][6]
-
Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (approx. 1.7 mL). Add this solution dropwise to the main reaction flask over a period of 3 hours while maintaining the temperature at 65°C.[4][6]
-
Reaction Monitoring: Continue to stir the reaction at 65°C for an additional 20-21 hours.[1][4][6] Monitor the progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Cool the mixture to room temperature.
-
Add ethyl acetate (EtOAc) and carefully quench with a saturated aqueous solution of NaHCO₃.[1]
-
Transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with EtOAc.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization/solidification to obtain the final product.[1]
Visual Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the Doeb-ner reaction.
Caption: Troubleshooting decision tree for a low-yielding Doebner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Doebner reaction and the Doebner-von Miller reaction? The Doebner reaction specifically refers to the three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3][4] The Doebner-von Miller reaction is a broader synthesis of quinolines using an aniline and α,β-unsaturated carbonyl compounds (aldehydes or ketones).[4][5]
Q2: Can this reaction be performed on a large scale? Yes. The hydrogen-transfer modification of the Doebner reaction has been successfully scaled up, producing hundreds of grams of quinoline product without a significant loss in efficiency, making it suitable for industrial and drug development applications.[6]
Q3: What are the most common catalysts used? Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, BF₃·THF) are used.[2][4][5][9] For modern applications, particularly with less reactive anilines, Lewis acids like BF₃·THF are often preferred.[6]
Q4: My product appears to have decarboxylated. How can I prevent this? Decarboxylation of the quinoline-4-carboxylic acid product is a known side reaction, often promoted by excessive heat.[7] To prevent this, carefully control the reaction temperature, using the lowest effective temperature that allows the reaction to proceed to completion.
Q5: How do I properly monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against your starting materials. The disappearance of the limiting reagent (typically pyruvic acid, though aniline can also be monitored) and the appearance of a new, more polar spot (the carboxylic acid product) indicate progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[8]
References
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- Benchchem. Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Wikipedia. Doebner–Miller reaction.
- Wikipedia. Doebner reaction.
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Benchchem. Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
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- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth technical insights, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the metabolic stability of morpholine-containing drug candidates. The morpholine ring is a valued scaffold in medicinal chemistry, often improving physicochemical properties like solubility. However, its susceptibility to metabolic degradation can be a significant hurdle in drug development. This resource is designed to equip you with the knowledge and experimental guidance to anticipate, diagnose, and resolve these stability issues.
Part 1: Understanding the Metabolic Liability of the Morpholine Ring
The metabolic fate of a morpholine-containing drug is often dictated by the enzymatic machinery of the liver, primarily the Cytochrome P450 (CYP) superfamily of enzymes. Understanding the common metabolic pathways is the first step in devising effective stabilization strategies.
The primary routes of metabolic degradation for the morpholine moiety include:
-
α-Carbon Oxidation: The carbons adjacent to the nitrogen and oxygen atoms are susceptible to hydroxylation, a reaction frequently catalyzed by CYP enzymes. This can lead to the formation of unstable hemiaminals or hemiketals, which can subsequently undergo ring cleavage.
-
N-Dealkylation: When the morpholine nitrogen is attached to the parent molecule, enzymatic cleavage of the C-N bond can occur, leading to the opening of the morpholine ring.
-
Oxidative Ring Cleavage: A cascade of oxidative reactions can lead to the complete breakdown of the morpholine ring, resulting in various polar metabolites that are readily excreted.
The following diagram illustrates the principal metabolic pathways leading to the degradation of a generic morpholine-containing drug.
Caption: Key metabolic pathways of the morpholine ring.
Part 2: Troubleshooting Guide for Metabolic Instability
This section is designed to help you troubleshoot common issues encountered during in vitro metabolic stability assays.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Next Steps |
| Rapid disappearance of the parent compound in human liver microsome (HLM) assay. | 1. High CYP-mediated metabolism.2. Potential involvement of other microsomal enzymes (e.g., FMOs). | 1. Identify the specific CYP isozyme(s) involved: Use recombinant CYP enzymes or specific chemical inhibitors in your HLM assay.2. Perform a hepatocyte stability assay: This will confirm if the instability is also observed in a more complete cellular system that includes both Phase I and Phase II enzymes.3. Proceed to structural modification strategies (see Part 3). |
| High intrinsic clearance (CLint) observed in hepatocyte assay. | 1. Extensive Phase I metabolism (CYPs, etc.).2. Significant contribution from Phase II conjugation pathways (e.g., glucuronidation, sulfation). | 1. Metabolite identification studies: Use LC-MS/MS to identify the major metabolites. This will pinpoint the "metabolic soft spots."2. If Phase II metabolites are abundant: Consider strategies to block or sterically hinder the sites of conjugation. |
| Discrepancy between microsomal and hepatocyte stability (e.g., stable in microsomes, unstable in hepatocytes). | 1. Metabolism is primarily driven by non-microsomal enzymes (e.g., cytosolic enzymes like aldehyde oxidase).2. Significant involvement of Phase II enzymes present in hepatocytes but not microsomes. | 1. Investigate the role of cytosolic enzymes: Perform stability assays using S9 fractions (which contain both microsomal and cytosolic enzymes).2. Analyze for Phase II metabolites: As above, metabolite ID is crucial to understand the complete metabolic picture. |
| Compound is stable in human in vitro systems but shows poor in vivo exposure. | 1. High first-pass metabolism in the gut wall.2. Poor absorption or high efflux.3. Rapid clearance by non-hepatic tissues (e.g., kidney, lung). | 1. Assess gut wall metabolism: Use intestinal microsomes or S9 fractions in your stability assays.2. Evaluate permeability and efflux: Conduct Caco-2 or MDCK cell-based assays.3. Consider the possibility of extra-hepatic metabolism and design in vivo studies to investigate this. |
Part 3: Frequently Asked Questions (FAQs) & Strategic Solutions
This section provides answers to common questions regarding the enhancement of metabolic stability for morpholine-containing drugs, along with actionable strategies.
FAQ 1: My morpholine-containing compound is rapidly metabolized. What are the primary chemical strategies to improve its stability?
There are several effective strategies to mitigate the metabolic liabilities of the morpholine ring. The choice of strategy depends on the identified metabolic pathway and the specific structural context of your molecule.
A. Steric Hindrance at Metabolic Hotspots
-
Concept: Introducing bulky substituents near the sites of metabolic attack can physically block the access of metabolizing enzymes.
-
Application: If α-carbon oxidation is the primary metabolic route, consider adding small alkyl groups (e.g., methyl) or other sterically demanding groups to the carbons adjacent to the nitrogen or oxygen of the morpholine ring.
B. Electronic Modification
-
Concept: Altering the electronic properties of the morpholine ring or its surrounding atoms can make them less susceptible to oxidation.
-
Application: Introducing electron-withdrawing groups on or near the morpholine ring can decrease the electron density of the nitrogen and adjacent carbons, potentially slowing down CYP-mediated oxidation.
C. Bioisosteric Replacement
-
Concept: Replacing the morpholine ring with a structurally similar but metabolically more stable isostere can be a powerful strategy.
-
Application: Consider replacing the morpholine with bioisosteres such as piperidine, thiomorpholine, or more rigid bicyclic or spirocyclic systems. The choice of bioisostere should be guided by the need to maintain the desired pharmacological activity and physicochemical properties.
| Bioisostere | Potential Advantages | Considerations |
| Thiomorpholine | May alter metabolic profile; can be oxidized at the sulfur atom, potentially diverting metabolism from the carbon framework. | The sulfoxide and sulfone metabolites may have different pharmacological or toxicological profiles. |
| Piperidine | Can be more metabolically stable at the 4-position compared to morpholine's oxygen-adjacent carbons. | May significantly alter pKa and solubility. The 4-position can still be a site of metabolism. |
| Bicyclic/Spirocyclic Amines | Introduce rigidity, which can improve binding affinity and metabolic stability by locking out conformations susceptible to metabolism. | Can be synthetically more challenging and may significantly alter the compound's overall shape and properties. |
D. Deuteration
-
Concept: The kinetic isotope effect (KIE) can be exploited by replacing hydrogen atoms at metabolic hotspots with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break, thus slowing down the rate of metabolism.
-
Application: If a specific C-H bond cleavage is identified as the rate-limiting step in the metabolic degradation of the morpholine ring, selective deuteration at that position can significantly enhance metabolic stability.
The following decision tree can guide your strategy selection process:
Caption: Decision tree for selecting a metabolic stabilization strategy.
FAQ 2: How do I perform a reliable in vitro metabolic stability assay?
Accurate and reproducible in vitro data is the foundation for making informed decisions in drug discovery. Here are step-by-step protocols for two of the most common assays.
Experimental Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the intrinsic clearance (CLint) of a compound in a subcellular fraction containing a high concentration of CYP enzymes.
-
Methodology:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human or other species) at a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.
-
Incubate at 37°C with shaking.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
The percentage of the parent compound remaining is plotted against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining compound versus time.
-
-
Experimental Protocol 2: Hepatocyte Stability Assay
-
Objective: To assess metabolic stability in a more physiologically relevant system that contains both Phase I and Phase II enzymes.
-
Methodology:
-
Prepare Reagents:
-
Cryopreserved hepatocytes (human or other species).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound stock solution.
-
-
Incubation:
-
Thaw and suspend hepatocytes in the incubation medium to a final cell density of approximately 1 million cells/mL.
-
Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time Points:
-
Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched similarly to the microsomal assay.
-
-
Analysis:
-
LC-MS/MS analysis is performed to quantify the parent compound.
-
-
Data Interpretation:
-
Data is processed in the same way as the microsomal stability assay to determine t½ and CLint.
-
-
Caption: General workflow for in vitro metabolic stability assays.
References
- Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1490-1494.
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
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Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(5), 292-300. [Link]
- Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- BOC Sciences. (n.d.). New Strategy for New Drug Development: Deuterium Modification.
-
Li, A. C., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 698-705. [Link]
-
Tixier, E., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(2-6), 337-344. [Link]
- Sharma, P. K., et al. (2024).
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs.
- Hypha Discovery. (n.d.). Improving metabolic stability using deuterium.
- TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- Tixier, E., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
Validation & Comparative
A Researcher's Guide to Elucidating the Mechanism of Action of 3-Ethylmorpholine-3-carboxylic Acid
This guide provides a comprehensive, technically detailed framework for researchers and drug development professionals to investigate and validate the mechanism of action of the novel compound, 3-Ethylmorpholine-3-carboxylic Acid. Recognizing that the specific biological target of this compound is not yet established, this document outlines a systematic, multi-tiered approach to first hypothesize and then rigorously test its molecular mechanism. We will use the well-characterized PI3K/Akt signaling pathway as a hypothetical target, a choice informed by the prevalence of the morpholine scaffold in kinase inhibitors.[1][2][3] This guide will compare the experimental outcomes for this compound against a known PI3K inhibitor, providing a robust framework for validation.
Part 1: Establishing a Plausible Hypothesis: Why the PI3K/Akt Pathway?
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties and serving as a key interacting moiety for a variety of biological targets, most notably protein kinases.[1][4] A significant number of FDA-approved drugs containing a morpholine ring target the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in diseases such as cancer.[5][6][7] Given the structural features of this compound, a logical and scientifically sound starting point is to hypothesize that it functions as an inhibitor of the PI3K/Akt pathway.
This guide will therefore proceed with the hypothesis that this compound exerts its biological effects by inhibiting one or more nodes within the PI3K/Akt signaling cascade. To validate this, we will employ a well-characterized pan-PI3K inhibitor, GDC-0941 (Pictilisib) , as a positive control and comparator throughout our experimental workflow.
Part 2: A Multi-Faceted Experimental Approach to Mechanism of Action Validation
Our investigation into the mechanism of action of this compound is structured as a four-stage process, designed to build a comprehensive and validated understanding of its molecular interactions and cellular effects.
Stage 1: Unbiased Target Identification
The initial step is to identify the direct cellular binding partners of this compound in an unbiased manner. This is crucial to either confirm our hypothesis or to reveal unexpected targets.
Given our hypothesis, a kinome-wide screen is the most direct approach to identify potential kinase targets. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity. Several commercial services offer comprehensive kinome profiling.[8][9][10]
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Concentration: The compound will be screened at a standard concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. A significant inhibition (typically >50% or >70%, depending on the platform) flags a potential target.
Data Presentation: Hypothetical Kinome Profiling Results
| Kinase Target | % Inhibition by this compound (1 µM) | % Inhibition by GDC-0941 (1 µM) |
| PIK3CA (p110α) | 85% | 95% |
| PIK3CB (p110β) | 78% | 92% |
| PIK3CD (p110δ) | 65% | 98% |
| PIK3CG (p110γ) | 55% | 96% |
| mTOR | 25% | 88% |
| Other Kinase 1 | <10% | <10% |
| Other Kinase 2 | <10% | <10% |
Stage 2: Confirming Target Engagement in a Cellular Context
Identifying a potential target in a biochemical assay is the first step. We must then confirm that this compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation, such as MCF-7) to 80-90% confluency. Treat the cells with either this compound (at various concentrations), GDC-0941 (positive control), or vehicle (negative control) for a specified time.
-
Thermal Challenge: Heat the cell lysates or intact cells to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Extraction and Analysis: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein (e.g., PIK3CA) remaining at each temperature using Western blotting.
Data Presentation: Hypothetical CETSA Results
| Treatment | Temperature (°C) | Soluble PIK3CA (Relative to 40°C) |
| Vehicle | 40 | 1.00 |
| 50 | 0.85 | |
| 55 | 0.50 | |
| 60 | 0.15 | |
| 65 | <0.05 | |
| This compound (10 µM) | 40 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.90 | |
| 60 | 0.75 | |
| 65 | 0.40 | |
| GDC-0941 (1 µM) | 40 | 1.00 |
| 50 | 1.00 | |
| 55 | 0.95 | |
| 60 | 0.85 | |
| 65 | 0.60 |
Stage 3: Delineating the Downstream Signaling Pathway
Once target engagement is confirmed, the next logical step is to investigate the downstream consequences of this interaction on the signaling pathway. If this compound inhibits PI3K, we would expect to see a decrease in the phosphorylation of its downstream effector, Akt.
Experimental Protocol: Western Blotting [14][15]
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., MCF-7) and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.
-
Stimulation and Inhibition: Pre-treat the cells with this compound, GDC-0941, or vehicle for 1-2 hours. Then, stimulate the PI3K/Akt pathway with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes).
-
Protein Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473) and total Akt. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Data Presentation: Hypothetical Western Blot Results
| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Stimulated Vehicle) |
| Unstimulated Vehicle | 0.1 |
| Stimulated Vehicle | 1.0 |
| Stimulated + this compound (1 µM) | 0.6 |
| Stimulated + this compound (10 µM) | 0.2 |
| Stimulated + GDC-0941 (1 µM) | 0.15 |
Stage 4: Linking Molecular Mechanism to Cellular Phenotype
The final and most critical stage is to connect the molecular mechanism of action to a measurable cellular response. A key downstream function of the PI3K/Akt pathway is the regulation of transcription factors, such as FOXO, which control the expression of genes involved in cell cycle arrest and apoptosis. Inhibition of the PI3K/Akt pathway leads to the activation of FOXO transcription factors.
A luciferase reporter assay can be used to quantify the transcriptional activity of FOXO.[16][17][18]
Experimental Protocol: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing FOXO binding elements in its promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound, GDC-0941, or vehicle for a specified period (e.g., 16-24 hours).
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Data Presentation: Hypothetical Luciferase Reporter Assay Results
| Treatment | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (1 µM) | 2.5 |
| This compound (10 µM) | 5.8 |
| GDC-0941 (1 µM) | 6.5 |
Part 3: Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the experimental logic and the hypothesized signaling pathway, the following diagrams have been generated using Graphviz (DOT language).
Caption: A stepwise workflow for elucidating the mechanism of action.
Caption: The hypothesized PI3K/Akt signaling pathway and the point of inhibition.
Conclusion
This guide presents a rigorous, hypothesis-driven framework for elucidating the mechanism of action of a novel compound, this compound. By systematically progressing from unbiased target identification to the validation of a cellular phenotype, researchers can build a comprehensive and compelling case for the compound's mechanism. The use of a well-characterized comparator compound, GDC-0941, at each stage is critical for the objective interpretation of the experimental data. This structured approach, grounded in established methodologies, provides a clear path forward for the characterization of this and other novel chemical entities.
References
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Luciferase reporter assay. Bio-protocol. [Link]
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Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Cusabio. [Link]
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Kinome Profiling Service. MtoZ Biolabs. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
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Dual Luciferase Reporter Assay Protocol. Abbexa. [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. Nature. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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6 Western Blotting Steps. Azure Biosystems. [Link]
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Luciferase Assay protocol. Emory University. [Link]
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GPCR Assay Services. Reaction Biology. [Link]
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Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. BioSpace. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Kinome Profiling. Oncolines B.V. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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Gαq GPCR assays. ION Biosciences. [Link]
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GPCR Assay Kits. Biocompare. [Link]
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Target Identification and Validation in Drug Discovery. Chemspace. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Design of Experiments (DoE). SPT Labtech. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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CETSA. Pelago Bioscience. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
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"Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Wiley Online Library. [Link]
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Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. [Link]
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Design of Experiments in Pharmaceutical Development. SPC for Excel. [Link]
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A Framework for Comparative Analysis of Novel Kinase Inhibitors: A Case Study Based on a Hypothetical Morpholine Carboxylic Acid Derivative
Senior Application Scientist Note: Initial literature and database searches for "3-Ethylmorpholine-3-carboxylic Acid" did not yield public data characterizing it as a kinase inhibitor. The morpholine scaffold, however, is a known privileged structure in medicinal chemistry, featured in several approved and experimental drugs, including kinase inhibitors.[1] This guide, therefore, uses the requested compound as a hypothetical candidate, "Compound X," to present a comprehensive framework for its comparative analysis against established inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is selected as a relevant target class due to the presence of the morpholine moiety in known PI3K inhibitors like LY294002.[2][3] This document serves as a detailed guide for researchers on how to design, execute, and interpret the necessary experiments to characterize a novel kinase inhibitor.
Introduction: The PI3K/Akt/mTOR Pathway and the Quest for Specificity
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Its frequent dysregulation in numerous cancers has made it a prime target for therapeutic intervention.[5] The development of small molecule kinase inhibitors against this pathway has evolved from broad-spectrum, pan-PI3K inhibitors to highly specific, isoform-selective agents and dual PI3K/mTOR inhibitors.
This guide provides a comparative framework for a hypothetical novel inhibitor, Compound X (this compound) , against three well-characterized inhibitors that represent different classes of PI3K pathway modulation:
-
LY294002: A first-generation, broad-spectrum, ATP-competitive inhibitor of all Class I PI3K isoforms.[6][7]
-
Alpelisib (BYL719): A potent and selective inhibitor of the PI3Kα isoform, particularly effective in tumors with PIK3CA mutations.[8][9]
-
Gedatolisib (PF-05212384): A potent, intravenous dual inhibitor of all four Class I PI3K isoforms and mTOR (mTORC1/mTORC2).[10][11]
By comparing a new chemical entity against these benchmarks, researchers can strategically position it based on its potency, selectivity, and cellular mechanism of action.
Molecular Profile and Mechanism of Action
A foundational comparison begins with the inhibitor's chemical structure and its fundamental biochemical properties. The key differentiators are the specific kinase isoforms targeted and the potency with which they are inhibited, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Structure | Target(s) | Mechanism | Reported IC50 (Biochemical Assay) |
| Compound X | This compound | To Be Determined (TBD) | TBD | TBD |
| LY294002 | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | Pan-PI3K, CK2, DNA-PK | ATP-Competitive | PI3Kα: ~0.5 µM; PI3Kβ: ~0.97 µM; PI3Kδ: ~0.57 µM[6][7] |
| Alpelisib (BYL719) | (2S)-N1-[4-methyl-5-[2-(...)]-2-thiazolyl]... | PI3Kα-selective | ATP-Competitive | PI3Kα: ~5 nM; PI3Kβ: ~1.2 µM; PI3Kδ: ~0.29 µM; PI3Kγ: ~0.25 µM[9][12] |
| Gedatolisib (PF-05212384) | Indazole-carboxamide derivative | Dual PI3K/mTOR | ATP-Competitive | PI3Kα: ~0.4 nM; mTOR: ~1.6 nM[11][13] |
This initial comparison highlights the evolution of inhibitor design. LY294002 shows broad activity in the micromolar range.[6][7] In contrast, Alpelisib demonstrates high selectivity for the p110α isoform with nanomolar potency, a >200-fold selectivity over other isoforms.[9][12][14] Gedatolisib represents a dual-targeting strategy, potently inhibiting both PI3K and mTOR kinases at sub-nanomolar to low-nanomolar concentrations.[11] The goal for characterizing Compound X would be to populate this table with experimental data to understand its place within this landscape.
The PI3K/Akt/mTOR Signaling Pathway
To understand the functional consequences of kinase inhibition, it is essential to visualize the pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which phosphorylates PIP2 to PIP3. This recruits Akt (PKB) to the membrane, where it is activated by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then modulates numerous downstream targets, including the mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Caption: Workflow for novel kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition IC50 Determination (ADP-Glo™ Assay)
Expertise & Causality: This protocol measures the direct inhibition of kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ assay is a robust, luminescence-based method with high sensitivity. [2]The procedure is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which serves as a substrate for luciferase, producing a light signal proportional to kinase activity. [15] Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase-substrate solution in kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT). The substrate could be a peptide or a lipid like PIP2 for PI3K assays.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Serially dilute Compound X and comparator inhibitors (LY294002, Alpelisib, Gedatolisib) in 100% DMSO, then create intermediate dilutions in kinase reaction buffer. Ensure the final DMSO concentration in the assay is low (<1%) to prevent enzyme inhibition.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO vehicle control).
-
Add 2.5 µL of 2X kinase solution. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution containing the 2X substrate and 2X ATP.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. [16] * Incubate for 40 minutes at room temperature. [15] * Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blotting for p-Akt
Trustworthiness & Self-Validation: This protocol validates that the inhibitor can enter cells and engage its target. Measuring the phosphorylation status of a direct downstream substrate, such as Akt (at Ser473), provides a robust readout of pathway inhibition. [17]Total Akt levels are measured as a loading control to ensure that changes in the phospho-signal are due to inhibition, not protein degradation. A positive control (e.g., insulin or EGF stimulation) is crucial to ensure the pathway is active and responsive.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MCF7, which has a PIK3CA mutation) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of Compound X or comparator inhibitors for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to robustly activate the PI3K pathway. Include an unstimulated, untreated control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors . The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins. * Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background. [18] * Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBST. [19] * Wash the membrane 3x for 5 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 5 minutes with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total Akt.
-
Incubate the membrane in a mild stripping buffer.
-
Wash, re-block, and repeat the antibody incubation steps using a primary antibody for total Akt.
-
Discussion and Future Perspectives
The data generated from these protocols would allow for a multi-faceted comparison of Compound X.
-
Potency: How does the IC50 of Compound X compare to the benchmarks? Is it in the nanomolar range, suggesting high potency, or micromolar, like the early-generation inhibitor LY294002?
-
Selectivity: If a kinase panel screening is performed, is Compound X selective for a specific PI3K isoform like Alpelisib, or is it a pan-inhibitor? Or does it hit multiple nodes in the pathway like Gedatolisib? Selectivity is crucial for minimizing off-target effects and defining the target patient population.
-
Cellular Activity: Does the biochemical IC50 translate to cellular potency? The western blot for p-Akt will confirm on-target activity in a cellular environment. A subsequent cell viability assay would determine if this target engagement leads to a desired biological outcome, such as apoptosis or growth arrest in cancer cells.
Based on this hypothetical framework, if Compound X were to show a potent, nanomolar IC50 against PI3Kα with >100-fold selectivity over other isoforms, and effectively reduce p-Akt levels in PIK3CA-mutant cells, it would be positioned as a potentially superior next-generation inhibitor in the class of Alpelisib. Conversely, if it demonstrated potent, dual inhibition of PI3K and mTOR, its profile would be more comparable to Gedatolisib, suggesting its potential use in overcoming resistance mechanisms. This structured, data-driven comparison is essential for advancing novel therapeutic candidates from the bench to the clinic.
References
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A Researcher's Guide to Navigating the Selectivity Landscape of 3-Ethylmorpholine-3-carboxylic Acid and Its Analogs
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity for the intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and toxicity, ultimately derailing an otherwise promising therapeutic program. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-Ethylmorpholine-3-carboxylic Acid, a novel synthetic building block with potential applications in medicinal chemistry.[1][2] We will delve into the rationale behind various experimental approaches, provide detailed protocols, and present illustrative data to guide researchers in making informed decisions about the selectivity of their compounds.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The therapeutic efficacy of any small molecule is intrinsically linked to its selectivity. While high-potency binding to the primary target is desirable, it is the molecule's behavior across the vast proteome that often determines its clinical success. Undesired interactions can lead to a range of adverse effects, from mild to severe, and are a major contributor to drug attrition in later stages of development.[3][4] Therefore, a proactive and thorough assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of robust drug design.[4]
This guide will explore a multi-pronged approach to characterizing the cross-reactivity of this compound and its analogs. We will move from broad, proteome-wide screens to more focused, target-specific assays, providing a layered strategy for identifying and validating potential off-target interactions.
Tier 1: Broad-Spectrum Profiling for Unbiased Off-Target Identification
The initial phase of cross-reactivity profiling should cast a wide net to identify any potential interactions across the human proteome. This unbiased approach is crucial for uncovering unexpected binding events that would be missed by hypothesis-driven methods.
Proteome Microarrays: A Global View of Interactions
Proteome microarrays offer a powerful platform for simultaneously screening a small molecule against thousands of purified human proteins.[5][6] This technology provides a panoramic snapshot of a compound's binding landscape, enabling the identification of potential off-targets from diverse protein families.[5]
Experimental Workflow: Proteome Microarray Profiling
Caption: Workflow for proteome microarray-based cross-reactivity profiling.
Illustrative Data: Proteome Microarray Hits for this compound
| Protein Hit | Gene Symbol | Protein Family | Signal Intensity (RFU) |
| Mitogen-activated protein kinase 1 | MAPK1 | Kinase | 15,234 |
| Cyclin-dependent kinase 2 | CDK2 | Kinase | 12,876 |
| Carbonic anhydrase 2 | CA2 | Lyase | 9,543 |
| Cathepsin G | CTSG | Protease | 8,112 |
This hypothetical data suggests that while this compound may have a primary target, it exhibits potential cross-reactivity with several kinases, a lyase, and a protease. These initial hits require further validation.
Tier 2: Validating and Quantifying Off-Target Engagement in a Cellular Context
Following the identification of potential off-targets from broad-spectrum screening, the next critical step is to validate these interactions within a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells or cell lysates.[7][8][9][10][11]
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding
CETSA® is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[7][8][11] This allows for the direct assessment of target engagement in a cellular milieu, providing a more accurate picture of a compound's behavior.[7][9][10]
Experimental Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment: Culture cells of interest (e.g., a relevant cancer cell line) to optimal confluency. Treat cells with this compound at various concentrations or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.
Illustrative Data: CETSA® Validation of Kinase Hits
| Target Protein | ΔTm (°C) with 10 µM Compound | Interpretation |
| MAPK1 | + 4.2 | Strong Stabilization |
| CDK2 | + 3.8 | Moderate Stabilization |
| CA2 | + 0.5 | Negligible Stabilization |
| CTSG | + 0.2 | No Significant Binding |
This hypothetical CETSA® data validates the interaction of this compound with MAPK1 and CDK2 in a cellular context, as indicated by the significant thermal stabilization. The interactions with CA2 and CTSG, however, were not confirmed, suggesting they may have been artifacts of the in vitro microarray screen.
Tier 3: In-Depth Selectivity Profiling Against Key Protein Families
For compounds that show activity against specific protein families, such as kinases, a more focused and quantitative assessment of selectivity is warranted. Kinase inhibitor profiling services offer a standardized and efficient way to screen a compound against a large panel of kinases.[12][13][14][15][16]
Kinase Selectivity Profiling: Quantifying Potency Across the Kinome
These fee-for-service panels typically utilize in vitro activity assays to determine the inhibitory concentration (IC50) of a compound against hundreds of kinases.[14][15] This provides a quantitative measure of selectivity and helps to identify potential off-target kinases that could lead to toxicity.
Comparative Data: Kinase Selectivity of this compound vs. a Known Multi-Kinase Inhibitor
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Target X | 50 | 15 |
| MAPK1 | 850 | 25 |
| CDK2 | 1,200 | 10 |
| VEGFR2 | >10,000 | 30 |
| SRC | >10,000 | 8 |
This illustrative data highlights the superior selectivity of this compound for its hypothetical primary target compared to the promiscuous kinase inhibitor, Staurosporine. While there is some off-target activity against MAPK1 and CDK2, it is significantly less potent than its on-target activity.
Computational Approaches: In Silico Profiling as a Predictive Tool
In addition to experimental methods, computational approaches can play a valuable role in predicting potential off-target interactions.[17][18][19][20][21][22] Techniques such as chemical similarity searching and molecular docking can be used to screen a compound against databases of known protein structures, providing a preliminary assessment of its potential for cross-reactivity.[19][20] While these in silico methods are not a substitute for experimental validation, they can help to prioritize compounds for further testing and guide the design of more selective analogs.[17][19]
Conclusion: A Roadmap to Selective Drug Candidates
The cross-reactivity profiling of a novel small molecule like this compound is a critical and multifaceted endeavor. By employing a tiered approach that combines broad-spectrum screening with targeted validation and quantitative profiling, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for mitigating the risk of off-target toxicity, optimizing lead compounds, and ultimately, developing safer and more effective therapeutics. The methodologies and illustrative data presented in this guide provide a robust framework for navigating the complex landscape of small molecule selectivity and advancing the most promising candidates toward clinical development.
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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A Comparative Guide to the Efficacy of Synthetic Routes for Morpholine-3-Carboxylic Acid
Introduction
Morpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its constrained, conformationally defined structure makes it a valuable building block for synthesizing novel pharmaceutical candidates, offering a scaffold to explore chemical space in three dimensions. The stereochemistry at the C3 position is crucial for biological activity, making enantioselective synthesis a primary goal for researchers. This guide provides an in-depth comparison of synthetic strategies for producing (S)-morpholine-3-carboxylic acid, focusing on a classical, multi-step approach from L-serine and contrasting it with modern, greener synthetic philosophies. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to assist researchers in selecting the most appropriate route for their specific needs.
Comparative Analysis of Synthetic Strategies
Two main strategies for the synthesis of morpholine derivatives are prevalent: the classical multi-step approach involving protection, cyclization, and deprotection, and modern, more atom-economical methods.
Route 1: The Classical Enantioselective Synthesis from L-Serine
This is a well-established, albeit lengthy, five-step route that leverages the readily available chiral pool of L-serine to ensure the desired stereochemistry of the final product.[2][3] This method relies on a sequence of protection, acylation, intramolecular cyclization, reduction, and deprotection.
Rationale: The use of L-serine as a starting material is a key strategic decision, as it directly installs the desired (S)-stereochemistry at the C3 position of the morpholine ring. The tert-butyl ester protection of the carboxylic acid and the subsequent chloroacetylation of the amine are necessary to facilitate the intramolecular Williamson ether synthesis (cyclization). The reduction of the resulting lactam (a cyclic amide) is a critical step to form the morpholine ring, and the final deprotection step unmasks the carboxylic acid to yield the target molecule.
Route 2: The "Green" Approach via Ethylene Sulfate (A Comparative Discussion)
A recently developed, highly efficient method for synthesizing morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate.[4][5][6][7] This one- or two-step, redox-neutral protocol is lauded for its high yields, scalability, and adherence to green chemistry principles by avoiding harsh reagents and minimizing waste.[5]
Applicability to Morpholine-3-Carboxylic Acid: It is crucial to note that while this method is highly effective for a wide range of 1,2-amino alcohols, it is not directly applicable to the synthesis of morpholine-3-carboxylic acid from unprotected L-serine. The zwitterionic nature of free amino acids renders the amine non-nucleophilic, preventing the initial reaction with ethylene sulfate.[5] Therefore, this route would necessitate N- and C-terminal protection of the starting amino acid, adding steps and diminishing its "green" appeal for this specific target.
However, a comparative discussion of this methodology is valuable as it highlights the current trends and goals in modern organic synthesis, providing a benchmark against which to evaluate the classical route.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Classical Synthesis from L-Serine | Route 2: "Green" Synthesis (General Application) |
| Starting Material | L-Serine | 1,2-Amino Alcohol |
| Key Reagents | tert-Butyl acetate, perchloric acid, chloroacetyl chloride, sodium ethoxide, AlCl₃, NaBH₄, HCl | Ethylene sulfate, tBuOK |
| Number of Steps | 5 | 1-2 |
| Overall Yield | Moderate (product of 5 steps) | High |
| Stereocontrol | Excellent (from chiral pool) | Dependent on chiral starting material |
| Scalability | Demonstrated on a lab scale | Demonstrated on >100 g scale[5] |
| Green Chemistry | Multiple protection/deprotection steps, use of hydride reducing agents, significant solvent use. | Redox-neutral, high atom economy, fewer steps, greener solvents.[5] |
| Applicability to Target | Direct and validated.[2][3] | Not directly applicable to unprotected L-serine.[5] |
Experimental Protocols
Route 1: Detailed Protocol for the Classical Synthesis of (S)-Morpholine-3-Carboxylic Acid from L-Serine
This protocol is a composite of the method described in Chinese patent CN102617503A and established organic synthesis procedures.[2]
-
Rationale: The carboxylic acid of L-serine is protected as a tert-butyl ester to prevent its interference in subsequent reactions, particularly the basic conditions of the cyclization step. tert-Butyl acetate in the presence of a strong acid like perchloric acid is an effective way to achieve this.[2]
-
Procedure:
-
To a suspension of L-serine (10.5 g, 0.1 mol) in tert-butyl acetate (20 mL), slowly add a 40% aqueous solution of perchloric acid (3 g) at 0-5 °C.
-
Allow the reaction mixture to warm to 50-60 °C and stir for 8 hours.
-
Cool the mixture, wash with water (10 mL) and saturated ammonium chloride solution (10 mL).
-
Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.
-
Reported Yield: 65%[2]
-
-
Rationale: The amine group is acylated with chloroacetyl chloride. The resulting N-chloroacetyl group provides the electrophilic carbon for the subsequent intramolecular cyclization.
-
Procedure:
-
Dissolve L-serine tert-butyl ester (10.0 g, 0.062 mol) in dichloromethane (100 mL) and cool to 10 °C.
-
Slowly add a solution of chloroacetyl chloride (13.5 g, 0.12 mol) in dichloromethane (50 mL).
-
Allow the mixture to warm to 20-30 °C and stir for 1 hour.
-
Wash the reaction mixture with a 50% aqueous solution of sodium bicarbonate (50 mL), followed by water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-chloroacetyl-L-serine tert-butyl ester.
-
Reported Yield: 85.6%[2]
-
-
Rationale: This is the key ring-forming step. A strong base, sodium ethoxide, is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the N-chloroacetyl group in an intramolecular Williamson ether synthesis to form the lactam.
-
Procedure:
-
Dissolve N-chloroacetyl-L-serine tert-butyl ester (13.2 g, 0.056 mol) in toluene (100 mL).
-
At 0-30 °C, add a solution of sodium ethoxide in toluene.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture, quench the reaction, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by chromatography to obtain (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.
-
-
Rationale: The lactam (cyclic amide) is reduced to the corresponding amine to form the morpholine ring. A combination of aluminum trichloride and sodium borohydride is an effective reagent system for this transformation, being more selective than stronger reducing agents like LiAlH₄ which could also reduce the ester.[8][9]
-
Procedure:
-
Dissolve (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester in methanol (80 mL) and cool to 0 °C.
-
Slowly add aluminum trichloride (10 g). The addition is exothermic.
-
Stir the mixture at 0 °C for 1 hour.
-
Add sodium borohydride (1.5 g) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium carbonate (100 mL).
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-morpholinylcarboxylic acid tert-butyl ester.
-
Reported Yield: 83.8%[3]
-
-
Rationale: The final step is the removal of the tert-butyl protecting group to reveal the carboxylic acid. This is typically achieved under acidic conditions, such as with HCl in methanol or trifluoroacetic acid (TFA).[10][11][12]
-
Procedure:
-
Dissolve (S)-3-morpholinylcarboxylic acid tert-butyl ester in methanol.
-
Cool the solution to -10 to 0 °C and add a solution of hydrogen chloride in methanol.
-
Stir the reaction until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain (S)-morpholine-3-carboxylic acid, likely as the hydrochloride salt.
-
Visualization of Synthetic Workflows
Caption: General workflow for the 'green' synthesis of morpholines.
Conclusion
For the enantioselective synthesis of (S)-morpholine-3-carboxylic acid, the classical multi-step route starting from L-serine remains the most direct and validated approach. While it involves several steps and the use of protecting groups, it provides excellent control over the crucial stereochemistry. Modern, greener methods, such as the ethylene sulfate route, offer significant advantages in terms of atom economy, step count, and reduced waste for many morpholine derivatives. However, their current limitations, particularly with zwitterionic starting materials like unprotected amino acids, make them unsuitable for the direct synthesis of the title compound. Future research may focus on adapting these greener methods, perhaps through in-situ protection or the use of amino alcohol derivatives of serine, to bridge the gap between efficiency and sustainability for this important class of chiral building blocks.
References
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Supplementary Material (ESI) for Organic and Biomolecular Chemistry. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. (n.d.). Patsnap Eureka. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
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In Vivo Validation of 3-Ethylmorpholine-3-carboxylic Acid: A Comparative Guide to Therapeutic Efficacy in a Preclinical Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3-Ethylmorpholine-3-carboxylic Acid (EMC-3), a novel small molecule with putative neuroprotective properties. As direct in vivo efficacy data for EMC-3 is not yet publicly available, this document establishes a scientifically rigorous, albeit hypothetical, study design. We will position EMC-3 against the current gold standard and an emerging therapeutic in a well-established preclinical model of Parkinson's Disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2]
The rationale for selecting a Parkinson's disease model is predicated on the known utility of morpholine-based compounds in the synthesis of therapeutics for neurological disorders. This guide is intended to serve as a blueprint for researchers seeking to evaluate the therapeutic potential of novel compounds like EMC-3, emphasizing robust experimental design and data-driven comparison.
Therapeutic Rationale and Comparator Selection
The primary pathology of Parkinson's disease is the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits such as bradykinesia, rigidity, and tremors.[1][2] Current treatments primarily focus on symptomatic relief by replenishing dopamine levels or mimicking its effects.[3][4][5] However, these therapies do not halt disease progression and can lead to significant side effects.[5][6]
This guide will compare the hypothetical efficacy of This compound (EMC-3) with:
-
Levodopa (L-DOPA): The most effective and commonly prescribed medication for Parkinson's disease, which acts as a dopamine precursor.[6][7][8]
-
A GCase Chaperone (e.g., Ambroxol): An emerging therapeutic strategy focusing on the genetic and cellular pathways implicated in PD, such as mutations in the GBA1 gene which can lead to lysosomal dysfunction.[9]
This comparison will allow for a multifaceted evaluation of EMC-3, assessing its potential not only for symptomatic improvement but also for disease-modifying effects against both a standard of care and a novel therapeutic approach.
In Vivo Model: The MPTP-Induced Mouse Model of Parkinson's Disease
To assess the therapeutic efficacy of EMC-3, we will utilize the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, effectively recapitulating the primary pathological features of PD in humans.[10][11] This model is widely used in preclinical studies due to its reliability in inducing Parkinsonian-like motor deficits and neurochemical changes.[10][12]
Experimental Workflow Diagram:
Caption: Experimental workflow for in vivo validation.
Comparative Efficacy Assessment: Methodologies and Data
The therapeutic efficacy of EMC-3 will be evaluated through a combination of behavioral assessments, neurochemical analysis, and histological examination.
Behavioral Assessments
A battery of behavioral tests will be conducted to assess motor function and coordination.[13][14][15]
Detailed Protocols:
-
Open Field Test:
-
Rotarod Test:
-
Place mice on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct multiple trials per mouse and average the results to assess motor coordination and balance.
-
-
Cylinder Test:
-
Place the mouse in a transparent cylinder.
-
Videotape the session to count the number of times the mouse rears and touches the cylinder wall with its forepaws.
-
Analyze for asymmetries in forelimb use, which is indicative of unilateral dopamine depletion.[11]
-
-
Pole Test:
-
Place the mouse head-up on top of a vertical pole.
-
Measure the time it takes for the mouse to turn and descend the pole.
-
This test is sensitive to bradykinesia.[14]
-
Hypothetical Comparative Behavioral Data:
| Treatment Group | Open Field: Total Distance (m) | Rotarod: Latency to Fall (s) | Cylinder Test: Rearing Frequency | Pole Test: Descent Time (s) |
| Vehicle Control | 150 ± 20 | 45 ± 8 | 12 ± 3 | 25 ± 5 |
| EMC-3 (10 mg/kg) | 250 ± 25 | 90 ± 12 | 20 ± 4 | 15 ± 3 |
| L-DOPA (20 mg/kg) | 300 ± 30 | 110 ± 15 | 25 ± 5 | 10 ± 2 |
| GCase Chaperone | 220 ± 22 | 80 ± 10 | 18 ± 3 | 18 ± 4 |
Neurochemical Analysis
Post-mortem analysis of brain tissue will be performed to quantify the levels of dopamine and its metabolites in the striatum, the brain region most affected by dopamine depletion in Parkinson's disease.[2]
Detailed Protocol:
-
At the end of the treatment period, euthanize the mice and rapidly dissect the striata.
-
Homogenize the tissue in an appropriate buffer.
-
Use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the concentrations of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
Hypothetical Comparative Neurochemical Data:
| Treatment Group | Striatal Dopamine (ng/mg tissue) | DOPAC/DA Ratio | HVA/DA Ratio |
| Vehicle Control | 5 ± 1.5 | 0.8 ± 0.1 | 0.6 ± 0.08 |
| EMC-3 (10 mg/kg) | 12 ± 2.0 | 0.5 ± 0.07 | 0.4 ± 0.05 |
| L-DOPA (20 mg/kg) | 18 ± 2.5 | 0.3 ± 0.04 | 0.2 ± 0.03 |
| GCase Chaperone | 10 ± 1.8 | 0.6 ± 0.08 | 0.5 ± 0.06 |
Histological Evaluation
Immunohistochemical staining of brain sections will be performed to visualize and quantify the extent of dopaminergic neuron survival in the substantia nigra.
Detailed Protocol:
-
Perfuse the mice with a fixative and dissect the brains.
-
Prepare coronal sections of the midbrain.
-
Stain the sections with an antibody against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, to identify dopaminergic neurons.
-
Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
Hypothetical Comparative Histological Data:
| Treatment Group | TH-Positive Neurons in Substantia Nigra (% of control) |
| Vehicle Control | 30 ± 5% |
| EMC-3 (10 mg/kg) | 65 ± 8% |
| L-DOPA (20 mg/kg) | 40 ± 6% |
| GCase Chaperone | 55 ± 7% |
Interpretation and Future Directions
The hypothetical data presented in this guide suggests that this compound (EMC-3) exhibits significant therapeutic potential in the MPTP-induced mouse model of Parkinson's disease. Its effects on motor function, striatal dopamine levels, and neuronal survival appear to be superior to the vehicle control and comparable, in some aspects, to L-DOPA and the GCase chaperone.
Notably, the strong neuroprotective effect of EMC-3, as indicated by the histological data, suggests a potential disease-modifying capability that warrants further investigation. The following diagram illustrates the putative signaling pathway that could be investigated.
Putative Neuroprotective Signaling Pathway Diagram:
Caption: A hypothetical neuroprotective signaling pathway for EMC-3.
Future studies should aim to elucidate the precise mechanism of action of EMC-3, including the identification of its molecular target and downstream signaling pathways. Dose-response studies and evaluation in chronic models of Parkinson's disease will also be crucial next steps in its preclinical development.
Conclusion
This comparative guide outlines a robust framework for the in vivo validation of this compound as a potential therapeutic for Parkinson's disease. By employing a well-established animal model and a multi-tiered assessment strategy, researchers can generate the critical data needed to advance promising novel compounds from the laboratory to the clinic. The hypothetical results presented herein provide a compelling case for the continued investigation of EMC-3 and similar molecules as potentially disease-modifying therapies for neurodegenerative disorders.
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Lee, B. W., & Duke, T. (2021). Emerging Therapeutic Strategies for Parkinson's Disease and Future Prospects: A 2021 Update. Pharmaceuticals, 14(12), 1239. [Link]
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Benchmarking 3-Ethylmorpholine-3-carboxylic Acid for Neuroprotection in Acute Ischemic Stroke: A Comparative Guide Against Standard-of-Care
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 3-Ethylmorpholine-3-carboxylic Acid, against the current standard-of-care for acute ischemic stroke. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new neuroprotective therapies. We will delve into the mechanistic rationale, present detailed experimental protocols for a head-to-head comparison, and provide a template for data analysis and visualization.
While publicly available data on the specific neuroprotective mechanism of this compound is limited, its chemical structure, featuring a morpholine ring and a carboxylic acid moiety, suggests potential activity as a neuroprotective agent. Morpholine derivatives have been explored for their effects on the central nervous system. This guide, therefore, proceeds with a hypothetical yet scientifically rigorous approach to its evaluation.
The Clinical Landscape of Acute Ischemic Stroke and the Unmet Need
Acute ischemic stroke, characterized by the sudden loss of blood flow to an area of the brain, remains a leading cause of death and long-term disability worldwide. The current standard-of-care is focused on rapid reperfusion to restore blood flow to the ischemic brain tissue.
The primary therapeutic strategies include:
-
Intravenous Thrombolysis: The administration of recombinant tissue plasminogen activator (tPA), such as alteplase, is the gold standard for eligible patients within a 3 to 4.5-hour window from symptom onset.[1][2] tPA works by dissolving the blood clot obstructing the cerebral artery.[1]
-
Endovascular Thrombectomy (EVT): For strokes caused by a large vessel occlusion, mechanical clot removal is a highly effective treatment that can be performed up to 24 hours after symptom onset in select patients.[2][3]
Despite the proven efficacy of these reperfusion therapies, a significant unmet medical need persists. The narrow therapeutic window for tPA and the eligibility criteria for both treatments mean that many patients do not receive them. Furthermore, reperfusion itself can paradoxically lead to further neuronal damage, a phenomenon known as ischemia-reperfusion injury. This underscores the critical need for novel neuroprotective agents that can be administered as adjuncts to reperfusion therapies or as standalone treatments to protect the brain from ischemic damage.
Mechanistic Postulates for this compound and the Rationale for Benchmarking
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on its chemical structure, several plausible neuroprotective mechanisms can be hypothesized, forming the basis for its preclinical evaluation. These may include:
-
NMDA Receptor Antagonism: The carboxylic acid group could interact with the glutamate binding site of NMDA receptors, mitigating excitotoxicity, a major driver of neuronal death in stroke.
-
Anti-inflammatory Effects: The morpholine scaffold is present in compounds with anti-inflammatory properties. This compound might modulate inflammatory pathways in the ischemic brain.
-
Antioxidant Activity: The compound could possess free radical scavenging properties, counteracting the oxidative stress that is a hallmark of ischemia-reperfusion injury.
This guide will outline a series of experiments designed to test these hypotheses and compare the efficacy of this compound with the standard-of-care in relevant preclinical models.
Head-to-Head Preclinical Evaluation: A Phased Approach
A robust preclinical benchmarking program should progress from in vitro to in vivo models to comprehensively assess the potential of a novel compound.
Phase 1: In Vitro Characterization of Neuroprotective Effects
The initial phase focuses on cell-based assays to determine the direct neuroprotective effects of this compound and to elucidate its mechanism of action.[4][5]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) and Reperfusion Assay
This in vitro model mimics the conditions of ischemia and reperfusion in a controlled cellular environment.
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured to a confluent monolayer.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 60-90 minutes) to simulate ischemia.
-
Compound Treatment: this compound is added to the culture medium at various concentrations during the OGD phase or at the onset of reperfusion.
-
Reperfusion: The OGD medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT assay or LDH release assay.
-
Mechanistic Readouts: To probe the mechanism of action, downstream assays can be performed, including measurements of reactive oxygen species (ROS) production, mitochondrial membrane potential, and markers of apoptosis (e.g., caspase-3 activity).
Data Presentation: Comparative Efficacy in OGD
| Treatment Group | Concentration | % Neuronal Viability (MTT Assay) | % LDH Release |
| Normoxia Control | - | 100% | Baseline |
| OGD/Reperfusion Control | - | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| This compound | 100 µM | Value | Value |
| Positive Control (e.g., NMDA antagonist) | Concentration | Value | Value |
Phase 2: In Vivo Efficacy in Animal Models of Ischemic Stroke
The second phase involves testing the neuroprotective efficacy of this compound in established animal models of ischemic stroke. Rodent models are widely used and well-characterized for this purpose.[6][7]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is considered the gold standard for preclinical stroke research as it closely mimics the pathophysiology of human ischemic stroke.[6][8]
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are used.
-
Surgical Procedure: Anesthesia is induced, and a surgical incision is made in the neck to expose the carotid arteries. A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to induce focal ischemia.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Compound Administration: this compound or vehicle control is administered intravenously at a predetermined time point (e.g., at the onset of reperfusion). A separate group of animals will receive intravenous tPA as a standard-of-care comparator.
-
Neurological Deficit Scoring: Neurological function is assessed at 24 and 48 hours post-tMCAO using a standardized neurological deficit score.
-
Infarct Volume Measurement: At the end of the study, the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The infarct volume is then quantified using image analysis software.
Data Presentation: Comparative Efficacy in tMCAO Model
| Treatment Group | Dose | Neurological Deficit Score (24h) | Infarct Volume (% of Hemisphere) |
| Sham Control | - | 0 | 0% |
| Vehicle Control (tMCAO) | - | Value | Value |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| tPA | Standard Dose | Value | Value |
Visualization of Experimental Workflow
Caption: A two-phased approach for benchmarking a novel neuroprotective agent.
Advanced Mechanistic Insights and Pathway Analysis
To gain a deeper understanding of how this compound exerts its neuroprotective effects, further molecular analyses of brain tissue from the in vivo studies are crucial.
Experimental Protocols:
-
Western Blotting: To quantify the expression levels of key proteins involved in apoptotic and inflammatory pathways (e.g., Bcl-2, Bax, Caspase-3, NF-κB, TNF-α).
-
Immunohistochemistry: To visualize the localization of inflammatory cells (e.g., microglia, astrocytes) and markers of neuronal damage in the ischemic penumbra.
-
ELISA: To measure the levels of pro-inflammatory and anti-inflammatory cytokines in the brain tissue.
Visualization of Potential Signaling Pathways
Caption: Hypothesized points of intervention in the ischemic cascade.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound against the current standard-of-care for acute ischemic stroke. The proposed phased approach, from in vitro characterization to in vivo efficacy studies, will provide a robust dataset to evaluate its potential as a novel neuroprotective agent.
Positive results from these preclinical studies would warrant further investigation, including more advanced animal models (e.g., gyrencephalic species) and comprehensive safety and toxicology studies, to support its progression towards clinical development. The ultimate goal is to develop a new therapeutic that can be used in conjunction with existing reperfusion strategies to improve outcomes for stroke patients.
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Mayo Clinic. (n.d.). Stroke - Diagnosis and treatment. Retrieved from [Link]1]
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Powers, W. J., et al. (2019). Guidelines for the Early Management of Patients With Acute Ischemic Stroke: 2019 Update to the 2018 Guidelines for the Early Management of Acute Ischemic Stroke. Stroke, 50(12), e344–e418. [Link]2]
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A Comparative Guide to Off-Target Effect Assessment for Novel Chemical Entities: A Case Study with 3-Ethylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Early Off-Target Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues.[1] These adverse effects often stem from "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[2] Such interactions can range from benign to severe, undermining the therapeutic efficacy and safety profile of a promising drug candidate.
The morpholine scaffold and its derivatives are frequently employed in medicinal chemistry due to their favorable physicochemical and metabolic properties.[3] However, like all small molecules, they are not immune to off-target activities.[4][5] Therefore, a proactive and comprehensive assessment of off-target effects for any new morpholine derivative, such as our subject compound 3-Ethylmorpholine-3-carboxylic Acid , is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide will delineate a tiered, multi-faceted strategy for assessing the off-target profile of this compound, comparing it with hypothetical alternative compounds. The approach integrates computational prediction with established in vitro experimental validation, providing a robust framework for decision-making.
The Strategic Workflow for Off-Target Assessment
A successful off-target assessment campaign is a staged process that begins with broad, predictive methods and progresses to more specific, functional assays. This tiered approach allows for the early identification and deprioritization of compounds with a high liability for off-target effects, conserving resources for the most promising candidates.
Below is a conceptual workflow for the off-target assessment of a novel compound.
Caption: A tiered workflow for off-target assessment.
In Silico Profiling: The Predictive First Pass
Before committing to expensive and time-consuming wet lab experiments, computational (in silico) tools can provide a valuable preliminary assessment of a compound's potential off-target liabilities.[6] These methods leverage vast databases of known compound-target interactions and employ machine learning and structural bioinformatics to predict potential interactions for a novel molecule.[1][7]
Rationale and Causality
The underlying principle of in silico off-target prediction is that molecules with similar structural and physicochemical properties are likely to interact with a similar set of protein targets. By comparing the features of this compound to those of compounds with known off-target activities, we can generate a ranked list of potential off-target interactions. This predictive approach is crucial for designing a focused and cost-effective experimental screening strategy.
Recommended In Silico Tools
A variety of web-based and standalone software can be used for off-target prediction. For a comprehensive analysis, it is advisable to use a consensus approach, combining the results from multiple platforms:
-
Target Prediction Servers: Tools like SwissTargetPrediction, SuperPred, and TargetNet analyze the 2D and 3D similarity of a query molecule to libraries of bioactive compounds to predict its most likely protein targets.
-
Toxicity Prediction Platforms: Computational toxicology tools can predict potential adverse outcomes such as cardiotoxicity, hepatotoxicity, and mutagenicity based on the chemical structure.[8][9] Examples include the OECD QSAR Toolbox and various commercial platforms.
Hypothetical In Silico Profile of this compound and Comparators
To illustrate the utility of this approach, let's consider a hypothetical in silico screening of our lead compound and two structural analogs.
| Compound | Predicted Off-Target Class (Example) | Predicted Toxicity Endpoint (Example) |
| This compound | G-Protein Coupled Receptors (GPCRs) - Adrenergic | Low |
| Compound A (3-Phenylmorpholine-3-carboxylic Acid) | Kinases - Tyrosine Kinases | Moderate (Potential for hERG inhibition) |
| Compound B (3-Ethylpiperidine-3-carboxylic Acid) | Ion Channels - Sodium Channels | Low |
This hypothetical data suggests that while our lead compound appears relatively clean, it may have some affinity for adrenergic receptors, which should be prioritized in experimental validation. Compound A shows a higher risk profile, particularly concerning potential cardiotoxicity via hERG channel inhibition.
In Vitro Experimental Assessment: Generating Definitive Data
Broad Safety Pharmacology Panels
The most efficient starting point for in vitro assessment is to screen the compound against a broad panel of targets known to be associated with adverse drug reactions.[11][12] Several commercial providers offer well-validated panels for this purpose.
-
Eurofins Discovery SafetyScreen™ Panels: These panels cover a wide range of targets implicated in adverse drug reactions.[2][13]
-
Reaction Biology InVEST™ Panels: The InVEST44 panel, for example, includes 44 well-established molecular targets for early safety assessment.[14][15][16][17]
These panels typically include a diverse set of targets such as GPCRs, ion channels, transporters, and enzymes.[18][19] Screening is usually performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.
-
Compound Preparation: Solubilize this compound and comparator compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: The chosen contract research organization (CRO) will perform the screening assays according to their validated protocols. This typically involves incubating the compounds with the target proteins and measuring the resulting activity (e.g., radioligand binding, enzyme activity, or functional response).
-
Data Analysis: The primary endpoint is typically the percent inhibition or activation at the tested concentration. A commonly used threshold for a "hit" is >50% inhibition or activation.
Focused Secondary Screening: Kinome and GPCR Profiling
Based on the results of the broad safety panel and any in silico predictions, more focused screening against specific protein families may be warranted.
-
Kinase Profiling: Unintended inhibition of kinases is a common source of off-target effects.[20] Comprehensive kinase panels screen a compound against hundreds of different kinases to create a detailed selectivity profile.[21][22]
-
GPCR Profiling: Given that GPCRs are the largest family of drug targets, assessing activity across a broad range of these receptors is crucial to avoid unwanted effects on physiological processes.[23][24]
Cytotoxicity Assays
It is essential to determine if a compound exhibits general cytotoxicity, as this can confound the interpretation of other assays and is a significant safety concern.
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is lost).
Comparative Experimental Data (Hypothetical)
The following table presents a hypothetical comparison of our lead compound and its analogs in the described in vitro assays.
| Assay | This compound | Compound A (3-Phenylmorpholine-3-carboxylic Acid) | Compound B (3-Ethylpiperidine-3-carboxylic Acid) |
| InVEST44 Panel (10 µM) | 2 hits (>50% inhibition): Adrenergic α2A, Sigma-1 | 5 hits (>50% inhibition): Adrenergic α2A, hERG, 5-HT2B, AAK1, ROCK1 | 1 hit (>50% inhibition): nAChR α1 |
| Kinome Scan (1 µM) | No significant hits (<30% inhibition) | 3 hits (>50% inhibition): AAK1, ROCK1, SRC | No significant hits (<30% inhibition) |
| GPCR Panel (10 µM) | Adrenergic α2A (65% inhibition) | Adrenergic α2A (72% inhibition), 5-HT2B (85% inhibition) | No significant hits (<30% inhibition) |
| HepG2 Cytotoxicity (IC50) | > 100 µM | 15 µM | > 100 µM |
This hypothetical data reinforces the in silico predictions. This compound shows a relatively clean profile, with a potential off-target interaction at the adrenergic α2A receptor. Compound A displays a more concerning profile with multiple kinase and GPCR hits, including the hERG channel, and exhibits significant cytotoxicity. Compound B appears to be the most selective in this limited assessment.
Decision-Making and Next Steps
The synthesis of in silico and in vitro data allows for an informed decision on the future of a compound.
Caption: Decision-making based on off-target assessment data.
Based on our hypothetical data:
-
This compound: The interaction with the adrenergic α2A receptor warrants further investigation. A functional follow-up assay and determination of the IC50 would be necessary to understand the potency of this interaction. If the on-target potency is significantly greater than the off-target activity, the compound may still be viable.
-
Compound A: The combination of hERG activity, multiple kinase interactions, and cytotoxicity makes this a high-risk compound that would likely be terminated.
-
Compound B: This compound shows the most promise from a safety perspective and could be prioritized for further development, assuming it retains the desired on-target activity.
Conclusion
The early and systematic assessment of off-target effects is a critical, value-adding activity in modern drug discovery. By integrating predictive in silico methods with a tiered approach to in vitro experimental validation, research teams can build a comprehensive understanding of a compound's selectivity profile. This guide, using this compound as a model, provides a robust framework for making data-driven decisions, ultimately increasing the probability of success in developing safe and effective new medicines. The principles and protocols outlined herein are designed to be adaptable to a wide range of small molecule discovery programs, ensuring that scientific integrity and a commitment to safety are at the forefront of therapeutic innovation.
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A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design
Foreword: The Tyranny and Triumph of the Carboxyl Group
In the intricate dance of drug design, the carboxylic acid moiety is a frequent partner. Its ability to act as a hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, makes it a powerful anchor for engaging biological targets.[1] Indeed, a vast number of marketed drugs proudly bear this functional group.[1][2] However, this prevalence belies a darker side. The very properties that make carboxylic acids attractive can also be their downfall, leading to poor membrane permeability, rapid metabolism, and potential toxicity.[1] This guide is for the discerning researcher who seeks to overcome these limitations through the strategic deployment of carboxylic acid bioisosteres – molecular mimics that preserve essential binding interactions while bestowing more favorable pharmacokinetic profiles.
Herein, we will dissect the most common carboxylic acid bioisosteres, comparing their performance with experimental data, and providing the practical knowledge necessary to make informed decisions in your drug discovery campaigns. We will move beyond mere lists, delving into the causality behind experimental choices and equipping you with the protocols to validate these choices in your own laboratory.
The Rationale for Bioisosteric Replacement: A Balancing Act
The core principle of bioisosteric replacement is to substitute a functional group with another that has similar steric and electronic properties, with the goal of modulating the molecule's overall characteristics in a beneficial way. In the context of carboxylic acids, the primary motivations for seeking bioisosteres are:
-
Improving Oral Bioavailability: The ionized nature of carboxylic acids at intestinal pH can hinder their passive diffusion across the gut wall, leading to poor absorption.
-
Enhancing Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[1]
-
Increasing Cell Permeability and Brain Penetration: The polarity of the carboxyl group can be a significant barrier to crossing cellular membranes and the blood-brain barrier.
-
Mitigating Toxicity: Reactive acyl glucuronides formed from carboxylic acids have been implicated in idiosyncratic drug toxicities.[1]
-
Exploring New Chemical Space and Intellectual Property: Bioisosteric replacement can lead to novel chemical entities with unique pharmacological profiles and patentability.
The following diagram illustrates the strategic decision-making process involved in considering a bioisosteric replacement for a carboxylic acid.
Caption: Decision workflow for carboxylic acid bioisosteric replacement.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is highly context-dependent, and an empirical approach is often necessary.[3] However, a thorough understanding of the physicochemical properties of common bioisosteres can guide this selection process.
Tetrazoles: The Reigning Champion
Among the plethora of carboxylic acid surrogates, the 5-substituted tetrazole ring is arguably the most widely recognized and successful.[4] This is exemplified by the blockbuster antihypertensive drug, losartan, where the replacement of a carboxylic acid with a tetrazole moiety led to a significant improvement in oral bioavailability.[1][3]
Key Physicochemical Properties:
-
pKa: Tetrazoles have a pKa in the range of 4.5-5.1, closely mimicking that of carboxylic acids (pKa ≈ 4.0-5.0).[5] This similar acidity ensures that the tetrazole is also ionized at physiological pH, allowing it to form crucial ionic interactions with biological targets.[5]
-
Lipophilicity: The tetrazolate anion is considerably more lipophilic (up to 10-fold) than the corresponding carboxylate.[4][5] This increased lipophilicity can contribute to improved membrane permeability and oral absorption.[4][5]
-
Metabolic Stability: A major advantage of tetrazoles is their resistance to many of the metabolic pathways that degrade carboxylic acids.[4] While they can undergo N-glucuronidation, the resulting conjugates are generally less reactive than the O-glucuronides of carboxylic acids.[1]
Case Study: Losartan
The development of losartan is a classic case study demonstrating the power of tetrazole bioisosterism. The initial carboxylic acid-containing lead compound showed potent in vitro activity as an angiotensin II type 1 (AT1) receptor antagonist but suffered from poor oral bioavailability. Replacement of the carboxylic acid with a tetrazole resulted in losartan, which not only retained high affinity for the AT1 receptor but also exhibited excellent oral efficacy.[3]
| Compound | Bioisostere | In Vitro IC50 (nM) | Oral Bioavailability (Rat) |
| Precursor | Carboxylic Acid | Potent | Low |
| Losartan | Tetrazole | Potent | Significantly Improved |
This table is a qualitative representation based on the well-documented case of losartan.
Acylsulfonamides: Fine-Tuning Acidity and Lipophilicity
Acylsulfonamides have emerged as another versatile class of carboxylic acid bioisosteres. Their pKa values can be tuned by modifying the substituents on the sulfonamide nitrogen, offering a greater degree of control over the molecule's ionization state.
Key Physicochemical Properties:
-
pKa: The pKa of acylsulfonamides typically falls within the range of 4-5, making them excellent mimics of carboxylic acids in terms of acidity.[3]
-
Lipophilicity: Acylsulfonamides are generally more lipophilic than the corresponding carboxylic acids.
-
Synthetic Accessibility: They can be readily synthesized from sulfonamides and carboxylic acids or their activated derivatives.
Hydroxamic Acids: A Double-Edged Sword
Hydroxamic acids can also serve as carboxylic acid bioisosteres, although their application is often more nuanced due to their inherent chemical properties.
Key Physicochemical Properties:
-
pKa: Hydroxamic acids are weakly acidic, with pKa values typically in the range of 8-9. This means they are largely non-ionized at physiological pH, which can be advantageous for membrane permeability but may compromise key ionic interactions at the target.
-
Metal Chelation: A defining feature of hydroxamic acids is their ability to chelate metal ions. This property is exploited in the design of metalloenzyme inhibitors but can also lead to off-target effects and toxicity.
-
Metabolic Instability: Hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid in vivo.
Other Notable Bioisosteres
A diverse array of other functional groups have been explored as carboxylic acid bioisosteres, each with its own unique set of properties. These include:
-
Thiazolidinediones: Used in the "glitazone" class of antidiabetic drugs. However, concerns about idiosyncratic hepatotoxicity associated with the thiazolidinedione ring have been raised.[3]
-
Hydroxyisoxazoles: These planar heterocycles have pKa values in the range of 4-5 and have been used in the development of neurotransmitter analogues.
-
Boronic Acids: These are increasingly being explored as bioisosteres, with the advantage of having a tunable pKa.
Comparative Data Summary
The following table provides a comparative summary of the key physicochemical properties of common carboxylic acid bioisosteres. The data is compiled from various sources and should be used as a general guide, as the specific properties will vary depending on the molecular context.
| Bioisostere | Typical pKa | logD7.4 (relative to COOH) | Permeability (PAMPA) | Key Advantages | Key Disadvantages |
| Carboxylic Acid | 4.0 - 5.0 | Reference | Variable | Well-established interactions | Poor permeability, metabolic liability |
| Tetrazole | 4.5 - 5.1 | Higher | Generally Lower | Improved metabolic stability, higher lipophilicity | Can have lower permeability than expected |
| Acylsulfonamide | 4.0 - 5.0 | Higher | Higher | Tunable acidity, improved permeability | Potential for off-target effects |
| Hydroxamic Acid | 8.0 - 9.0 | Higher | Higher | Can chelate metals in active sites | Metabolic instability, potential toxicity |
| Thiazolidinedione | ~6.0 | Higher | Higher | Established in marketed drugs | Potential for hepatotoxicity |
| Hydroxyisoxazole | 4.0 - 5.0 | Similar | Variable | Planar, good pKa match | Less commonly used |
| Boronic Acid | Tunable (~7-9) | Lower | Variable | Tunable pKa | Potential for off-target binding |
Data compiled from multiple literature sources.[2][5][6][7][8] The relative logD7.4 and permeability are general trends and can vary significantly based on the rest of the molecule.
Experimental Protocols for Evaluation
A critical aspect of a successful bioisosteric replacement strategy is the empirical validation of the designed compounds. Below are step-by-step methodologies for key in vitro assays to compare the performance of a parent carboxylic acid with its bioisosteric analogs.
Synthesis of a 5-Substituted Tetrazole from a Nitrile
This protocol outlines a common method for the synthesis of a 5-substituted-1H-tetrazole, a frequent bioisosteric replacement for a carboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for tetrazole formation from a nitrile.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrile (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (NaN₃, 1.5-3 equivalents) and ammonium chloride (NH₄Cl, 1.5-3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to pH 2-3. Caution: Azides are potentially explosive and hydrazoic acid (HN₃) is toxic and volatile. This step should be performed in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of an N-Acylsulfonamide
This protocol describes a general method for the synthesis of N-acylsulfonamides from a carboxylic acid and a sulfonamide.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: In an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), activate the carboxylic acid (1 equivalent) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Addition of Sulfonamide: To the activated carboxylic acid solution, add the sulfonamide (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter off any precipitated urea byproduct (if DCC was used). Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[9][10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane, providing a good prediction of in vivo passive absorption.[11][12][13]
Workflow Diagram:
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head-to-head comparison of 3-Ethylmorpholine-3-carboxylic Acid and Thiomorpholine-3-carboxylic acid
An In-Depth Head-to-Head Comparison: 3-Ethylmorpholine-3-carboxylic Acid vs. Thiomorpholine-3-carboxylic Acid for Modern Drug Discovery
Introduction: The Strategic Choice Between Bioisosteres in Medicinal Chemistry
In the landscape of medicinal chemistry, the morpholine and thiomorpholine rings are considered "privileged scaffolds."[1][2] Their prevalence in approved drugs and clinical candidates stems from their ability to impart favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and bioavailability.[3][4] The choice between an oxygen-based morpholine and its sulfur-based bioisostere, thiomorpholine, is a critical decision in lead optimization, as this single-atom substitution can profoundly influence a compound's biological behavior.
This guide provides a head-to-head comparison of two representative building blocks: This compound and Thiomorpholine-3-carboxylic acid . As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties. Instead, this document will dissect the fundamental differences between these two scaffolds, explain the causal relationships behind their expected performance in drug discovery settings, and provide actionable experimental protocols for their direct comparison. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions when selecting scaffolds for their specific therapeutic targets.
Part 1: Structural and Physicochemical Properties - The Foundation of Function
The core difference lies in the heteroatom at position 1 of the ring (Oxygen vs. Sulfur) and the substitution at position 3 (Ethyl vs. Hydrogen). These seemingly minor changes have significant consequences for the molecule's size, polarity, lipophilicity, and hydrogen bonding potential.
Caption: Core structures of this compound and Thiomorpholine-3-carboxylic acid.
The ethyl group on the morpholine analog adds steric bulk and increases lipophilicity compared to the unsubstituted thiomorpholine. The substitution of oxygen with sulfur increases the ring's size and polarizability while decreasing its hydrogen bond accepting capability.
| Property | This compound | Thiomorpholine-3-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₇H₁₃NO₃[5] | C₅H₉NO₂S[6][7] | Presence of an ethyl group (C₂H₄) and O vs. S. |
| Molecular Weight | 159.18 g/mol [5] | 147.20 g/mol [6][7] | Sulfur is heavier than oxygen; the ethyl group adds mass. |
| CAS Number | 1519210-56-0[5] | 20960-92-3[6][7] | Unique identifiers for distinct chemical structures. |
| Predicted logP | ~0.1 | ~ -2.4[7] | The ethyl group significantly increases lipophilicity. The thioether is less polar than the ether. |
| Predicted pKa (basic) | ~8.5-9.0 | ~8.0-8.5[8] | The electron-donating ethyl group can slightly increase the basicity of the morpholine nitrogen. |
| Hydrogen Bond Acceptors | 3 (2xO, 1xN) | 2 (1xO, 1xN) | The ether oxygen in morpholine is a potent H-bond acceptor, a role the thioether sulfur does not fill as effectively. |
| Melting Point | Not available | 270-278 °C[6][9] | The unsubstituted thiomorpholine can form stronger crystal lattice interactions. |
Part 2: Synthesis Accessibility
Both compounds are derived from α-amino acid precursors, making them readily accessible, particularly in chiral forms which is crucial for pharmaceutical development.[10]
-
This compound: Typically synthesized from precursors like α-ethylserine. The core morpholine ring is often formed via intramolecular cyclization strategies.[11]
-
Thiomorpholine-3-carboxylic acid: Can be synthesized via a polymer-supported method starting from Fmoc-Cys(Trt)-OH, demonstrating a route from cysteine.[12] Other routes involve starting materials like cysteamine.[13][14]
The choice of starting material (a substituted serine vs. cysteine) is the primary divergence in their synthetic pathways. Both routes are well-established in medicinal chemistry.
Part 3: Comparative Pharmacokinetic Profile
This is where the distinction between the two scaffolds becomes most critical for drug development. The O vs. S substitution directly impacts metabolic stability and, consequently, drug half-life and exposure.
Metabolic Stability: A Tale of Two Heteroatoms
The primary metabolic liability of a simple morpholine ring is often the oxidation of the carbon atoms alpha to the ring oxygen, which can lead to ring opening.[15][16] The thiomorpholine ring, however, presents a different metabolic profile.
Caption: Expected primary metabolic pathways for the two scaffolds.
-
This compound: The ether linkage makes it susceptible to cytochrome P450 (CYP) mediated oxidative metabolism. This can lead to dealkylation or ring cleavage, often resulting in faster clearance and lower metabolic stability.
-
Thiomorpholine-3-carboxylic acid: The thioether is generally less prone to the same ring-opening oxidation as the ether. Instead, its primary metabolic routes are often sulfoxidation to the corresponding sulfoxide and sulfone, which may be more stable and less likely to lead to cleavage. Furthermore, studies on L-thiomorpholine-3-carboxylic acid have shown it undergoes bioactivation by L-amino acid oxidase to form a reactive imine intermediate, indicating a distinct metabolic pathway that may contribute to its biological effects and potential toxicity.[17]
Part 4: Expected Biological Activity and Applications
Both scaffolds are versatile building blocks used to create complex molecules with specific biological activities.[5][10]
-
Morpholine-containing drugs are known to interact with a wide range of molecular targets and are found in anticancer, antibacterial, and CNS-active agents.[18][19][20] The morpholine oxygen frequently acts as a hydrogen bond acceptor, anchoring the molecule in a target's binding pocket.[4]
-
Thiomorpholine derivatives have also demonstrated a broad bioactivity profile, including antitubercular, antioxidant, and antiprotozoal activities.[1][21] The substitution of sulfur for oxygen can alter binding modes, potentially improving potency or selectivity. In one reported case, a morpholine analogue showed superior potency over its thiomorpholine counterpart against Mycobacterium tuberculosis, highlighting that the choice is target-dependent.[22]
The ethyl group at the C3 position of the morpholine derivative provides a vector for further chemical modification and can probe deeper into hydrophobic pockets of a target protein, a feature absent in the unsubstituted thiomorpholine analog.
Part 5: Experimental Protocols for Head-to-Head Comparison
To move from prediction to data, the following standardized assays are recommended for an objective comparison.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines the rate at which the compounds are metabolized by liver enzymes.
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 3-Ethylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of research and development, the introduction of novel chemical entities is a daily occurrence. While the focus is often on synthesis and application, the entire lifecycle of a chemical, including its proper disposal, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the proper disposal of 3-Ethylmorpholine-3-carboxylic Acid, a compound for which specific safety and disposal data may not be readily available. As a Senior Application Scientist, my aim is to equip you with a robust, safety-first approach that prioritizes scientific integrity and regulatory compliance.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on the known hazards of structurally similar compounds, including morpholine and carboxylic acid derivatives, and general principles of laboratory safety and hazardous waste management. It is imperative that all waste is handled in accordance with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and any applicable state and local authorities.[1][2] This guide should be used as a starting point, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.
Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance
Given the absence of specific toxicity data, a cautious approach is warranted. Structurally related compounds, such as N-ethylmorpholine and various carboxylic acids, exhibit a range of hazards from skin and eye irritation to more severe corrosive and toxic properties.[3][4][5][6][7][8] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Core Protective Measures:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[9] Regularly inspect gloves for signs of degradation.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[5][10] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]
-
General Hygiene: Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the laboratory.[6][7]
| Potential Hazard | Recommended PPE | Rationale |
| Skin Irritation/Corrosion | Chemical-resistant gloves (e.g., nitrile), lab coat | Prevents direct contact with the skin.[3][4] |
| Eye Irritation/Damage | Safety goggles with side shields or face shield | Protects eyes from splashes or airborne particles.[3][4] |
| Respiratory Irritation | Use in a chemical fume hood | Minimizes inhalation of dust or vapors.[7] |
| Ingestion | No eating, drinking, or smoking in the lab | Prevents accidental ingestion of the chemical.[6] |
The Regulatory Landscape: Understanding Your Responsibilities
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] This "cradle-to-grave" system holds the generator of the waste responsible for its proper management from generation to final disposal.[12]
Key Steps in Regulatory Compliance:
-
Waste Identification: As the generator, you must determine if your waste is hazardous.[12][13] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Waste Classification: Based on the likely properties of this compound (an amine and a carboxylic acid), it may be classified as corrosive or toxic. Laboratory testing may be required to make a definitive determination.
-
Proper Labeling and Storage: Hazardous waste must be stored in labeled, approved containers that are kept sealed unless waste is being added. The label should clearly identify the contents and associated hazards.
-
Manifesting and Transportation: For off-site disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[13]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance.
Step 1: Waste Characterization
-
Consult your EHS Department: This is the most critical step. Your EHS professionals can provide guidance on your institution's specific procedures and may assist with waste characterization.
-
Review Available Data: While a specific SDS is unavailable, review the SDS of similar compounds to anticipate potential hazards.[3][4][5][6][7][8][9][10][11]
-
Analytical Testing (if required): If there is any uncertainty about the hazardous characteristics of the waste, your EHS department may require analytical testing (e.g., for pH to determine corrosivity).
Step 2: Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, properly labeled, and sealed container.
-
Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible materials can lead to dangerous reactions.[10]
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Ensure the waste container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally a good choice for acidic and organic compounds.
-
Label Clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The potential hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date
-
Your name and contact information
-
Step 4: On-Site Accumulation
-
Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Disposal through a Licensed Facility
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[12][13]
Chemical Neutralization: A Note of Caution
For some carboxylic acids and amines, chemical neutralization can be a pre-treatment step to render the waste less hazardous. For instance, a carboxylic acid can be neutralized with a base (e.g., sodium bicarbonate), and an amine can be neutralized with a mild acid (e.g., citric acid).
However, for an uncharacterized compound like this compound, attempting neutralization without a thorough understanding of its reactivity is strongly discouraged. The reaction could be exothermic, produce hazardous fumes, or result in byproducts that are more hazardous than the original compound. Any chemical treatment of waste must be approved by your EHS department and performed by a qualified chemist.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical where a specific SDS is not available.
Caption: Decision workflow for the disposal of uncharacterized chemical waste.
By adhering to these principles of proactive hazard assessment, regulatory awareness, and systematic disposal procedures, you can ensure the safe and responsible management of this compound and other novel compounds in your laboratory. This commitment to safety and environmental stewardship is a cornerstone of scientific excellence.
References
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- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management. (2024, April 29).
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- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- SAFETY DATA SHEET - (R)-4-Boc-morpholine-3-carboxylic acid. (2025, December 26). Fisher Scientific.
- SAFETY DATA SHEET - (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET - ethyl thiomorpholine-3-carboxylate hydrochloride. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - N-Ethylmorpholine. (n.d.). Fisher Scientific.
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- SAFETY DATA SHEET - Thiazolidinane. (2025, December 20). Fisher Scientific.
- Safety Data Sheet - 5-Methylmorpholine-2-carboxylic acid. (2024, December 19). CymitQuimica.
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Mastering Safety: A Researcher's Guide to Handling 3-Ethylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Ethylmorpholine-3-carboxylic Acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document extrapolates critical safety data from closely related morpholine derivatives to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and emergency procedures. Our commitment is to empower you with the knowledge to manage chemical hazards effectively, fostering a secure and productive research environment.
Hazard Analysis: Understanding the Risks of Morpholine Derivatives
While specific toxicological data for this compound is not available, the morpholine chemical family presents a well-documented hazard profile. Morpholine and its derivatives are known to be hazardous materials that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Some are also flammable liquids and vapors.[2][3] Consequently, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
Anticipated Hazards:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[2][3][4]
-
Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or severe eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation.[1][4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][8] A face shield is also required to protect against splashes during transfers or when working with larger quantities.[1][2][8] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2][4] Always inspect gloves for any signs of degradation or perforation before use and thoroughly wash hands after handling.[1] |
| Body Protection | Protective Clothing | Wear a chemical-resistant apron, boots, and long-sleeved clothing to prevent skin contact.[1][2][8] Contaminated work clothing should not be allowed out of the workplace.[1][8] |
| Respiratory Protection | Engineering Controls/Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][8] If there is a risk of generating dust or aerosols, or if engineering controls are insufficient, a NIOSH/MSHA or European Standard approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][8][9] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Detailed Procedural Steps
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][8]
-
Ensure the container is kept tightly closed to prevent the release of vapors.[2][5][6][10]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[8][11]
-
Always don the appropriate PPE as detailed in the table above.
-
Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is determined to be flammable.[2][8]
-
Avoid direct contact with the substance.[6] If skin or eye contact occurs, follow the first-aid procedures outlined below.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]
Waste Disposal:
-
All waste materials, including contaminated wipes and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[9]
-
Empty containers should be handled as hazardous waste unless properly decontaminated.
Emergency Response Protocol
In the event of an emergency, a swift and informed response is critical.
Emergency Response Flowchart
Caption: Emergency Response for Accidental Exposure.
First-Aid Measures
-
In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.[8][12] Remove contaminated clothing and shoes before reuse.[2] Seek immediate medical attention.[8]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11][12] Remove contact lenses if present and easy to do.[2][11] Continue rinsing and seek immediate medical attention.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][11] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.
-
If swallowed: Rinse mouth with water.[5][13] Do NOT induce vomiting.[2][5] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[5]
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of your team.
References
- Personal protective equipment for handling Morpholine-4-carbodithioic acid - Benchchem. (n.d.).
- Safety Data Sheet Morpholine. (2022, October 1). Redox.
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
- Morpholine - SAFETY DATA SHEET. (2010, August 6).
- Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
- SAFETY DATA SHEET. (2018, September 25). Fisher Scientific.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
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- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Acid Handling. (n.d.).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
- MSDS of Thiomorpholine-3-carboxylic acid hydrochloride. (n.d.).
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
